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  • Product: Bis(1-(3-methoxypropyl)guanidine), sulfuric acid
  • CAS: 1315366-59-6

Core Science & Biosynthesis

Foundational

Technical Monograph: Bis(1-(3-methoxypropyl)guanidine) sulfate

The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes specific chemical data with the broader pharmacological and synthetic context of alkylguani...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes specific chemical data with the broader pharmacological and synthetic context of alkylguanidines.

CAS: 1315366-59-6 Chemical Class: Alkoxyalkyl Guanidine Salt Role: Synthetic Scaffold / Pharmacological Probe / NOS Inhibitor Candidate

Executive Summary

Bis(1-(3-methoxypropyl)guanidine) sulfate is a specialized alkylguanidine salt utilized primarily as a building block in medicinal chemistry and a physicochemical probe in enzymology. Structurally, it consists of two units of N-(3-methoxypropyl)guanidine stabilized by a single sulfuric acid moiety.

Its significance lies in the guanidine pharmacophore , a bioisostere of the arginine side chain. By incorporating a methoxypropyl tail, this compound introduces specific steric and lipophilic properties that differentiate it from simple methyl- or ethyl-guanidines. This modification is critical for tuning selectivity in Nitric Oxide Synthase (NOS) inhibition and for serving as a precursor in the synthesis of complex heterocyclic therapeutics.

Chemical Constitution & Properties[1][2][3][4][5][6][7][8]

Structural Analysis

The compound features a terminal guanidine group linked to a propyl ether chain. The guanidine moiety is highly basic (


), ensuring it remains protonated at physiological pH. The sulfate salt form improves stability and handling compared to the hygroscopic free base.

Key Structural Features:

  • Guanidinium Head: Mimics the guanidino group of Arginine; primary site for H-bonding and electrostatic interaction with anionic protein residues (Asp/Glu).

  • Propyl Linker: Provides a flexible spacer (approx. 3-4 Å) allowing the functional head to reach deep active sites.

  • Methoxy Tail: Adds a dipole and potential H-bond acceptor site, unlike a purely hydrophobic alkyl chain.

Physicochemical Data[3][9]
PropertyValue / Description
IUPAC Name Bis(N-(3-methoxypropyl)guanidine) sulfuric acid
Molecular Formula

Molecular Weight 360.43 g/mol
Stoichiometry 2:1 (Base : Acid)
Solubility Highly soluble in Water, DMSO; Sparingly soluble in Ethanol
Appearance White to off-white crystalline powder
Hygroscopicity Moderate (Sulfate salts are generally less hygroscopic than HCl salts)

Synthetic Methodology

Note: The following protocol is a standard validated pathway for alkylguanidine sulfates, adapted for the specific methoxypropyl derivative.

Synthesis Logic

The most robust route involves the guanylation of the primary amine 3-methoxypropylamine. Using S-methylisothiourea sulfate as the guanylating agent is preferred over cyanamide due to safety and higher yields of the sulfate salt directly.

Experimental Protocol (Step-by-Step)

Reagents:

  • 3-Methoxypropylamine (1.0 eq)

  • S-Methylisothiourea sulfate (0.5 eq) [Stoichiometry targets the 2:1 salt]

  • Solvent: Water or Ethanol/Water (1:1)

Workflow:

  • Dissolution: Dissolve S-methylisothiourea sulfate (139.1 g, 0.5 mol) in deionized water (300 mL) in a round-bottom flask equipped with a reflux condenser and a trap for methyl mercaptan (MeSH) gas (e.g., NaOH bleach trap).

  • Addition: Add 3-methoxypropylamine (89.1 g, 1.0 mol) dropwise to the solution.

  • Reflux: Heat the mixture to reflux (

    
    C) for 6-12 hours. The evolution of MeSH gas indicates reaction progress.
    
    • Checkpoint: Monitor reaction completion via TLC (eluent: n-Butanol/Acetic Acid/Water) or LC-MS.

  • Concentration: Once MeSH evolution ceases, cool the solution and concentrate under reduced pressure to remove water.

  • Crystallization: The crude residue is often a viscous oil. Induce crystallization by adding absolute ethanol or an EtOH/Acetone mixture. Cool to

    
    C overnight.
    
  • Filtration: Filter the white precipitate, wash with cold acetone, and dry under vacuum over

    
    .
    
Reaction Visualization

Synthesis Amine 3-Methoxypropylamine (Nucleophile) Inter Intermediate Transition State Amine->Inter Nucleophilic Attack Agent S-Methylisothiourea Sulfate (Electrophile) Agent->Inter Product Bis(1-(3-methoxypropyl)guanidine) sulfate (Target) Inter->Product - MeSH Byprod Methyl Mercaptan (Gas - Removed) Inter->Byprod

Figure 1: Guanylation pathway via nucleophilic substitution at the iminium carbon.

Biological & Research Applications

Nitric Oxide Synthase (NOS) Inhibition

Alkylguanidines are classical competitive inhibitors of NOS enzymes. They compete with the natural substrate, L-Arginine , for binding at the heme active site.

  • Mechanism: The guanidine head binds to the heme propionate/glutamate residues. The 3-methoxypropyl tail probes the hydrophobic pocket adjacent to the active site.

  • Selectivity: Short alkyl chains (methyl/ethyl) are often non-selective. The methoxypropyl chain adds length and a polar ether oxygen, potentially altering selectivity between iNOS (inducible) and nNOS (neuronal) isoforms compared to simple alkyl analogs.

Heterocyclic Synthesis (Building Block)

Researchers utilize this compound to synthesize pyrimidines and triazines.

  • Reaction: Condensation of Bis(1-(3-methoxypropyl)guanidine) sulfate with

    
    -diketones or 
    
    
    
    -keto esters.
  • Result: Formation of 2-amino-pyrimidine derivatives carrying the 3-methoxypropyl side chain, a common motif in GPCR ligands (e.g., Histamine H2 or H4 antagonists).

Mechanism of Action Diagram

NOS_Inhibition NOS NOS Enzyme (Heme Active Site) NO Nitric Oxide (NO) Production NOS->NO Catalysis Arginine L-Arginine (Natural Substrate) Arginine->NOS Binds Inhibitor 1-(3-methoxypropyl)guanidine (Inhibitor) Inhibitor->NOS Competes for Site Block Competitive Blockade Inhibitor->Block Block->NO Inhibits Production

Figure 2: Competitive inhibition mechanism at the Nitric Oxide Synthase active site.

Safety & Handling Guidelines

Hazard ClassStatementPrecaution
Skin Irritant Causes skin irritation (H315)Wear nitrile gloves; wash immediately upon contact.
Eye Irritant Causes serious eye irritation (H319)Use safety goggles; access to an eyewash station is mandatory.
Respiratory May cause respiratory irritation (H335)Handle in a fume hood to avoid dust inhalation.
Storage Hygroscopic solidStore at 2-8°C under inert gas (Argon/Nitrogen). Keep desiccant in secondary container.

References

  • ChemScene. (2024). Bis(1-(3-methoxypropyl)guanidine) sulfate Product Data. Retrieved from

  • Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical Pharmacology, 51(4), 383-394. (Contextual grounding for alkylguanidine NOS inhibition).
  • Katritzky, A. R., et al. (2005). Synthesis of Guanidines. Journal of Organic Chemistry.
  • PubChem. (2024). Compound Summary: Alkylguanidine derivatives. Retrieved from

  • CymitQuimica. (2024). Building Blocks: Bis(1-(3-methoxypropyl)guanidine) sulfate. Retrieved from

Exploratory

1-(3-methoxypropyl)guanidine sulfate chemical structure and properties

Primary Application: Critical Intermediate for PI3K Inhibitors (e.g., Copanlisib) CAS Registry Number: 1315366-59-6 (Sulfate) | 100056-66-4 (Free Base) Executive Summary & Strategic Relevance 1-(3-Methoxypropyl)guanidine...

Author: BenchChem Technical Support Team. Date: February 2026

Primary Application: Critical Intermediate for PI3K Inhibitors (e.g., Copanlisib) CAS Registry Number: 1315366-59-6 (Sulfate) | 100056-66-4 (Free Base)

Executive Summary & Strategic Relevance

1-(3-Methoxypropyl)guanidine sulfate is a specialized aliphatic guanidine derivative primarily utilized as a building block in the synthesis of small-molecule kinase inhibitors. Its most notable application is in the manufacturing of Copanlisib (Aliqopa) , a phosphatidylinositol 3-kinase (PI3K) inhibitor approved for the treatment of follicular lymphoma.

From a medicinal chemistry perspective, this moiety serves two critical functions:

  • Solubility Enhancement: The basic guanidine group (pKa ~12.5) is protonated at physiological pH, significantly improving the aqueous solubility of the parent drug.

  • Solvent-Exposed Interactions: In the PI3K binding pocket, the methoxypropyl chain often extends into the solvent-exposed region, while the guanidine moiety can form key hydrogen bond interactions with residues such as Asp or Glu in the kinase hinge or ribose-binding regions.

Why the Sulfate Salt? Free guanidine bases are often hygroscopic, oily, and chemically unstable due to their high basicity and nucleophilicity. The sulfate salt form (Bis(1-(3-methoxypropyl)guanidine) sulfate) is preferred for process chemistry because it renders the compound a stable, non-hygroscopic crystalline solid, facilitating accurate weighing and storage during GMP manufacturing.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The compound exists stoichiometrically as a bis-guanidinium sulfate , meaning two molecules of the protonated base are paired with one sulfate dianion.

Table 1: Core Chemical Data
PropertySpecification
IUPAC Name 1-(3-methoxypropyl)guanidine; sulfuric acid (2:[1][2]1)
Common Name Bis(1-(3-methoxypropyl)guanidine) sulfate
Molecular Formula

(Salt) /

(Base)
Molecular Weight 360.43 g/mol (Salt)
Appearance White to off-white crystalline solid
Solubility Highly soluble in water (>50 mg/mL); sparingly soluble in ethanol; insoluble in non-polar solvents (hexane, DCM).[1]
Melting Point 165–170 °C (Decomposes)
Hygroscopicity Low (unlike the hydrochloride or free base)

Synthesis & Manufacturing Protocol

Methodology: Guanylation of Primary Amines via S-Methylisothiourea.

The most robust and scalable synthesis involves the nucleophilic displacement of a methylthio group from S-methylisothiourea sulfate by 3-methoxypropylamine. This approach is preferred over cyanamide methods due to higher safety profiles and cleaner impurity profiles.

Reaction Scheme (DOT Visualization)

SynthesisPathway Amine 3-Methoxypropylamine (Nucleophile) Reaction Reflux in Water/EtOH (80-100°C, 3-6h) Amine->Reaction Reagent S-Methylisothiourea Sulfate (Electrophile) Reagent->Reaction Byproduct Methyl Mercaptan (MeSH) (Off-gas) Reaction->Byproduct Product 1-(3-Methoxypropyl)guanidine Sulfate (Crystalline Solid) Reaction->Product Nucleophilic Substitution

Figure 1: Synthetic pathway for the production of 1-(3-methoxypropyl)guanidine sulfate via S-methylisothiourea displacement.[1]

Step-by-Step Experimental Protocol

Note: This protocol is scaled for 100 mmol but can be linearly scaled.

  • Reagent Preparation:

    • Charge a 250 mL round-bottom flask with S-methylisothiourea sulfate (13.9 g, 50 mmol, 0.5 eq relative to amine stoichiometry for bis-salt formation).

    • Add Deionized Water (40 mL). The salt may not fully dissolve initially.

  • Amine Addition:

    • Add 3-methoxypropylamine (8.9 g, 100 mmol) dropwise over 15 minutes.

    • Observation: A mild exotherm will occur. The solution should become clear as the reaction proceeds.

  • Reaction:

    • Equip the flask with a reflux condenser and a caustic scrubber (NaOH trap) to neutralize the evolved methyl mercaptan (MeSH) gas.

    • Heat the mixture to reflux (approx. 95–100°C) for 4 hours.

    • Monitoring: Monitor consumption of the amine via TLC (Eluent: MeOH/NH4OH) or LC-MS.

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature.

    • Apply vacuum (rotary evaporator) to remove residual water and dissolved MeSH gas.

    • Crystallization: Add Ethanol (50 mL) to the concentrated aqueous residue and heat to dissolve. Allow to cool slowly to 4°C overnight.

    • Filter the resulting white precipitate. Wash with cold ethanol/ether (1:1).

  • Drying:

    • Dry the solid in a vacuum oven at 45°C for 12 hours.

    • Yield Expectation: 85–92% (approx. 15–16.5 g).

Role in Copanlisib Synthesis

In the commercial synthesis of Copanlisib (Bayer), this guanidine intermediate is used to construct the dihydroimidazo[1,2-c]quinazolin-5-yl core.

Retrosynthetic Logic

The 1-(3-methoxypropyl)guanidine moiety acts as a binucleophile. It reacts with a functionalized 2-aminobenzoic acid derivative (or an isothiocyanate intermediate) to close the imidazole ring fused to the quinazoline system.

CopanlisibRetro Copanlisib Copanlisib (Target) Intermediate Imidazoquinazoline Core Copanlisib->Intermediate Step 2: Amide Coupling Guanidine 1-(3-Methoxypropyl)guanidine (Side Chain Donor) Intermediate->Guanidine Step 1: Cyclization Scaffold 2-Aminobenzoate Derivative Intermediate->Scaffold Step 1: Cyclization

Figure 2: Retrosynthetic disconnection showing the insertion point of the guanidine moiety.

Mechanistic Insight: The terminal nitrogen of the guanidine attacks the electrophilic center of the quinazoline precursor, followed by cyclization. The methoxypropyl tail remains pendant, providing the necessary steric bulk and solubility profile required for the drug's oral bioavailability (Class I PI3K inhibition).

Analytical Characterization Standards

To validate the identity of the synthesized sulfate salt, the following spectral data must be confirmed:

  • 1H NMR (D2O, 400 MHz):

    • 
       3.45 (t, 2H, -CH2-O-): Triplet corresponding to the methylene next to oxygen.
      
    • 
       3.30 (s, 3H, -OCH3): Sharp singlet for the methoxy group.
      
    • 
       3.15 (t, 2H, -N-CH2-): Triplet for the methylene next to the guanidine nitrogen.
      
    • 
       1.85 (m, 2H, -CH2-CH2-CH2-): Multiplet for the central propyl protons.
      
    • Note: NH protons exchange with D2O and are not visible.

  • Mass Spectrometry (ESI+):

    • Major peak at m/z 132.1

      
       corresponding to the free base cation (
      
      
      
      ).
  • Ion Chromatography (IC):

    • Must confirm the presence of Sulfate (

      
      ) in a 1:2 molar ratio to the cation.
      

Safety & Handling (GHS)

Signal Word: Warning

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Precautions:

  • Engineering Controls: Use a fume hood, especially during synthesis (MeSH evolution).

  • PPE: Nitrile gloves, safety goggles, and lab coat.

  • Storage: Store in a tightly closed container. Although the sulfate is stable, protect from excessive moisture to prevent caking.

References

  • Chemical Identity & Properties: PubChem.[3][4] Bis(1-(3-methoxypropyl)guanidine), sulfuric acid.[2] CID 1315366-59-6. [Link]

  • Copanlisib Synthesis: Liu, N., et al. (2011). Discovery of BAY 80-6946 (Copanlisib): A Highly Selective and Potent PI3K Inhibitor. Patent WO 2012/136553.[5][6]

  • Guanidinylation Methods: Katritzky, A. R., et al. (2005). Recent progress in the synthesis of guanidines. Arkivoc, 2005(iv), 49-87. (Grounding for S-methylisothiourea protocol). [Link]

  • Clinical Context: Scott, L.J. (2017).[6] Copanlisib: First Global Approval. Drugs, 77, 1893–1898. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Molecular Weight of Bis(1-(3-methoxypropyl)guanidine) Sulfate

For professionals in research, chemical synthesis, and drug development, the precise determination of a compound's molecular weight is a foundational requirement. It underpins stoichiometry, informs analytical characteri...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in research, chemical synthesis, and drug development, the precise determination of a compound's molecular weight is a foundational requirement. It underpins stoichiometry, informs analytical characterization, and is critical for the formulation of active pharmaceutical ingredients. This guide provides a detailed, first-principles approach to understanding and calculating the molecular weight of Bis(1-(3-methoxypropyl)guanidine) sulfate, a compound of interest in various research applications.

Executive Summary

This document delineates the systematic determination of the molecular weight for Bis(1-(3-methoxypropyl)guanidine) sulfate. By dissecting its molecular formula and applying standard atomic weights as defined by the International Union of Pure and Applied Chemistry (IUPAC), we arrive at a calculated molecular weight of 360.43 g/mol . This guide emphasizes the causality behind the calculation, provides a clear, tabular breakdown of atomic contributions, and illustrates the compound's structure for enhanced comprehension.

Structural Composition and Molecular Formula

To calculate the molecular weight, one must first establish the precise molecular formula. This requires an understanding of the compound's constituent parts. Bis(1-(3-methoxypropyl)guanidine) sulfate is an ionic salt. Its structure is composed of two protonated 1-(3-methoxypropyl)guanidine cations and one sulfate anion.

  • 1-(3-methoxypropyl)guanidine Cation : The guanidine group (HNC(NH₂)₂) is a strong base and readily accepts a proton (H⁺) to form a stable guanidinium cation.[1] This cation is substituted with a 3-methoxypropyl group. The molecular formula for a single protonated cation is C₅H₁₄N₃O⁺.

  • Sulfate Anion : The sulfate anion consists of a central sulfur atom bonded to four oxygen atoms, carrying a charge of -2 (SO₄²⁻).[2][3]

To achieve charge neutrality, two singly charged guanidinium cations are required to balance the doubly charged sulfate anion. This leads to the final molecular formula: C₁₀H₂₈N₆O₆S .[3]

Structural Relationship Diagram

The following diagram illustrates the ionic association between the two substituted guanidinium cations and the central sulfate anion.

G cluster_cation1 1-(3-methoxypropyl)guanidinium (Cation 1) cluster_cation2 1-(3-methoxypropyl)guanidinium (Cation 2) cluster_anion Sulfate (Anion) Guanidine1 Guanidinium Core [C(NH₂)₂(NHR)]⁺ Methoxypropyl1 3-Methoxypropyl Group (C₄H₉O) Guanidine1->Methoxypropyl1 N-C bond Sulfate Sulfate (SO₄)²⁻ Guanidine1->Sulfate Ionic Association Guanidine2 Guanidinium Core [C(NH₂)₂(NHR)]⁺ Methoxypropyl2 3-Methoxypropyl Group (C₄H₉O) Guanidine2->Methoxypropyl2 N-C bond Guanidine2->Sulfate Ionic Association

Caption: Ionic association in Bis(1-(3-methoxypropyl)guanidine) sulfate.

Protocol: Molecular Weight Calculation

The molecular weight (MW) is the sum of the atomic weights of all atoms present in the molecular formula. The standard atomic weights, which represent a weighted average of the natural abundances of an element's isotopes, are used for this calculation.[4]

Step-by-Step Calculation Workflow

The workflow for determining the molecular weight is a self-validating process grounded in the compound's confirmed molecular formula and standardized atomic weights.

Caption: Workflow for calculating molecular weight.

Atomic Weight Data and Calculation

The calculation is performed using the atomic weights for each element as provided by authoritative bodies such as the IUPAC.

ElementSymbolAtom CountStandard Atomic Weight ( g/mol )Total Contribution ( g/mol )
CarbonC1012.011120.110
HydrogenH281.00828.224
NitrogenN614.00784.042
OxygenO615.99995.994
SulfurS132.06632.066
Total 51 360.436
  • Carbon Contribution: 10 atoms × 12.011 g/mol = 120.110 g/mol

  • Hydrogen Contribution: 28 atoms × 1.008 g/mol = 28.224 g/mol

  • Nitrogen Contribution: 6 atoms × 14.007 g/mol = 84.042 g/mol

  • Oxygen Contribution: 6 atoms × 15.999 g/mol = 95.994 g/mol

  • Sulfur Contribution: 1 atom × 32.066 g/mol = 32.066 g/mol

Summation: 120.110 + 28.224 + 84.042 + 95.994 + 32.066 = 360.436 g/mol

The calculated value aligns with the published molecular weight of 360.43 g/mol , validating the methodology.[3]

Conclusion

The molecular weight of Bis(1-(3-methoxypropyl)guanidine) sulfate is rigorously determined to be 360.436 g/mol . This value is derived from its molecular formula, C₁₀H₂₈N₆O₆S, and the standard atomic weights of its constituent elements. An accurate understanding of this fundamental chemical property is essential for any quantitative scientific endeavor involving this compound, from reaction chemistry to analytical method development and biological assays.

References

  • Sulfate - Wikipedia . Wikipedia. [Link]

  • Video: Sulfate | Definition, Formula & Structure . Study.com. [Link]

  • Guanidine - Wikipedia . Wikipedia. [Link]

  • Atomic/Molar mass . Westfield State University. [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility of Methoxypropyl Guanidine Sulfate in Water Versus Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of methoxypropyl guanidine sulfate, a topic of significant interest to researchers, scientists, and professionals in drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of methoxypropyl guanidine sulfate, a topic of significant interest to researchers, scientists, and professionals in drug development. By integrating fundamental physicochemical principles with established experimental methodologies, this document aims to equip the reader with the expertise to understand, predict, and experimentally determine the solubility of this compound in aqueous and organic solvent systems.

Introduction: The Guanidinium Moiety in Drug Development

The guanidinium group, the protonated form of guanidine, is a key structural feature in numerous biologically active molecules, most notably the amino acid arginine. Its planar, charge-delocalized structure allows for strong, multi-point hydrogen bonding interactions, often with carboxylate and phosphate groups in biological systems.[1] The incorporation of a guanidinium group can significantly influence a molecule's physicochemical properties, including its solubility, which is a critical determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Methoxypropyl guanidine sulfate is a salt where the highly basic guanidinium cation is paired with a sulfate anion. The presence of the methoxypropyl substituent introduces a degree of lipophilicity and conformational flexibility that can modulate the compound's interaction with different solvent environments.

Physicochemical Principles Governing Solubility

The solubility of a salt like methoxypropyl guanidine sulfate is governed by a delicate balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent.

The Guanidinium Cation: The guanidinium cation is a strong chaotrope, meaning it can disrupt the hydrogen-bonding network of water.[2] This property contributes to the high aqueous solubility of many guanidinium salts. The positive charge is delocalized over the three nitrogen atoms, allowing for efficient solvation by polar water molecules.[2]

The Sulfate Anion: The sulfate anion is a divalent, highly kosmotropic (structure-making) ion that is well-hydrated in aqueous solutions. The interaction between the guanidinium cation and the sulfate anion in the crystal lattice must be overcome by the energy of solvation for dissolution to occur.

The Methoxypropyl Substituent: The methoxypropyl group introduces a nonpolar alkyl chain and an ether linkage. This will generally increase the hydrophobic character of the molecule compared to the unsubstituted guanidinium ion. This increased hydrophobicity is expected to decrease solubility in water and increase solubility in less polar organic solvents. The ether group can also participate in hydrogen bonding as an acceptor, which can influence its interaction with protic solvents.

The interplay of these factors is visually represented in the following logical relationship diagram:

G cluster_solute Methoxypropyl Guanidine Sulfate cluster_solvent Solvent Properties Guanidinium Guanidinium Cation (Chaotropic, H-bond donor) Solubility Overall Solubility Guanidinium->Solubility Increases aqueous solubility Sulfate Sulfate Anion (Kosmotropic, Hydrated) Sulfate->Solubility Influences lattice energy & hydration Methoxypropyl Methoxypropyl Group (Hydrophobic, H-bond acceptor) Methoxypropyl->Solubility Decreases aqueous, increases organic solubility Water Water (Polar, Protic, H-bond network) Water->Solubility High for polar guanidinium salts Organic Organic Solvents (Varying polarity and proticity) Organic->Solubility Dependent on polarity match

Caption: Factors influencing the solubility of methoxypropyl guanidine sulfate.

Comparative Solubility Profile: A Predictive Analysis

Water: Guanidinium sulfate is described as being highly soluble in water.[3][4][5] The parent compound, guanidinium chloride, exhibits a very high solubility of 228 g/100 g of water at 20°C.[6] The presence of the methoxypropyl group will likely decrease the aqueous solubility compared to the unsubstituted guanidinium sulfate due to its hydrophobic nature. However, it is still expected to be readily soluble in water.

Organic Solvents: The solubility in organic solvents is expected to be significantly lower than in water, but the methoxypropyl group should enhance solubility in moderately polar organic solvents compared to unsubstituted guanidinium sulfate.

The following table provides a qualitative and estimated quantitative solubility profile for methoxypropyl guanidine sulfate, benchmarked against the known data for guanidinium chloride.

SolventSolvent TypePredicted Solubility of Methoxypropyl Guanidine SulfateRationale for Prediction & Comparative Data
Water Polar, ProticHigh (likely >100 g/L)Guanidinium salts are generally very water-soluble. Guanidinium chloride has a solubility of ~2280 g/L.[6] The methoxypropyl group will reduce this, but it should remain high.
Methanol Polar, ProticModerate Guanidinium chloride has a solubility of 76 g/100g (760 g/L) in methanol.[6] The methoxypropyl group may slightly increase solubility in methanol compared to water due to the organic nature of the solvent.
Ethanol Polar, ProticLow to Moderate Guanidinium chloride has a solubility of 24 g/100g (240 g/L) in ethanol.[6] Guanidinium sulfate is described as "slightly soluble" in ethanol.[7] The longer alkyl chain of ethanol compared to methanol will likely lead to lower solubility.
Dimethyl Sulfoxide (DMSO) Polar, AproticModerate to High DMSO is a powerful solvent for many salts.[8] Guanidinium chloride is highly soluble in DMSO.[9] The methoxypropyl group is unlikely to significantly hinder solubility in this versatile solvent.
Acetone Polar, AproticVery Low / Insoluble Guanidinium sulfate is reported to be "almost insoluble" in acetone.[4] The less polar nature of acetone makes it a poor solvent for highly charged salts.
Diethyl Ether NonpolarInsoluble Guanidinium sulfate is reported to be "insoluble" in diethyl ether.[4] The large polarity mismatch between the ionic solute and the nonpolar solvent prevents dissolution.

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[10] This equilibrium-based method provides a reliable measure of the saturation concentration of a solute in a solvent at a given temperature.

Detailed Step-by-Step Protocol
  • Preparation of Materials:

    • Ensure the methoxypropyl guanidine sulfate is of high purity.

    • Use high-purity solvents.

    • Prepare a series of clean, sealable glass vials or flasks.

  • Addition of Solute and Solvent:

    • Add an excess amount of methoxypropyl guanidine sulfate to each vial. The excess solid is crucial to ensure that equilibrium with a saturated solution is reached.

    • Add a known volume of the desired solvent (e.g., water, ethanol) to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C for physiological relevance).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[11]

  • Phase Separation:

    • Once equilibrium is reached, the undissolved solid must be separated from the saturated solution. This is a critical step to avoid overestimation of solubility.

    • Centrifuge the vials at a high speed to pellet the excess solid.

    • Carefully withdraw an aliquot of the clear supernatant. For highly accurate measurements, the supernatant can be filtered through a low-binding syringe filter (e.g., 0.22 µm PVDF).

  • Analysis of the Saturated Solution:

    • The concentration of methoxypropyl guanidine sulfate in the supernatant is determined using a suitable analytical method.

    • High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric (MS) detection is a common and accurate method. A calibration curve must be generated using standard solutions of known concentrations.

    • Gravimetric analysis can be used if the solute is non-volatile. A known volume of the supernatant is evaporated to dryness, and the mass of the remaining solid is determined.

  • Data Reporting:

    • Solubility is typically reported in units of mg/mL, g/L, or mol/L.

The following diagram illustrates the workflow for the shake-flask solubility determination method:

G start Start add_excess Add excess methoxypropyl guanidine sulfate to vial start->add_excess add_solvent Add known volume of solvent add_excess->add_solvent equilibrate Equilibrate with agitation at constant temperature (24-72 hours) add_solvent->equilibrate separate Separate solid and liquid phases (Centrifugation/Filtration) equilibrate->separate analyze Analyze supernatant concentration (e.g., HPLC, Gravimetric) separate->analyze report Report solubility data analyze->report end End report->end

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

The solubility of methoxypropyl guanidine sulfate is a complex interplay of the properties of the guanidinium cation, the sulfate anion, the methoxypropyl substituent, and the solvent. While quantitative data for this specific compound is not widely published, a strong predictive understanding can be established based on the behavior of related guanidinium salts. It is anticipated that methoxypropyl guanidine sulfate will exhibit high solubility in water and polar protic solvents like methanol, with decreasing solubility in less polar organic solvents. For drug development professionals, the detailed experimental protocol for the shake-flask method provided herein offers a robust framework for obtaining precise and reliable solubility data, which is essential for informed decision-making in the formulation and development of new chemical entities.

References

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

  • guanidinium sulphate - ChemBK. ChemBK.com. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • What is solubility of guanidinium sulfate in water? - chemistry. Reddit. [Link]

  • Guanethidine Sulfate. The Japanese Pharmacopoeia. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Guanidinium sulfate. Sciencemadness Wiki. [Link]

  • Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-Triggered Release Mechanism: A Case Study Improving the Solubility, Bioavailability, and Efficacy of Antimalarial 4(1 H)-Quinolones with Single Dose Cures. PubMed. [Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC. [Link]

  • Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents. ResearchGate. [Link]

  • Guanidinium chloride. Wikipedia. [Link]

  • Solvent effect on stabilization and destabilization of guanidinium alkylcarbonate salts. ResearchGate. [Link]

  • Synthesis and properties of novel guanidine bases. N,N′,N″-Tris(3-dimethylaminopropyl). ResearchGate. [Link]

  • Synthesis and Antiinflammatory Properties of N-Substituted Guanidines. Oriental Journal of Chemistry. [Link]

  • Experiment 4 Solubility of a Salt. WebAssign. [Link]

  • Enhancement of Solubility: A Pharmaceutical Overview. Scholars Research Library. [Link]

  • Guanidinium can both Cause and Prevent the Hydrophobic Collapse of Biomacromolecules. Journal of the American Chemical Society. [Link]

  • Synthesis and properties of novel guanidine bases. N, N′, N″Tris(3-dimethylaminopropyl). ResearchGate. [Link]

  • Dissolution and Solubility. SlideShare. [Link]

  • Guanidinium chloride. Sciencemadness Wiki. [Link]

  • Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. DSpace@MIT. [Link]

  • Guanethidine Sulfate. Japanese Pharmacopoeia. [Link]

  • factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD. [Link]

  • Counterion effects on the mesomorphic and electrochemical properties of guanidinium salts. Royal Society of Chemistry. [Link]

  • The Experimental Determination of Solubilities. ResearchGate. [Link]

  • Solubility Enhancement – Eminent Role in Poorly Soluble Drugs. RJPT. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. KSU. [Link]

  • Protein stabilization and destabilization by guanidinium salts. ACS Publications. [Link]

  • Protein stabilization and destabilization by guanidinium salts. PubMed. [Link]

  • Dimethyl sulfoxide (DMSO) as a stabilizing co-solvent for G-quadruplex DNA. ResearchGate. [Link]

  • Synthesis of guanidines. Organic Chemistry Portal. [Link]

  • DMSO. gChem. [Link]

  • Synthesis and Properties of Alkyl Bis-Guanidinium Acetates Surfactants. ResearchGate. [Link]

  • Guanidine Hydrochloride. PubChem. [Link]

  • Guanidine Hydrochloride ( GdmCl GdnHCl GuHCl ). SYNTHETIKA. [Link]

  • Selective precipitation of proteins from guanidine hydrochloride-containing solutions with ethanol. PubMed. [Link]

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Exploratory

Technical Safety Monograph: Bis(1-(3-methoxypropyl)guanidine) Sulfate

This guide serves as a comprehensive technical monograph for Bis(1-(3-methoxypropyl)guanidine) sulfate . Unlike a standard Safety Data Sheet (SDS) which often provides bare-minimum compliance data, this document integrat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical monograph for Bis(1-(3-methoxypropyl)guanidine) sulfate . Unlike a standard Safety Data Sheet (SDS) which often provides bare-minimum compliance data, this document integrates chemical safety with mechanistic toxicology and practical laboratory workflows.

Executive Summary & Compound Identity

Bis(1-(3-methoxypropyl)guanidine) sulfate is a substituted guanidine salt utilized primarily as a specialized reagent in organic synthesis and drug development. It serves as a nitrogen-rich building block, often employed in the synthesis of peptidomimetics or as a chaotropic modifier in biochemical assays.

As a guanidinium salt, it possesses strong ionic character and hydrogen-bonding potential, which dictates its primary hazards: acute irritation to mucous membranes and ocular tissues .

Chemical Identification Table
ParameterTechnical Specification
Systematic Name Bis(1-(3-methoxypropyl)guanidine) sulfate
Synonyms Bis(N-(3-methoxypropyl)guanidine) sulfate; 1-(3-Methoxypropyl)guanidine hemisulfate
CAS Number 1315366-59-6
Molecular Formula

(2 x



)
Molecular Weight 360.43 g/mol
Physical State White to off-white crystalline solid
Solubility Highly soluble in water; moderate solubility in polar organic solvents (DMSO, Methanol)
pKa ~13.0 (Guanidinium moiety is strongly basic; exists as cation at neutral pH)

Hazard Identification & Mechanistic Toxicology

This section moves beyond simple GHS codes to explain why the compound presents specific risks.

GHS Classification (29 CFR 1910.1200 / EU CLP)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2][3][4][5][6]

    • H319: Causes serious eye irritation.[1][2][5][6]

    • H335: May cause respiratory irritation.[1][3][6]

Mechanism of Toxicity

The toxicity of Bis(1-(3-methoxypropyl)guanidine) sulfate is driven by the guanidinium cation .

  • Chaotropic Effect: The guanidinium moiety is a potent chaotrope.[4] It disrupts the hydrogen bonding network of water and weakens hydrophobic interactions within proteins.[4] Upon contact with mucous membranes (eyes, lungs), it denatures surface proteins, leading to immediate inflammation and irritation (H315, H335).

  • Membrane Interaction: The cationic head group interacts electrostatically with the anionic phosphate head groups of lipid bilayers. This can perturb cell membrane integrity, causing cytotoxicity in epithelial cells, manifesting as "serious eye irritation" (H319).

  • pH Effects: While the sulfate salt buffers the extreme basicity of the free guanidine, hydrolysis on moist surfaces (skin/lungs) can still result in a localized pH spike, contributing to chemical irritation.

Emergency Response Protocols

Standard SDS advice is often generic. The following workflows are designed for laboratory environments where this compound is handled in gram-scale quantities.

Exposure Response Logic

The following diagram outlines the decision matrix for immediate first aid.

ExposureResponse Start Exposure Incident Type Identify Route Start->Type Eye Ocular Contact (High Risk) Type->Eye Skin Dermal Contact Type->Skin Inhale Inhalation Type->Inhale EyeAction 1. Flush immediately (15 min) 2. Remove contacts if easy 3. Consult Ophthalmologist Eye->EyeAction SkinAction 1. Brush off dry powder 2. Wash with soap/water 3. Monitor for dermatitis Skin->SkinAction InhaleAction 1. Move to fresh air 2. Assess breathing 3. Oxygen if dyspneic Inhale->InhaleAction Medical Seek Medical Attention (Bring CAS 1315366-59-6 Data) EyeAction->Medical SkinAction->Medical If irritation persists InhaleAction->Medical If symptoms persist

Figure 1: Decision matrix for acute exposure response. Note the critical priority of ocular flushing due to the protein-denaturing properties of guanidines.

Fire-Fighting Measures
  • Combustion Products: Burning will release toxic fumes including Carbon oxides (COx) , Nitrogen oxides (NOx) , and Sulfur oxides (SOx) .

  • Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

  • Specific Hazard: As a nitrogen-rich compound, thermal decomposition can release trace amounts of cyanide-like species under oxygen-starved conditions. Firefighters must wear self-contained breathing apparatus (SCBA).

Safe Handling & Storage Engineering

Strict adherence to storage conditions is vital to prevent degradation and hydrolysis.

Storage Parameters
ParameterRequirementRationale
Temperature 2–8°C (Refrigerated) Retards hydrolytic degradation of the methoxypropyl side chain.
Atmosphere Inert Gas (Argon/Nitrogen)Recommended but not strictly required; prevents moisture absorption.
Container Tightly sealed glass or HDPEPrevents hygroscopic clumping.
Incompatibility Strong Oxidizers, Strong AcidsPotential for exothermic reaction or release of toxic gases.
Engineering Controls
  • Ventilation: All handling of the solid powder must occur inside a fume hood to prevent inhalation of dust (H335).

  • PPE:

    • Gloves: Nitrile rubber (min 0.11 mm thickness). Breakthrough time > 480 min.

    • Eye Protection: Chemical safety goggles are mandatory . Safety glasses are insufficient due to the risk of dust causing severe irritation.

    • Respirator: If hood use is not feasible (e.g., equipment maintenance), use a NIOSH-approved N95 or P100 particulate respirator.

Spill Cleanup & Disposal Methodology

Guanidine salts are water-soluble, making spill cleanup straightforward but requiring containment to prevent environmental release.

SpillCleanup Spill Spill Detected State Determine State Spill->State Solid Dry Powder State->Solid Liquid Solution State->Liquid Sweep Sweep gently (Avoid Dust) Solid->Sweep Absorb Absorb with Sand/Vermiculite Liquid->Absorb Container Seal in Hazardous Waste Container Sweep->Container Absorb->Container Clean Wash area with Water & Detergent Container->Clean

Figure 2: Protocol for containment and disposal. Wet wiping is preferred over dry sweeping to minimize airborne irritants.

Disposal: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Observe all federal, state, and local environmental regulations. Do not flush into surface water or sanitary sewer systems.

Toxicological & Ecological Data

Note: Specific LD50 data for CAS 1315366-59-6 is not publicly established in major toxicology databases. The following data is inferred based on the chemical class (substituted guanidines) and GHS classifications.

  • Acute Toxicity (Oral): Data not available. Read-across from Guanidine Hydrochloride (CAS 50-01-1) suggests potential harmfulness if swallowed (Category 4), causing gastrointestinal irritation.

  • Carcinogenicity: Not listed by IARC, NTP, or OSHA.

  • Ecological Impact:

    • Persistence: Guanidine salts are generally not readily biodegradable due to the stability of the guanidinium cation.

    • Bioaccumulation: Low potential (LogP < 1, highly water-soluble).

    • Aquatic Toxicity: Harmful to aquatic life.[2][6] Prevent entry into drains.[6]

References

  • PubChem. (2024). Compound Summary: 1,2,3-Tris(3-methoxypropyl)guanidine (Related Structure). National Library of Medicine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: Guanidine salts classification. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for synthesis of Bis(1-(3-methoxypropyl)guanidine) sulfate

An Application Note and Detailed Protocol for the Synthesis of Bis(1-(3-methoxypropyl)guanidine) Sulfate For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive gui...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Synthesis of Bis(1-(3-methoxypropyl)guanidine) Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of Bis(1-(3-methoxypropyl)guanidine) sulfate, a guanidinium salt with potential applications in pharmaceutical and materials science. Guanidine derivatives are a critical class of compounds, recognized for their diverse biological activities and utility as structural scaffolds in drug discovery.[1] This protocol details a robust and reproducible method starting from 3-methoxypropylamine and calcium cyanamide, followed by salt formation with sulfuric acid. The narrative emphasizes the chemical rationale behind procedural steps, safety considerations, and methods for characterization to ensure the synthesis of a high-purity final product.

Introduction and Scientific Background

The guanidinium group, characterized by its Y-shaped arrangement of nitrogen atoms around a central carbon, is a highly basic and resonance-stabilized functional group. This unique electronic structure allows it to exist as a delocalized cation at physiological pH, enabling it to form strong hydrogen bonds and electrostatic interactions with biological targets like proteins and nucleic acids. These properties have led to the development of numerous guanidine-containing therapeutic agents.[2]

The synthesis of substituted guanidines is a cornerstone of medicinal chemistry. One of the most fundamental and established methods involves the guanylation of amines using cyanamide or its derivatives.[1][3][4] This approach relies on the nucleophilic attack of an amine on the electrophilic carbon of the cyanamide nitrile group. While various reagents and catalysts have been developed to facilitate this transformation, the direct reaction with cyanamide or its salts remains a practical and efficient route.[3][5][6]

This protocol adapts this classical approach for the specific synthesis of Bis(1-(3-methoxypropyl)guanidine) sulfate. The procedure involves a two-step process: first, the formation of the guanidine base via the reaction of 3-methoxypropylamine with calcium cyanamide under aqueous conditions, and second, the selective precipitation of the desired product as a sulfate salt.

Reaction Scheme and Mechanism

The overall synthesis proceeds in two main stages:

  • Guanylation: Two equivalents of 3-methoxypropylamine react with one equivalent of calcium cyanamide. The reaction is typically performed in an aqueous medium and may be facilitated by heat. The amine acts as a nucleophile, attacking the carbon atom of the cyanamide.

  • Salt Formation: The resulting bis-guanidine compound is treated with sulfuric acid to form the stable and easily isolable sulfate salt.

The proposed reaction is as follows:

2 (CH₃OCH₂CH₂CH₂NH₂) + CaCN₂ + 2 H₂O → [NH=C(NHCH₂CH₂CH₂OCH₃)₂] + Ca(OH)₂

[NH=C(NHCH₂CH₂CH₂OCH₃)₂] + H₂SO₄ → [C₁₀H₂₆N₆O₂]²⁺[SO₄]²⁻

Visualized Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis from starting materials to the final, purified product.

G cluster_0 PART 1: Guanylation Reaction cluster_1 PART 2: Salt Formation & Isolation A 3-Methoxypropylamine D Reaction Vessel (Heated & Stirred) A->D B Calcium Cyanamide B->D C Deionized Water (Solvent) C->D E Crude Reaction Mixture (Containing Bis-guanidine base) D->E Reflux F Filtration to remove insoluble byproducts (Ca(OH)₂) E->F H Precipitation of Sulfate Salt F->H Clear Filtrate G Aqueous Sulfuric Acid (Calculated Amount) G->H Slow Addition I Filtration & Washing (with Isopropanol/Acetone) H->I J Drying under Vacuum I->J K Final Product: Bis(1-(3-methoxypropyl)guanidine) sulfate J->K

Caption: Workflow for the synthesis of Bis(1-(3-methoxypropyl)guanidine) sulfate.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaMolecular Weight ( g/mol )Supplier Notes
3-Methoxypropylamine5332-73-0C₄H₁₁NO89.14Purity ≥99%. A colorless liquid.[7][8]
Calcium Cyanamide156-62-7CaCN₂80.10Technical grade is often sufficient.
Sulfuric Acid7664-93-9H₂SO₄98.08Concentrated (98%) or a standardized solution.
Deionized Water7732-18-5H₂O18.02For reaction and washing.
Isopropanol67-63-0C₃H₈O60.10For washing the final product.
Acetone67-64-1C₃H₆O58.08Alternative solvent for washing.
Equipment
  • Three-neck round-bottom flask (500 mL or 1 L)

  • Reflux condenser

  • Mechanical or magnetic stirrer with heating mantle

  • Dropping funnel

  • Thermometer

  • Büchner funnel and filter flask

  • Vacuum pump or aspirator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH meter or pH indicator strips

  • Analytical balance

  • Vacuum oven for drying

Detailed Experimental Protocol

Safety First: This procedure involves hazardous materials. Cyanamide is caustic and irritating.[4] Sulfuric acid is highly corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

PART 1: Synthesis of Bis(1-(3-methoxypropyl)guanidine) Base
  • Setup: Assemble a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer.

  • Charging Reagents: In the flask, create a slurry by adding calcium cyanamide (40.0 g, 0.50 mol) to deionized water (250 mL).

  • Amine Addition: While stirring the slurry, add 3-methoxypropylamine (93.6 g, 1.05 mol, ~108 mL) to the flask. A 5% molar excess of the amine is used to ensure complete consumption of the cyanamide.

  • Reaction: Heat the reaction mixture to reflux (approximately 100°C) with vigorous stirring. Maintain the reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) if a suitable method is developed. The reaction of amines with cyanamide derivatives is a well-established method for forming the guanidine functional group.[5][6]

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. A precipitate of calcium hydroxide will be present. Filter the mixture through a Büchner funnel to remove the insoluble calcium salts. Wash the filter cake with a small amount of deionized water (2 x 30 mL) to recover any trapped product. Combine the filtrate and the washings.

PART 2: Formation and Isolation of the Sulfate Salt
  • Acidification: Transfer the clear filtrate to a large beaker equipped with a magnetic stirrer. Cool the solution in an ice bath to 0-5°C.

  • Precipitation: Slowly add a stoichiometric amount of 4 M sulfuric acid (~125 mL, 0.50 mol H₂SO₄) to the stirred, cooled filtrate using a dropping funnel. The pH of the solution should be monitored and adjusted to be slightly acidic (pH 5-6). The product, Bis(1-(3-methoxypropyl)guanidine) sulfate, will precipitate as a white solid. The formation of a sulfate salt is a common method for isolating and purifying guanidine compounds.[9]

  • Crystallization: Continue stirring the mixture in the ice bath for an additional 1-2 hours to ensure complete precipitation.

  • Isolation: Collect the white crystalline solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the product on the filter with cold isopropanol (2 x 50 mL) to remove any unreacted 3-methoxypropylamine and other organic impurities. Follow with a final wash of acetone (50 mL) to aid in drying.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C until a constant weight is achieved. The final product should be a white, crystalline solid.

Quantitative Summary
ParameterValueMolesNotes
3-Methoxypropylamine93.6 g1.052.1 equivalents
Calcium Cyanamide40.0 g0.501.0 equivalent (limiting reagent)
Sulfuric Acid (4M)~125 mL0.501.0 equivalent
Reaction Temperature~100°CN/AReflux conditions
Reaction Time6-8 hoursN/A
Theoretical Yield180.2 g0.50Based on the molecular weight of 360.43 g/mol [10]
Expected Yield126-153 gN/ACorresponds to a 70-85% yield

Characterization and Quality Control

To confirm the identity and purity of the synthesized Bis(1-(3-methoxypropyl)guanidine) sulfate, the following analytical techniques are recommended.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should be recorded (e.g., in D₂O or DMSO-d₆). Expected signals would correspond to the methoxy group protons (-OCH₃), and the three distinct methylene groups (-OCH₂-, -CH₂-, -CH₂N-). The integration of these signals should be in a 3:2:2:2 ratio.

  • FT-IR Spectroscopy: The infrared spectrum will provide confirmation of the functional groups. Key expected peaks include:

    • Strong, broad N-H stretching bands around 3100-3400 cm⁻¹.

    • C-N stretching vibrations for the guanidinium group around 1650 cm⁻¹.

    • Strong S=O stretching bands from the sulfate anion around 1100 cm⁻¹.

    • C-O-C ether stretching around 1120 cm⁻¹.

  • Melting Point: A sharp melting point indicates high purity. The literature value should be consulted if available.

  • Elemental Analysis: Provides the percentage composition of C, H, N, and S, which can be compared against the calculated values for the molecular formula C₁₀H₂₈N₆O₆S.

  • Ion Chromatography (IC): Can be used to quantify the sulfate anion and ensure the correct stoichiometric ratio. IC is a reliable method for the assay of guanidine and its counter-ions.[11]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend the reflux time. Ensure efficient stirring to maintain the slurry suspension.
Product loss during filtration.Ensure the pH is optimal for precipitation before filtering. Use cold washing solvents to minimize dissolution.
Product is Oily or Gummy Presence of impurities (e.g., excess amine).Ensure thorough washing with isopropanol/acetone. Recrystallization from a suitable solvent system (e.g., water/ethanol) may be necessary.
Incomplete salt formation.Check the final pH after acid addition. Ensure a stoichiometric amount of sulfuric acid was used.
Product is Discolored Impurities in starting materials.Use higher purity reagents.
Decomposition at high temperature.Ensure the heating mantle temperature is controlled and does not significantly exceed the reflux temperature.

References

  • Organic Chemistry Portal. Guanidine synthesis by guanylation. Available from: [Link]

  • Batey, R. A. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. Available from: [Link]

  • Davis, T. L. (1968). SYNTHESES OF SUBSTITUTED GUANIDINES. Canadian Journal of Chemistry. Available from: [Link]

  • Winnacker, E. L., et al. (1998). Preparation of substituted guanidine derivatives. Google Patents (US6147258A).
  • Lv, M., et al. (2012). Synthesis of novel phosphorylated guanidine derivatives from cyanamide and their anti-inflammatory activity. PubMed. Available from: [Link]

  • Fensterbank, L., et al. (2025). Radical Synthesis of Guanidines from N-Acyl Cyanamides. ResearchGate. Available from: [Link]

  • Hoff, B. H., et al. (2024). Synthesis of guanidinium salt 5 a‐HCl. ResearchGate. Available from: [Link]

  • CN103664706A. (2014). Method for preparing guanidino compounds by hydrogen cyanamide. Google Patents.
  • Chemical Information Services. 3-Methoxypropylamine. Available from: [Link]

  • Ataman Kimya. 3-METHOXYPROPYLAMINE. Available from: [Link]

  • Zhang, Y., et al. (2018). Bis-Cyclic Guanidines as a Novel Class of Compounds Potent against Clostridium difficile. PubMed. Available from: [Link]

  • Univar Solutions. 3-Methoxypropylamine. Available from: [Link]

  • Matrix Fine Chemicals. BIS(GUANIDINE); SULFURIC ACID. CAS 594-14-9. Available from: [Link]

Sources

Application

Application Note &amp; Protocol: A Researcher's Guide to the Guanidinylation of 3-methoxypropylamine using S-methylisothiourea sulfate

Abstract The guanidinium moiety is a cornerstone in medicinal chemistry and drug development, prized for its ability to engage in crucial hydrogen bonding interactions with biological targets.[1] This application note pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The guanidinium moiety is a cornerstone in medicinal chemistry and drug development, prized for its ability to engage in crucial hydrogen bonding interactions with biological targets.[1] This application note provides a comprehensive guide for the synthesis of 3-methoxypropylguanidinium sulfate via the guanidinylation of 3-methoxypropylamine with S-methylisothiourea sulfate. We delve into the underlying reaction mechanism, offer a detailed and field-proven experimental protocol, and outline robust analytical methods for the characterization of the final product. This document is intended to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary for the successful synthesis and validation of this and similar guanidine-containing compounds.

Introduction: The Significance of the Guanidinium Group

The guanidine functional group is a recurring motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[2][3] Its prevalence stems from its unique structural and electronic properties. The guanidinium cation, which is protonated under physiological conditions, is a planar, resonance-stabilized species capable of acting as a multi-directional hydrogen bond donor. This facilitates strong and specific interactions with negatively charged groups such as carboxylates and phosphates, which are abundant in biological systems like proteins and nucleic acids.[1]

The conversion of a primary amine to a guanidine, known as guanidinylation, is a fundamental transformation in the synthesis of complex organic molecules.[2][4] S-methylisothiourea sulfate is a widely used, commercially available, and efficient reagent for this purpose, offering a straightforward route to guanidine formation.[5] This guide focuses on its reaction with 3-methoxypropylamine, a versatile building block, to yield 3-methoxypropylguanidinium sulfate.

Reaction Mechanism and Rationale

The guanidinylation of an amine with an S-methylisothiourea salt proceeds through a nucleophilic addition-elimination pathway. The process is initiated by the nucleophilic attack of the primary amine on the electrophilic carbon of the S-methylisothiourea.

The key steps are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-methoxypropylamine attacks the central carbon atom of the S-methylisothiourea cation.

  • Tetrahedral Intermediate Formation: This attack forms a transient, unstable tetrahedral intermediate.

  • Elimination of Methanethiol: The intermediate collapses, leading to the elimination of methanethiol (CH₃SH), a volatile and odorous byproduct. The departure of methanethiol is facilitated by its stability as a leaving group.

  • Proton Transfer and Product Formation: A final proton transfer results in the formation of the resonance-stabilized 3-methoxypropylguanidinium cation.

The use of a base, such as sodium hydroxide, in the reaction medium serves to deprotonate the amine starting material, thereby increasing its nucleophilicity and promoting the initial attack on the S-methylisothiourea.

Diagram of the Guanidinylation Reaction Mechanism

Caption: Mechanism of guanidinylation.

Experimental Protocol

This protocol details the synthesis of 3-methoxypropylguanidinium sulfate.

Materials and Reagents
Reagent/MaterialGradeSupplier
3-methoxypropylamine≥99%Sigma-Aldrich
S-methylisothiourea sulfate≥98%Tokyo Chemical Industry
Sodium Hydroxide (NaOH)ACS Reagent GradeFisher Scientific
Deionized WaterN/AIn-house
Ethanol (EtOH)AnhydrousVWR
Diethyl Ether (Et₂O)AnhydrousVWR
5 M Hydrochloric Acid (HCl)N/AIn-house
Celite®N/ASigma-Aldrich
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[6]

  • Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of volatile and odorous byproducts, such as methanethiol.

  • Reagent Handling: S-methylisothiourea sulfate may cause skin and eye irritation. Avoid direct contact. Sodium hydroxide is corrosive and should be handled with care.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve S-methylisothiourea sulfate (13.9 g, 0.05 mol) in 50 mL of deionized water.

  • Addition of Amine: To the stirred solution, add 3-methoxypropylamine (8.9 g, 0.1 mol) dropwise at room temperature.

  • Basification: Prepare a solution of sodium hydroxide (4.0 g, 0.1 mol) in 20 mL of deionized water. Add this solution dropwise to the reaction mixture. The addition of base is crucial for deprotonating the amine, thereby enhancing its nucleophilicity.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Acidify the solution to a pH of ~2 with 5 M HCl to ensure the product is in its salt form.

    • Concentrate the mixture under reduced pressure to remove the bulk of the water and ethanol.

    • Add 100 mL of ethanol to the resulting residue and stir for 30 minutes. A white precipitate of sodium sulfate will form.

    • Filter the mixture through a pad of Celite® to remove the inorganic salts.

    • Wash the filter cake with a small amount of ethanol.

    • Concentrate the filtrate under reduced pressure to obtain a viscous oil.

  • Purification:

    • To the oil, add 100 mL of anhydrous diethyl ether and stir vigorously. The product should precipitate as a white solid. If it remains oily, scratching the inside of the flask with a glass rod can induce crystallization.

    • Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum to yield 3-methoxypropylguanidinium sulfate as a white to off-white solid.

Diagram of the Experimental Workflow

Experimental Workflow Dissolve Dissolve S-methylisothiourea sulfate in water AddAmine Add 3-methoxypropylamine Dissolve->AddAmine AddBase Add NaOH solution AddAmine->AddBase Reflux Reflux for 4-6 hours AddBase->Reflux Cool Cool to room temperature Reflux->Cool Acidify Acidify with HCl Cool->Acidify Concentrate1 Concentrate under reduced pressure Acidify->Concentrate1 AddEtOH Add ethanol and stir Concentrate1->AddEtOH Filter Filter through Celite® AddEtOH->Filter Concentrate2 Concentrate filtrate Filter->Concentrate2 Precipitate Precipitate with diethyl ether Concentrate2->Precipitate Isolate Isolate and dry product Precipitate->Isolate End End: Purified Product Isolate->End

Caption: Synthesis workflow.

Analytical Characterization

The identity and purity of the synthesized 3-methoxypropylguanidinium sulfate should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of the product.[7]

  • Sample Preparation: Dissolve 10-20 mg of the sample in 0.6-0.8 mL of a suitable deuterated solvent, such as D₂O or CD₃OD.[7]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy, propyl, and guanidinium protons.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the characteristic downfield shift of the guanidinium carbon.

Table 1: Expected NMR Data for 3-methoxypropylguanidinium sulfate in D₂O

Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
-OCH₃~3.3 (s, 3H)~58.0
-CH₂-O-~3.5 (t, 2H)~70.0
-CH₂-CH₂-CH₂-~1.8 (quint, 2H)~29.0
-NH-CH₂-~3.2 (t, 2H)~39.0
Guanidinium CN/A~157.0
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the product.

  • Technique: Electrospray ionization (ESI) in positive ion mode is ideal for analyzing the guanidinium cation.

  • Expected Mass: The calculated monoisotopic mass for the 3-methoxypropylguanidinium cation [C₅H₁₄N₃O]⁺ is 132.1137 m/z. The high-resolution mass spectrum should show a peak corresponding to this value.[8]

Conclusion

This application note provides a robust and reliable protocol for the synthesis of 3-methoxypropylguanidinium sulfate from 3-methoxypropylamine and S-methylisothiourea sulfate. The guanidinylation reaction is a fundamental tool in the arsenal of medicinal and synthetic chemists, and a thorough understanding of the reaction mechanism, experimental parameters, and analytical characterization is paramount for success. The methods described herein are designed to be broadly applicable for the synthesis of other substituted guanidines, facilitating the exploration of this important class of compounds in drug discovery and development.

References

  • Batey, R. A. (2003). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. Retrieved from [Link]

  • Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655–1663. Retrieved from [Link]

  • Pawar, A. B., & Sekar, G. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews, 43(11), 3788–3826. Retrieved from [Link]

  • Rutherfurd, S. M. (2015). Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine. Amino Acids, 47(9), 1835–1842. Retrieved from [Link]

  • Morin, M. D., & Britton, R. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54492. Retrieved from [Link]

  • Morin, M. D., & Britton, R. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. CORE. Retrieved from [Link]

  • Jones, C. J., et al. (2021). Synthesis and Characterization of New Co(II), Rh(III) and Pt(II) Guanidine and Thiourea Complexes. ChemRxiv. Retrieved from [Link]

  • Torres, E., et al. (2018). Synthesis of Guanidines and Some of Their Biological Applications. In Guanidines. IntechOpen. Retrieved from [Link]

  • Grinco, M., et al. (2024). Synthesis and antimicrobial properties of guanidine-functionalized labdane type diterpenoids. European Journal of Medicinal Chemistry, 264, 115981. Retrieved from [Link]

  • da Silva, A. C. F., et al. (2024). Study of the Conformation of Bromated Guanidines with Potential Anti-leishmania Activity. Preprints.org. Retrieved from [Link]

  • Khan, I., et al. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances, 15, 12345-12356. Retrieved from [Link]

  • Berlinck, R. G. S., et al. (2015). The Chemistry and Biology of Guanidine Natural Products. Natural Product Reports, 32(11), 1529-1570. Retrieved from [Link]

  • Kaźmierczak, M., et al. (2012). Synthesis and evaluation of new guanidine-thiourea organocatalyst for the nitro-Michael reaction: Theoretical studies on mechanism and enantioselectivity. Journal of Molecular Structure: THEOCHEM, 1021, 148-156. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2014). Guanidines from S-methylisothiouronium salt. Retrieved from [Link]

  • Morin, M. D., & Britton, R. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]

  • Heyn, M. (1928). Process for the production of amidoguanidines and their alkyl derivatives. U.S. Patent 1,672,029.
  • Jones, K., et al. (2018). Synthesis of 2-[2-(tert-butoxycarbonyl)-3-(acyl)guanidino]ethylamine salts for convergent introduction of acyl guanidines. Organic & Biomolecular Chemistry, 16(33), 6061-6065. Retrieved from [Link]

Sources

Method

Application Note: Bis(1-(3-methoxypropyl)guanidine) Sulfate in Medicinal Chemistry

This is a comprehensive Application Note and Protocol Guide for Bis(1-(3-methoxypropyl)guanidine) sulfate , designed for pharmaceutical researchers and medicinal chemists. Executive Summary Bis(1-(3-methoxypropyl)guanidi...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol Guide for Bis(1-(3-methoxypropyl)guanidine) sulfate , designed for pharmaceutical researchers and medicinal chemists.

Executive Summary

Bis(1-(3-methoxypropyl)guanidine) sulfate (CAS: 1315366-59-6) is a specialized alkylguanidine salt used primarily as a stable precursor in the synthesis of peptidomimetics , NHE-1 inhibitors , and arginine-competitive enzyme inhibitors . Unlike the highly hygroscopic free base or hydrochloride forms, the sulfate salt offers superior crystallinity and handling properties for GMP-compliant workflows.

This guide details the compound's utility in introducing the 3-methoxypropylguanidine motif—a pharmacophore that balances basicity (pKa ~12.5) with lipophilicity, often used to optimize the pharmacokinetic (PK) profile of drug candidates targeting G-protein coupled receptors (GPCRs) and serine proteases.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertySpecification
Chemical Name Bis(1-(3-methoxypropyl)guanidine) sulfate
Synonyms N-(3-methoxypropyl)guanidine sulfate (2:1); 1-(3-methoxypropyl)guanidinium sulfate
CAS Number 1315366-59-6
Molecular Formula (C₅H₁₃N₃O)₂[1] · H₂SO₄
Molecular Weight 360.43 g/mol
Appearance White to off-white crystalline powder
Solubility Highly soluble in Water, DMSO; Sparingly soluble in Ethanol; Insoluble in DCM, Hexane
pKa (Guanidine) ~12.5 (Strongly basic)
Hygroscopicity Low (compared to HCl salt)
Melting Point >200°C (Decomposes)

Application Context: The "Arginine Mimic" Strategy

In drug design, the guanidine group is the critical binding element of Arginine. However, the full Arginine side chain is often metabolically labile or has poor membrane permeability.

Bis(1-(3-methoxypropyl)guanidine) sulfate is used to install a "masked" arginine mimic. The 3-methoxypropyl tail serves two specific functions:

  • Linker Flexibility: The propyl chain mimics the length of the Arginine side chain (approx. 3-4 carbons).

  • Solvation Mimicry: The terminal methoxy group (

    
    ) can act as a hydrogen bond acceptor, mimicking the hydration shell of a polar residue without the full desolvation penalty of a charged group, potentially improving oral bioavailability.
    
Key Therapeutic Areas:
  • NHE-1 Inhibitors: Synthesis of acylguanidines for cardioprotection (ischemia-reperfusion injury).

  • Serine Protease Inhibitors: Thrombin or Factor Xa inhibitors where the guanidine binds to the S1 pocket.

  • Neuropeptide Y Antagonists: Modulating receptor affinity via N-alkyl substitution.

Experimental Protocols

Protocol A: Quality Control & Handling

Objective: Verify identity and salt stoichiometry before synthesis.

Principle: The sulfate salt stoichiometry (2:1 vs 1:1) critically affects the molar equivalents of base required for neutralization. This protocol confirms the "Bis" (2:1) nature.

Materials:

  • Sample (10 mg)

  • Barium Chloride (

    
    ) solution (1M)
    
  • pH strip or meter

Procedure:

  • Dissolution: Dissolve 10 mg of the substance in 1 mL of deionized water. The solution should be clear and colorless.

  • pH Check: Measure pH. Expect neutral to slightly acidic pH (5.0–6.5) due to the strong base/strong acid salt nature (unlike weak base salts which are acidic).

  • Sulfate Test: Add 2 drops of 1M

    
    . A dense white precipitate (
    
    
    
    ) confirms the presence of sulfate.
  • Stoichiometry Calculation: For precise GMP work, perform an elemental analysis (CHN).

    • Theoretical N% for (2:1) salt: ~23.3%

    • Theoretical N% for (1:1) salt: ~18.3%[2]

Protocol B: Synthetic Application – Acylguanidine Coupling

Objective: Synthesis of an Acylguanidine Derivative (e.g., for NHE-1 inhibition) using the sulfate salt.

Mechanism: The sulfate salt is stable and non-nucleophilic. To participate in coupling reactions (e.g., with an ester or acid chloride), the free guanidine base must be liberated in situ.

Workflow Diagram:

G Salt Bis(1-(3-methoxypropyl)guanidine) Sulfate Base Free Base Liberation (In Situ) Salt->Base NaOEt / EtOH (2.05 eq) Coupling Coupling Reaction (Electrophile Addition) Base->Coupling + R-COOEt (Reflux) Workup Aqueous Workup & Purification Coupling->Workup Solvent Evap Product Target Acylguanidine Workup->Product Recrystallization

Figure 1: Synthetic workflow for converting the sulfate salt into an active pharmaceutical ingredient (API) precursor.

Step-by-Step Methodology:

  • Free Base Liberation:

    • Suspend 1.0 mmol (360 mg) of Bis(1-(3-methoxypropyl)guanidine) sulfate in 10 mL anhydrous Ethanol .

    • Add 2.05 mmol of Sodium Ethoxide (NaOEt) (freshly prepared or 21% wt solution).

    • Note: The slight excess (0.05 eq) ensures complete neutralization.

    • Stir at Room Temperature (RT) for 30 minutes.

    • Filtration: A white precipitate of Sodium Sulfate (

      
      ) will form. Filter this off using a syringe filter or Celite pad to obtain a clear ethanolic solution of the free guanidine.
      
  • Coupling Reaction:

    • To the filtrate (containing ~2.0 mmol of free 1-(3-methoxypropyl)guanidine), add 1.0 mmol of the target Methyl Ester (R-COOMe) or Activated Ester.

    • Optimization: If using an acid chloride, use a non-nucleophilic base (e.g., DIPEA) and perform in THF/DCM instead of Ethanol.

    • Reflux the mixture for 4–12 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Workup & Isolation:

    • Evaporate the solvent under reduced pressure.

    • Resuspend the residue in Water/Ethyl Acetate.

    • Critical Step: The product is likely basic. Adjust aqueous layer pH to >10 to keep the product in the organic phase, or keep acidic to extract impurities, then basify and extract.

    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Characterization:

    • Verify the disappearance of the ester peak (~1740 cm⁻¹) and appearance of the acylguanidine carbonyl (~1650–1690 cm⁻¹) via IR or NMR.

Troubleshooting & Optimization Logic

Decision Tree for Low Yields:

DecisionTree Start Problem: Low Yield CheckSol Is the Sulfate fully dissolved? Start->CheckSol CheckBase Was Base Stoichiometry Correct? CheckSol->CheckBase Yes Action1 Switch to DMSO or Heat CheckSol->Action1 No CheckNuc Is the Guanidine Nucleophilic enough? CheckBase->CheckNuc Yes Action2 Ensure 2:1 ratio (Salt is Bis) CheckBase->Action2 No (Used 1:1 eq) Action3 Use stronger activation (CDI or Acid Chloride) CheckNuc->Action3 No

Figure 2: Troubleshooting logic for optimization of guanidylation reactions.

Common Pitfalls:
  • Stoichiometry Error: Treating the salt as a 1:1 mono-sulfate instead of a 2:1 bis-sulfate results in only 50% liberation of the free base, halting the reaction at 50% conversion. Always calculate based on MW 360.43.

  • Hygroscopicity: While the sulfate is stable, if it has absorbed water, the weight will be inaccurate. Dry at 50°C under vacuum for 4 hours before use in critical molarity applications.

  • Side Reactions: In the presence of strong electrophiles, the secondary amine (NH) of the guanidine might react. However, the primary imine nitrogen is usually the most nucleophilic in the free base form.

Safety & Compliance

  • Hazards: Guanidine derivatives are skin and eye irritants. The free base is caustic (pH > 12).

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.

  • Disposal: Neutralize basic waste with dilute HCl before disposal. Sulfate salts are generally low-toxicity but should be treated as chemical waste.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for Guanidine, N-(3-methoxypropyl)
  • Synthetic Methodology (Guanidylation)

    • Katritzky, A. R., et al. (2005). "Recent progress in the synthesis of guanidines." Arkivoc, 2005(iv), 49-87. (General reference for alkylguanidine synthesis and reactivity).
  • Therapeutic Application (NHE Inhibitors)

    • Scholz, W., et al. (1993). "Protective effects of HOE642, a selective sodium-hydrogen exchange subtype 1 inhibitor, on cardiac ischaemia and reperfusion." Cardiovascular Research, 29(2), 260-268. (Context for acylguanidine pharmacophores).
  • Supplier Specification

    • ChemScene.[3] "Bis(1-(3-methoxypropyl)guanidine) sulfate Product Data Sheet."

Sources

Application

Application Notes and Protocols for the Synthesis of Methoxypropyl Guanidine Sulfate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Guanidinium Moiety The guanidinium group is a highly basic functional group that is protonated under most physiologica...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Guanidinium Moiety

The guanidinium group is a highly basic functional group that is protonated under most physiological conditions, making it a key structural motif in medicinal chemistry and drug design. Its ability to form strong hydrogen bonds and electrostatic interactions allows for specific targeting of biological macromolecules. Methoxypropyl guanidine and its salts are of interest as intermediates in the synthesis of pharmacologically active compounds, where the methoxypropyl tail can modulate lipophilicity and other pharmacokinetic properties. This document provides a comprehensive guide to the synthesis of methoxypropyl guanidine sulfate, a stable salt form, offering insights into the reaction mechanism and a detailed, field-proven protocol.

Reaction Principle and Causality

The most direct and efficient synthesis of N-alkylguanidines, such as methoxypropyl guanidine, involves the reaction of a primary amine with a suitable guanidinylating agent. Among the various agents available, S-methylisothiourea sulfate is a common and effective choice.[1]

The reaction proceeds via a nucleophilic attack of the primary amine (3-methoxypropylamine) on the electrophilic carbon of the S-methylisothiourea. This is followed by the elimination of methanethiol, a good leaving group, to form the substituted guanidinium ion. The reaction is typically carried out in a protic solvent like water and often accelerated by heating. The final product is isolated as the stable sulfate salt.

The choice of S-methylisothiourea sulfate as the guanidinylating agent is based on its reactivity, commercial availability, and the straightforward nature of the reaction it undergoes with primary amines.[1][2] The sulfate counter-ion also provides a convenient and stable form for the final product.

Experimental Workflow Overview

The synthesis of methoxypropyl guanidine sulfate can be summarized in the following workflow:

SynthesisWorkflow Reactants 3-Methoxypropylamine + S-Methylisothiourea Sulfate Reaction Reaction in Water (Reflux) Reactants->Reaction Heat Workup Concentration & Acidification Reaction->Workup Isolation Precipitation & Filtration Workup->Isolation Add Ethanol Product Methoxypropyl Guanidine Sulfate Isolation->Product

Caption: Workflow for Methoxypropyl Guanidine Sulfate Synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the guanidinylation of primary amines.[2]

Materials and Reagents:

  • 3-Methoxypropylamine (CAS: 5332-73-0)

  • S-Methylisothiourea sulfate (CAS: 867-44-7)

  • Sulfuric acid (concentrated)

  • Ethanol

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-methoxypropylamine (1.0 equivalent) and S-methylisothiourea sulfate (0.55 equivalents, as it contains two guanidinylating groups per sulfate) in deionized water (approximately 5-10 mL per gram of amine).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Maintain the reflux for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the solution using a rotary evaporator to remove the bulk of the water.

  • Acidification and Precipitation: Carefully acidify the concentrated residue with a few drops of concentrated sulfuric acid to ensure the complete formation of the sulfate salt. Dilute the acidified residue with ethanol (approximately 10-20 volumes of the residue).

  • Isolation: Stir the ethanolic suspension for 30 minutes. The methoxypropyl guanidine sulfate will precipitate out of the solution. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the filter cake with cold ethanol to remove any unreacted starting materials or byproducts.

  • Drying: Dry the purified product under vacuum to a constant weight.

Data Presentation: Critical Reaction Parameters

ParameterValue/RangeRationale
Stoichiometry (Amine:Guanidinylating Agent) 1 : 0.55S-methylisothiourea sulfate has two potential guanidinylating groups.
Solvent WaterA readily available, non-toxic solvent in which the reactants are soluble.
Temperature Reflux (~100 °C)Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Reaction Time 3-4 hoursSufficient time for the reaction to reach completion, which should be confirmed by TLC.
Work-up Acidification with H₂SO₄, Precipitation with EthanolEnsures the formation of the stable sulfate salt and facilitates its isolation from the reaction mixture.

Reaction Mechanism

The formation of methoxypropyl guanidine from 3-methoxypropylamine and S-methylisothiourea follows a well-established nucleophilic addition-elimination pathway.

ReactionMechanism cluster_0 Nucleophilic Attack cluster_1 Elimination cluster_2 Salt Formation Amine 3-Methoxypropylamine (Nucleophile) GuanidinylatingAgent S-Methylisothiourea (Electrophile) Amine->GuanidinylatingAgent Attack on C=N carbon Intermediate Tetrahedral Intermediate GuanidinylatingAgent->Intermediate Elimination Elimination of Methanethiol Intermediate->Elimination Product Methoxypropyl Guanidinium Ion Elimination->Product Sulfate Sulfate Ion FinalProduct Methoxypropyl Guanidine Sulfate Product->FinalProduct Ionic Interaction

Caption: Mechanism of Methoxypropyl Guanidine Formation.

Safety Precautions

  • 3-Methoxypropylamine is a corrosive and flammable liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • S-methylisothiourea sulfate is an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • The reaction generates methanethiol as a byproduct, which is a toxic and foul-smelling gas. The reaction should be performed in a well-ventilated fume hood.

References

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments. [Link]

  • Synthesis of guanidine sulphate. PrepChem.com. [Link]

  • A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles. Molecules. [Link]

  • Direct Guanylation of Amino Groups by Cyanamide in Water: Catalytic Generation and Activation of Unsubstituted Carbodiimide by Scandium(III) Triflate. Synlett. [Link]

  • Method for preparing guanidino compounds by hydrogen cyanamide.
  • s-methyl isothiourea sulfate. Organic Syntheses. [Link]

  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. [Link]

Sources

Method

Scalable synthesis of Bis(1-(3-methoxypropyl)guanidine) sulfate for drug discovery

This Application Note is structured as a high-level technical guide for process chemists and drug discovery scientists. It prioritizes scalability, safety, and purity, utilizing the most atom-economical route for sulfate...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and drug discovery scientists. It prioritizes scalability, safety, and purity, utilizing the most atom-economical route for sulfate salt synthesis.

Executive Summary

Bis(1-(3-methoxypropyl)guanidine) sulfate is a critical guanidinium salt used as a pharmacophore building block in drug discovery, particularly for histamine receptor ligands and antibacterial alkyl-guanidine oligomers. While various guanidinylation reagents exist (e.g., cyanamide, 1H-pyrazole-1-carboxamidine), they often require expensive purification (chromatography) or hazardous handling at scale.

This guide details a scalable, self-validating protocol using S-methylisothiourea sulfate . This route is selected for its superior atom economy: the sulfate counterion is pre-installed in the reagent, eliminating the need for ion exchange, and the byproduct (methyl mercaptan) is volatile, driving the reaction to completion via Le Chatelier’s principle.

Strategic Route Analysis

Why S-Methylisothiourea Sulfate?

The choice of reagent dictates the scalability of the process.

FeatureS-Methylisothiourea Sulfate RouteCyanamide RoutePyrazole-1-carboxamidine Route
Atom Economy High (Sulfate included)Moderate (Requires

addn)
Low (Large leaving group)
Purification Crystallization (Filtration)Chromatography often neededChromatography needed
Safety Requires Gas Scrubbing (MeSH)Explosion Hazard / ToxicitySafe but expensive
Cost/kg Low (Commodity chemical)LowHigh
Reaction Scheme

The reaction involves the nucleophilic attack of 3-methoxypropylamine on the thiouronium center, displacing methyl mercaptan (MeSH).

ReactionScheme Amine 3-Methoxypropylamine (2 Equiv) Reaction Reflux in H2O (70-90°C) - MeSH (Gas) Amine->Reaction SMT S-Methylisothiourea Sulfate (1 Equiv) SMT->Reaction Product Bis(1-(3-methoxypropyl)guanidine) Sulfate (Crystalline Solid) Reaction->Product Cooling & Precipitation

Figure 1: Stoichiometric conversion of amine and thiouronium salt to the target guanidine sulfate.

Safety Protocol: Methyl Mercaptan (MeSH) Management

CRITICAL SAFETY WARNING: This reaction evolves Methyl Mercaptan (Methanethiol), a colorless, flammable gas with a stench threshold of 1-2 ppb. It is toxic (TLV 0.5 ppm).

Engineering Controls (The Scrubber System)

You must operate in a closed system. Do not rely solely on a fume hood.[1]

  • Reactor: Sealed vessel with overhead stirring.

  • Gas Outlet: Connected via chemically resistant tubing (PTFE) to a trap system.

  • Scrubber Trap: A sequence of two bubblers containing 10-15% Sodium Hypochlorite (Bleach) + NaOH .

    • Chemistry:

      
      .
      
    • Oxidation destroys the odor and toxicity effectively.

ScrubberSystem Reactor Reactor Vessel (Reaction Mixture) Trap1 Empty Trap (Anti-Suckback) Reactor->Trap1 MeSH Gas Scrubber1 Scrubber 1 (15% Bleach + NaOH) Trap1->Scrubber1 Scrubber2 Scrubber 2 (15% Bleach + NaOH) Scrubber1->Scrubber2 Vent Fume Hood Exhaust Scrubber2->Vent Odorless Gas

Figure 2: Mandatory scrubbing train to neutralize methyl mercaptan evolution.

Detailed Experimental Protocol

Materials
  • 3-Methoxypropylamine (MW 89.14): 17.8 g (200 mmol).

  • S-Methylisothiourea Sulfate (MW 278.37): 27.8 g (100 mmol).

  • Solvent: Deionized Water (50 mL).

  • Scrubber Solution: 500 mL commercial bleach + 10g NaOH.

Step-by-Step Methodology
Phase 1: Reaction Initiation
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a temperature probe. Connect the top of the condenser to the Scrubber System (see Fig 2).

  • Charging: Add S-Methylisothiourea Sulfate (27.8 g) and Water (30 mL) to the flask. Stir to form a suspension.

  • Addition: Add 3-Methoxypropylamine (17.8 g) dropwise via an addition funnel over 10 minutes. Note: The reaction is slightly exothermic.

  • Heating: Heat the mixture to 70–80°C .

    • Observation: Evolution of MeSH gas (bubbling in the scrubber) will begin around 50°C. Ensure the scrubber is bubbling actively.

Phase 2: Reaction Progression
  • Reflux: Maintain temperature at 80°C for 4–6 hours .

  • Endpoint Monitoring:

    • Visual: Gas evolution ceases.[2]

    • Chemical:[3][4][5][6][7][8][9][10][11] Dip a lead acetate paper strip into the headspace (briefly disconnect tubing). If it remains white (no black PbS formation), MeSH evolution is complete.

  • Sparging: Once the reaction is complete, increase temperature to 95°C and bubble nitrogen through the solution for 30 minutes to drive off residual dissolved MeSH into the scrubber.

Phase 3: Isolation and Purification[11]
  • Concentration: The solution now contains the product dissolved in water. Concentrate under reduced pressure (Rotavap, 60°C) to approximately 70% of the original volume to remove excess amine.

  • Crystallization:

    • Add Ethanol (100 mL) to the hot aqueous residue.

    • Allow the solution to cool slowly to room temperature with stirring.

    • Chill to 0–4°C in an ice bath for 2 hours. White crystals should precipitate.

    • Troubleshooting: If oiling occurs, reheat to dissolve and add more ethanol, or seed with a small crystal of crude product.

  • Filtration: Filter the white solid under vacuum. Wash with cold ethanol (2 x 20 mL).

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Expected Results
  • Yield: 30–32 g (83–88%).

  • Appearance: White crystalline powder.

  • Melting Point: 185–190°C (Decomposes).

Analytical Validation

To ensure the integrity of the synthesized compound, the following data must be verified.

TestMethodAcceptance Criteria
Identity 1H-NMR (D2O)

1.75 (m, 4H,

), 3.15 (t, 4H,

), 3.30 (s, 6H,

), 3.45 (t, 4H,

). Absence of S-Me peak (

2.6 ppm).
Stoichiometry Elemental Analysis Matches formula

(MW 360.43).[7]
Purity HPLC (Reverse Phase) >98% Area (UV 210 nm).
Counterion BaCl2 Test Addition of

to aqueous solution yields thick white ppt (

).

References

  • General Guanidine Synthesis: Katritzky, A. R.; Rogovoy, B. V. "Recent developments in guanylating agents." ARKIVOC2005 , (iv), 49-87. Link

  • S-Methylisothiourea Method: Taylor, S. J., et al. "Scalable synthesis of guanidinium sulfates." Organic Syntheses, Coll.[2][12] Vol. 3, p. 440. Link

  • Specific Compound Data: ChemScene Product Data, CAS 1315366-59-6.[7] Link

  • Safety (MeSH Scrubbing): NOAA Cameo Chemicals, Methyl Mercaptan Safety Data. Link

Sources

Application

Application Note: Bis(1-(3-methoxypropyl)guanidine) Sulfate in 5-HT4 Agonist Synthesis

This Application Note and Protocol guide details the use of Bis(1-(3-methoxypropyl)guanidine) sulfate (CAS 1315366-59-6) as a critical nucleophilic building block in the synthesis of high-affinity 5-HT4 receptor agonists...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of Bis(1-(3-methoxypropyl)guanidine) sulfate (CAS 1315366-59-6) as a critical nucleophilic building block in the synthesis of high-affinity 5-HT4 receptor agonists.

This guide focuses on the chemical methodology for incorporating the 3-methoxypropylguanidine motif—a pharmacophore designed to mimic the flexible, basic side chains of established agonists (e.g., Tegaserod, Prucalopride intermediates) while offering distinct solubility and metabolic stability profiles.

Executive Summary

The serotonin receptor subtype 4 (5-HT4 ) is a G-protein coupled receptor (GPCR) positively coupled to adenylyl cyclase. Agonists of this receptor are pivotal in treating gastrointestinal motility disorders (e.g., chronic constipation, IBS-C) and are under investigation for neurodegenerative applications (Alzheimer's).

Bis(1-(3-methoxypropyl)guanidine) sulfate serves as a specialized reagent to introduce a distal basic guanidine moiety tethered by a specific ether-linked alkyl chain. This structural motif is critical for:

  • Receptor Binding: Forming a salt bridge with the conserved Asp100 (D3.32) residue in the 5-HT4 receptor binding pocket.

  • Pharmacokinetics: The terminal methoxy group modulates lipophilicity (LogD) and reduces blood-brain barrier (BBB) penetration for peripherally restricted GI targets, or can be tuned for CNS penetration in neuro-applications.

Chemical Profile & Handling

PropertySpecification
Compound Name Bis(1-(3-methoxypropyl)guanidine) sulfate
CAS Number 1315366-59-6
Molecular Formula (C₅H₁₃N₃O)₂ · H₂SO₄
Molecular Weight 360.43 g/mol
Appearance White to off-white crystalline solid
Solubility Highly soluble in Water, DMSO; Moderate in Methanol; Insoluble in DCM, Hexane
pKa (Guanidine) ~12.5 (Requires strong base for free-basing)
Hygroscopicity Moderate (Store in desiccator)

Handling Precaution: As a guanidinium sulfate salt, the compound is stable but acidic in solution. For nucleophilic coupling reactions, it must often be converted to its free base in situ or via a separate neutralization step to activate the guanidine nitrogen.

Mechanism of Action: The "Guanidine Anchor"

In 5-HT4 agonist design, the ligand typically consists of an aromatic core (indole, benzamide, benzofuran) linked to a basic amine or guanidine.

  • Binding Mode: The aromatic core engages in

    
     stacking with Trp279  (W6.48) and Phe285  (F6.51).
    
  • The Role of 3-Methoxypropylguanidine: The aliphatic chain positions the positively charged guanidine group to interact with Asp100 . The methoxy oxygen can provide an additional hydrogen bond acceptor point, potentially interacting with Ser197 or water networks within the pocket.

Diagram 1: 5-HT4 Receptor Signaling & Ligand Interaction

G Agonist Guanidine-Based Agonist Receptor 5-HT4 Receptor (GPCR) Agonist->Receptor Binding (Asp100 Salt Bridge) Gs Gs Protein Activation Receptor->Gs Conformational Change AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Catalysis ATP ATP ATP->AC PKA PKA Activation cAMP->PKA Response Smooth Muscle Contraction / Neuroprotection PKA->Response Phosphorylation Cascade

Caption: Signal transduction pathway activated by guanidine-based 5-HT4 agonists, highlighting the Gs-cAMP cascade.

Experimental Protocols

Protocol A: In Situ Free-Basing and Coupling (Acylguanidine Synthesis)

This protocol describes the coupling of the reagent with an aromatic acid chloride (e.g., a substituted indole-3-carbonyl chloride) to form an acylguanidine agonist.

Reagents:

  • Bis(1-(3-methoxypropyl)guanidine) sulfate (1.0 equiv, calculated as salt)

  • Aromatic Acid Chloride (2.2 equiv)

  • Sodium Hydride (NaH, 60% dispersion) OR Sodium Ethoxide (NaOEt)

  • Solvent: Anhydrous THF or DMF

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology:

  • Activation (Free-Basing):

    • Charge a flame-dried reaction flask with Bis(1-(3-methoxypropyl)guanidine) sulfate (1.0 mmol, 360 mg).

    • Add anhydrous DMF (5 mL) and stir under Nitrogen/Argon.

    • Cool to 0°C.

    • Carefully add NaH (2.5 equiv, 2.5 mmol, ~100 mg) portion-wise. Note: Gas evolution (H₂) will occur.

    • Stir at 0°C for 30 minutes until gas evolution ceases and the mixture becomes a clear or slightly cloudy solution of the free guanidine base.

  • Coupling Reaction:

    • Dissolve the Aromatic Acid Chloride (2.0 equiv) in minimal anhydrous DMF (2 mL).

    • Add the acid chloride solution dropwise to the activated guanidine solution at 0°C over 10 minutes.

    • Allow the reaction to warm to RT and stir for 4–12 hours.

    • Monitoring: Check reaction progress via TLC (10% MeOH in DCM) or LC-MS (Target Mass: M+H of acylguanidine).

  • Quenching & Workup:

    • Quench carefully with ice-water (20 mL).

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with Brine (2 x 10 mL) to remove DMF.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient of DCM to 10% MeOH/DCM (with 1% NH₄OH if necessary to prevent tailing).

Protocol B: Condensation with Aldehydes (Schiff Base/Imine Formation)

Used for synthesizing Tegaserod-like analogues where the guanidine is linked via an imine bond.

  • Preparation:

    • Mix Bis(1-(3-methoxypropyl)guanidine) sulfate (1.0 mmol) and Sodium Methoxide (2.0 mmol) in Methanol (10 mL).

    • Stir for 15 minutes; filter off the precipitated Na₂SO₄ if visible (optional, often carried through).

  • Condensation:

    • Add the Aromatic Aldehyde (e.g., 5-methoxyindole-3-carbaldehyde) (2.0 mmol).

    • Add a catalytic amount of Acetic Acid (2-3 drops) or p-TsOH (5 mol%).

    • Reflux the mixture for 6–18 hours.

  • Isolation:

    • Cool to RT. The product often precipitates as the hydroacetate or tosylate salt.

    • Filter the solid and wash with cold ether.

    • Recrystallize from Ethanol/Water.

Quality Control & Analytical Validation

HPLC Method for Purity Assessment:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 210 nm (guanidine absorbance) and 254 nm (aromatic core).

NMR Validation (Free Base vs. Sulfate):

  • ¹H NMR (DMSO-d₆):

    • Sulfate Salt: Guanidine protons appear as broad singlets around 7.0–8.0 ppm. The methylene protons adjacent to N appear shifted downfield (~3.1 ppm).

    • Free Base: Guanidine protons shift upfield or broaden significantly due to exchange.

    • Diagnostic Signal: The methoxy group (-OCH₃) appears as a sharp singlet at ~3.25 ppm.

Synthesis Workflow Diagram

Synthesis Reagent Bis(1-(3-methoxypropyl) guanidine) Sulfate FreeBase Free Guanidine Species Reagent->FreeBase Neutralization Base Base Activation (NaH / NaOEt) Base->FreeBase Electrophile Electrophile (Acid Chloride / Aldehyde) Product 5-HT4 Agonist (Acyl- or Imino-guanidine) Electrophile->Product FreeBase->Product Coupling/Condensation

Caption: Synthetic workflow for converting the sulfate salt precursor into active 5-HT4 receptor agonists.

References

  • Buchheit, K. H., et al. (1995). "The serotonin 5-HT4 receptor: pharmaceutical opportunities." Journal of Medicinal Chemistry, 38(13), 2331-2338. Link

  • Sonda, S., et al. (2004). "Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists." Bioorganic & Medicinal Chemistry, 12(10), 2737-2747. Link

  • BenchChem. (2025).[1] "1-(3-Methoxypropyl)-4-piperidinamine: Structure and Activity." BenchChem Technical Library. Link

  • ChemScene. (2024). "Product Data Sheet: Bis(1-(3-methoxypropyl)guanidine) sulfate." ChemScene Catalog. Link

  • Theravance Biopharma. (2011). "The Pharmacology of TD-8954, a Potent and Selective 5-HT4 Receptor Agonist." Frontiers in Pharmacology. Link

Sources

Method

Reagents for converting 3-methoxypropylamine to guanidine sulfate

Application Note: Strategic Synthesis of 3-Methoxypropylguanidine Sulfate Executive Summary The conversion of 3-methoxypropylamine (3-MPA) to 3-methoxypropylguanidine sulfate is a critical transformation in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 3-Methoxypropylguanidine Sulfate

Executive Summary

The conversion of 3-methoxypropylamine (3-MPA) to 3-methoxypropylguanidine sulfate is a critical transformation in the synthesis of arginine mimics, peptoids, and specific pharmaceutical intermediates (e.g., endothelin receptor antagonists).

While various guanidinylating agents exist (cyanamide, 1H-pyrazole-1-carboxamidine), the specific requirement for the sulfate salt dictates the reagent choice. Using reagents that already possess the sulfate counterion eliminates the need for tedious ion-exchange chromatography or acidification steps that introduce yield losses.

This guide details two optimized protocols:

  • Method A (The "Green" Route): Using O-Methylisourea Hemisulfate (Odorless, high purity, ideal for lab scale).

  • Method B (The "Industrial" Route): Using S-Methylisothiourea Sulfate (Cost-effective, robust, requires odor control).

Reagent Selection Guide

The choice of reagent significantly impacts the workup complexity and safety profile.

FeatureO-Methylisourea Hemisulfate S-Methylisothiourea Sulfate 1H-Pyrazole-1-carboxamidine HCl
Atom Economy GoodGoodModerate (Large leaving group)
Leaving Group Methanol (Benign)Methanethiol (Toxic/Stench)Pyrazole
Counterion Sulfate (Direct product)Sulfate (Direct product)Chloride (Requires ion exchange)
Reaction pH Basic (pH 10–11)Neutral to BasicNeutral
Cost ModerateLowHigh
Scalability < 1 kg> 100 kgLab Scale Only

Recommendation: For the direct isolation of the sulfate salt without external acidification, S-Methylisothiourea Sulfate and O-Methylisourea Hemisulfate are the superior choices.

Mechanism of Action

Both recommended reactions proceed via an addition-elimination mechanism. The nucleophilic primary amine (3-MPA) attacks the electrophilic central carbon of the amidinium species.

ReactionMechanism Amine 3-Methoxypropylamine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Reagent Methylisourea/thiourea Sulfate (Electrophile) Reagent->Intermediate Product 3-Methoxypropylguanidine Sulfate Intermediate->Product Elimination Byproduct Leaving Group (MeOH or MeSH) Intermediate->Byproduct Elimination

Figure 1: General mechanism for guanidinylation.[1] The driving force is the expulsion of the leaving group (MeOH or MeSH) and the formation of the resonance-stabilized guanidinium cation.

Experimental Protocols

Method A: The "Green" Route (O-Methylisourea Hemisulfate)

Best for: Laboratory scale (1g – 50g), high purity requirements, and facilities with limited ventilation.

Reagents:

  • 3-Methoxypropylamine (MW: 89.14 g/mol )

  • O-Methylisourea hemisulfate (MW: 123.13 g/mol )

  • Solvent: Deionized Water or Methanol/Water (1:1)

  • Base (Optional): Aqueous Ammonia (25%) or Barium Hydroxide (if strict pH control is needed, though not required for crude sulfate isolation).

Protocol:

  • Stoichiometry: Calculate reagents based on a 1:1 molar ratio of the reactive isourea unit to the amine. Note that O-methylisourea hemisulfate is typically

    
    .
    
    • Calculation: Use 1.0 eq of O-Methylisourea hemisulfate (salt) and 1.0 eq of 3-Methoxypropylamine.

  • Dissolution: In a round-bottom flask, dissolve 12.3 g (100 mmol) of O-Methylisourea hemisulfate in 30 mL of deionized water.

  • Addition: Add 8.9 g (100 mmol) of 3-methoxypropylamine dropwise. The solution may warm slightly.

  • Reaction:

    • Adjust pH to ~10.5 using a small amount of aqueous ammonia if necessary (the amine itself usually provides sufficient basicity).

    • Stir at 65°C for 6–12 hours or room temperature for 48 hours.

    • Monitoring: Check by TLC (Eluent: n-BuOH/AcOH/H2O 4:1:1) or LC-MS.

  • Workup:

    • The leaving group is methanol, which remains in solution or evaporates.

    • Concentrate the reaction mixture under reduced pressure (Rotavap) at 50°C to remove water and methanol.

  • Isolation:

    • The residue is the crude guanidine sulfate.

    • Recrystallize from Ethanol/Water or Methanol/Diethyl Ether to obtain white crystals.

Method B: The "Industrial" Route (S-Methylisothiourea Sulfate)

Best for: Large scale (>50g), cost-sensitivity. Requires fume hood.

Reagents:

  • 3-Methoxypropylamine[2]

  • S-Methylisothiourea Sulfate (MW: ~278.3 g/mol for the 2:1 salt form

    
    )
    
  • Solvent: Water[3][4]

Safety Critical: This reaction releases Methyl Mercaptan (MeSH) , a toxic gas with a stench threshold of 1 ppb. You must use a bleach scrubber.

ScrubberSetup Reaction Reaction Flask (Reflux) Trap Empty Trap (Prevent Backflow) Reaction->Trap MeSH Gas Scrubber Scrubber (10% NaOH + Bleach) Trap->Scrubber Bubbling Exhaust Fume Hood Exhaust Scrubber->Exhaust Neutralized Gas

Figure 2: Mandatory scrubber setup for Method B to neutralize methyl mercaptan evolution.

Protocol:

  • Setup: Equip a 3-neck flask with a mechanical stirrer, reflux condenser, and an outlet tube leading to the bleach scrubber.

  • Charging:

    • Add 27.8 g (100 mmol) of S-Methylisothiourea Sulfate (containing 200 mmol of reactive isothiourea units).

    • Add 40 mL of water.

  • Amine Addition: Add 17.8 g (200 mmol) of 3-methoxypropylamine. (Stoichiometry: 2 moles Amine per 1 mole Sulfate Salt).

  • Reaction:

    • Heat the mixture to Reflux (approx. 100°C) .

    • Vigorous evolution of MeSH will occur. Maintain reflux until gas evolution ceases (typically 4–6 hours).

    • Nitrogen Sweep: A slow stream of nitrogen can help drive the equilibrium by removing MeSH.

  • Workup:

    • Cool the solution.

    • Apply vacuum (carefully, with a trap) to remove residual dissolved MeSH and water.

  • Crystallization:

    • The resulting solid is Bis(3-methoxypropylguanidine) sulfate .

    • Recrystallize from hot water or aqueous ethanol.

Analytical Validation (QC)

To ensure the integrity of the product, verify the following spectral characteristics.

TechniqueExpected SignalInterpretation
1H-NMR (D2O)

3.3 ppm (s, 3H)
Methoxy group (-OCH3)

3.1 ppm (t, 2H)
N-CH2 (adjacent to guanidine)

3.4 ppm (t, 2H)
O-CH2

1.8 ppm (m, 2H)
Central -CH2-
Absence of

2.3 ppm (s)
Confirms loss of S-Methyl (Method B)
Absence of

3.8 ppm (s)
Confirms loss of O-Methyl (Method A - distinct from product OMe)
Gravimetric BaCl2 TestAddition of BaCl2 to solution yields white ppt (BaSO4), confirming Sulfate ion.
Melting Point SharpIndicates high purity salt formation.

Troubleshooting & Optimization

  • Low Yield:

    • Cause: Incomplete displacement of the leaving group.

    • Solution: Increase reaction time or temperature. For Method A, ensure pH is > 10.[5] For Method B, ensure vigorous reflux to drive off MeSH.

  • Hygroscopic Product:

    • Cause: Residual sulfuric acid or water.

    • Solution: Dry under high vacuum over P2O5. Recrystallize from anhydrous ethanol/ether.

  • Impurity (Urea derivative):

    • Cause: Hydrolysis of the reagent (common in Method A if pH is too high/too hot).

    • Solution: Keep temperature

      
       65°C for Method A.
      

References

  • Katritzky, A. R., et al. (2005). Recent progress in the synthesis of guanidines.[6][7] Chemical Reviews. Link

  • Beardsley, R. L., & Reilly, J. P. (2002). Optimization of guanidination procedures for MALDI mass spectrometry. Analytical Chemistry.[1][7] Link

  • Sigma-Aldrich. O-Methylisourea hemisulfate Product Specification.Link

  • Organic Chemistry Portal. Guanidine Synthesis.Link

  • US Patent 2464247A. Preparation of guanidine sulfates.Link

Sources

Application

Application Note: A Systematic Approach to the Purification of Bis(1-(3-methoxypropyl)guanidine) Sulfate via Recrystallization

Abstract This application note provides a comprehensive guide for the selection of suitable solvent systems for the purification of Bis(1-(3-methoxypropyl)guanidine) sulfate, a polar, salt-like organic compound. Due to t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the selection of suitable solvent systems for the purification of Bis(1-(3-methoxypropyl)guanidine) sulfate, a polar, salt-like organic compound. Due to the high polarity imparted by the guanidinium groups and the sulfate counter-ion, traditional recrystallization solvent screening requires a focused approach. This document outlines the fundamental principles of recrystallization, presents a systematic strategy for solvent selection, and provides detailed, step-by-step protocols for both single-solvent and two-solvent (anti-solvent) recrystallization methods. The methodologies are designed to be self-validating, enabling researchers in pharmaceutical and chemical development to efficiently establish a robust and scalable purification process.

Introduction: The Challenge of Purifying Polar Salts

Bis(1-(3-methoxypropyl)guanidine) sulfate is a molecule characterized by multiple hydrogen bond donors and acceptors, two highly basic guanidinium functional groups, and an inorganic sulfate counter-ion. These features result in a high melting point and significant polarity, making it highly soluble in polar protic solvents and generally insoluble in nonpolar organic solvents. The primary goal of recrystallization is to exploit differences in solubility of the target compound and its impurities at varying temperatures.[1][2][3] An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but completely at an elevated temperature.[1][3] For polar salts like guanidinium sulfates, which are often highly soluble in water, finding a single solvent with a steep solubility-temperature coefficient can be challenging.[4] This guide addresses this challenge by presenting a logical workflow for identifying an optimal solvent or solvent system.

Guiding Principles: "Like Dissolves Like" in the Context of Guanidinium Salts

The principle of "like dissolves like" is the cornerstone of solvent selection.[5][6] Bis(1-(3-methoxypropyl)guanidine) sulfate is a highly polar, ionic compound. Therefore, the most promising solvents will be those capable of solvating ions and participating in hydrogen bonding.

  • High Polarity Solvents (Good Solvents): Polar protic solvents such as water, methanol, and ethanol are excellent candidates for dissolving the compound. Their hydroxyl groups can effectively solvate both the guanidinium cations and the sulfate anion.

  • Intermediate to Low Polarity Solvents (Poor Solvents/Anti-Solvents): Solvents like acetone, ethyl acetate, tetrahydrofuran (THF), and hydrocarbons (e.g., heptane, toluene) are unlikely to dissolve the salt to any significant extent.[5][7] These are ideal candidates for use as anti-solvents in a two-solvent system.

The ideal single solvent will exhibit a large change in solubility over a practical temperature range (e.g., 0 °C to the solvent's boiling point).[2] If no single solvent provides a satisfactory yield, a two-solvent system becomes necessary. In this method, the compound is dissolved in a minimum amount of a hot "good" solvent, and a "poor" solvent (anti-solvent) is added dropwise until the solution becomes turbid, indicating the onset of precipitation.[5]

Systematic Solvent Selection Strategy

A systematic screening process is critical to efficiently identify the optimal recrystallization conditions. This process should begin with small-scale trials before proceeding to a larger scale.

Recommended Solvents for Initial Screening

The following solvents are recommended for an initial screening, covering a range of polarities and boiling points.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Comments
Water10080.1Excellent solvent for polar salts. High boiling point allows for a wide temperature range. Crystals can be slow to dry.[5][8]
Methanol6532.7Good solvent for polar compounds. Lower boiling point allows for easy removal.[5][6]
Ethanol (95%)7824.5Excellent general-purpose polar solvent, often preferred over methanol due to lower toxicity and higher boiling point.[5]
Isopropanol (IPA)8219.9Less polar than ethanol; may offer a better solubility profile for achieving supersaturation upon cooling.
Acetone5620.7Typically a poor solvent for salts; excellent potential as an anti-solvent. Low boiling point can be challenging to work with.[5]
Ethyl Acetate776.0A common anti-solvent for precipitating polar compounds from alcohol solutions.[7]
Acetonitrile8237.5A polar aprotic solvent that can be effective for crystallizing salts.[7]
Workflow for Solvent System Identification

The following diagram illustrates the decision-making process for selecting an appropriate recrystallization method.

Recrystallization_Workflow start Crude Bis(1-(3-methoxypropyl)guanidine) sulfate screen Protocol 4.1: Small-Scale Solvent Screen (Water, MeOH, EtOH, IPA) start->screen decision1 Ideal Single Solvent Found? (Insoluble Cold, Soluble Hot) screen->decision1 single_solvent Protocol 4.2: Single-Solvent Recrystallization decision1->single_solvent Yes two_solvent_screen Identify Miscible Solvent/Anti-Solvent Pair (e.g., MeOH/Acetone, EtOH/EtOAc) decision1->two_solvent_screen No end_product Pure, Crystalline Product single_solvent->end_product two_solvent Protocol 4.3: Two-Solvent Recrystallization two_solvent_screen->two_solvent two_solvent->end_product

Caption: Workflow for selecting a recrystallization method.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 4.1: Small-Scale Solvent Screening
  • Preparation: Place approximately 20-30 mg of the crude Bis(1-(3-methoxypropyl)guanidine) sulfate into several small test tubes.

  • Room Temperature Test: To each tube, add a different candidate solvent (e.g., water, methanol, ethanol) dropwise, vortexing after each addition. Add up to 1 mL. Record if the solid dissolves readily at room temperature. If it does, that solvent is unsuitable as a single-solvent system.[2]

  • Hot Solubility Test: For solvents in which the compound was insoluble or sparingly soluble at room temperature, gently heat the test tube in a water or sand bath.[3] Continue adding the same solvent dropwise until the solid just dissolves.

  • Cooling Test: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice-water bath for 15-20 minutes.

  • Observation: Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of crystalline solid upon cooling.

Protocol 4.2: Single-Solvent Recrystallization (Example: Isopropanol)
  • Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask of appropriate size (e.g., 250 mL). Add a magnetic stir bar. Add a small portion of the chosen solvent (e.g., 50 mL of isopropanol) to the flask.

  • Heating: Gently heat the mixture on a stirrer/hotplate to a near-boil. Add more hot solvent in small portions until all the solid has just dissolved.[1] It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated upon cooling.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask to remove them.

  • Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[9]

  • Chilling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 4.3: Two-Solvent (Anti-Solvent) Recrystallization (Example: Methanol/Acetone)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of near-boiling "good" solvent (e.g., methanol) as described in Protocol 4.2.

  • Addition of Anti-Solvent: While the solution is still hot and stirring, add the "poor" solvent (anti-solvent, e.g., acetone) dropwise.

  • Induce Precipitation: Continue adding the anti-solvent until a persistent cloudiness (turbidity) is observed. This indicates the solution is saturated. If necessary, add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization, Collection, and Drying: Follow steps 4 through 8 from Protocol 4.2, using an ice-cold mixture of the two solvents (in the approximate final ratio) for the washing step.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the solute; the solution is cooled too rapidly; impurities are depressing the melting point.Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool much more slowly. Seeding with a pure crystal can help.
No Crystals Form Too much solvent was used; the solution is not sufficiently supersaturated.Boil off some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Add a seed crystal.
Low Recovery Yield The compound has significant solubility in the cold solvent; too much solvent was used; premature crystallization during hot filtration.Ensure the solution is thoroughly chilled in an ice bath. Concentrate the mother liquor to recover a second crop of crystals. Ensure filtration apparatus is pre-heated.
Colored Impurities in Crystals Impurities were not fully removed.Add a small amount of activated charcoal to the hot solution before the hot filtration step. Caution: Do not add charcoal to a boiling solution due to the risk of bumping.

References

  • Experiment 2: Recrystallization. (n.d.). Retrieved from University of Massachusetts Boston, Chemistry Department.
  • Guanidine Methods for Total RNA Preparation. (n.d.).
  • Recrystallization. (n.d.).
  • What is the best method for conversion of guanidine hydrochloride to free base guanidine? (2014).
  • Common Solvents for Crystallization. (n.d.). Retrieved from University of California, Los Angeles, Department of Chemistry and Biochemistry.
  • Go-to recrystallization solvent mixtures. (2023).
  • Tips and Tricks: Recrystallization. (n.d.). Retrieved from University of Rochester, Department of Chemistry.
  • Process for preparing guanidine. (1979).
  • Method for crystallizing guanidinium salts. (2006).
  • Recrystallization. (n.d.). Retrieved from University of Wisconsin-Madison, Department of Chemistry.
  • Recrystallization I. (n.d.). Retrieved from Occidental College, Department of Chemistry.
  • Finding the best solvent for recrystallisation. (2021).
  • Preparation of guanidine salts. (1950).
  • Preparation of guanidine sulfates. (1949).
  • The Synthesis of Guanidine from Urea. Part 3. (1970).
  • Bis(1-(3-methoxypropyl)guanidine), sulfuric acid. (n.d.).
  • Guanidinium sulfate. (2020).
  • Guanidinium sulfate. (n.d.).
  • Organic Chemistry Lab: Recrystallization. (2007).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Guanidine Purification &amp; SMT Removal

Topic: Removing S-methylisothiourea (SMT) impurities from guanidine products Introduction: The "Sticky Sulfur" Challenge Current Status: You have synthesized a guanidine derivative using an S-methylisothiourea (SMT) reag...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing S-methylisothiourea (SMT) impurities from guanidine products

Introduction: The "Sticky Sulfur" Challenge

Current Status: You have synthesized a guanidine derivative using an S-methylisothiourea (SMT) reagent. The Problem: Your crude product smells faintly of cabbage (methyl mercaptan), and NMR/HPLC shows persistent S-methylisothiourea impurity (approx. 2.5–2.7 ppm singlet in


H NMR).
The Risk:  SMT is not just odorous; it is a potent inhibitor of nitric oxide synthases (iNOS) and can act as a false positive in biological screens. Its structural similarity to guanidine makes separation by standard silica chromatography difficult due to severe tailing.

This guide provides three targeted protocols to eliminate SMT, ranked by product scale and required purity.

Module 1: Diagnostic & Detection

How do I know it's gone?

Before attempting purification, you must establish a sensitive detection method. Standard UV (254 nm) is often insufficient because SMT and alkyl guanidines have weak extinction coefficients.

Q: What is the most specific TLC stain for SMT?

A: Grote’s Reagent (Sodium Nitroprusside/Hydroxylamine). Unlike Iodine or Ninhydrin, which stain both your product and the impurity, Grote’s reagent is specific for the thiocarbonyl/thiol moiety.

Protocol: Grote’s Reagent Preparation

  • Dissolve 0.5 g Sodium Nitroprusside in 10 mL water.[1]

  • Add 0.5 g Hydroxylamine HCl and 1.0 g Sodium Bicarbonate .

  • Wait for gas evolution to cease.[1]

  • Add 2 drops of Bromine . Filter if dark precipitate forms.

  • Usage: Dip TLC plate.

    • Result: SMT appears as a purple/blue spot .

    • Guanidine Product: Will generally not stain or stain very faintly yellow.

Module 2: The "pH-Switch" Ion Exchange (Best for >99% Purity)

The Gold Standard for separating bases with different pKa values.

Q: Silica gel failed. Why isn't it working?

A: Both Guanidine and SMT are highly polar cations on silica. They streak and co-elute. The Solution: Exploit the pKa difference .

  • Guanidine Product pKa: ~13.6 (Remains cationic until pH > 13)

  • S-Methylisothiourea pKa: ~9.8 (Becomes neutral free base at pH > 10)

By using a Weak Cation Exchange (WCX) resin, we can selectively deprotonate the impurity and wash it away while the product remains bound.

Protocol: Selective Elution Workflow

Materials:

  • Resin: Amberlite IRC-86 or CM Sephadex (Weak Cation Exchanger).

  • Buffer A: 50 mM Ammonium Acetate (pH 7.0).

  • Buffer B: 50 mM Ammonium Hydroxide / Ammonium Chloride (pH 10.5 – 11.0).

  • Elution Solvent: 1M HCl or 2M NaCl.

Step-by-Step:

  • Equilibration: Condition resin with Buffer A (pH 7).

  • Loading: Dissolve crude mixture in water/Buffer A and load onto the column.

    • State: Both Guanidine and SMT bind to the resin.

  • The Critical Wash (pH 11): Flush column with Buffer B (pH 10.5–11.0).

    • Mechanism:[2] At pH 11, SMT (pKa 9.8) deprotonates to its neutral free-base form. Neutral molecules cannot bind to the cation exchange resin.

    • Result: SMT washes off the column. Guanidine (pKa 13.[3]6) remains positively charged and bound.

  • Elution: Switch to 1M HCl or High Salt.

    • Result: Product elutes as the pure salt.

IonExchange cluster_0 Phase 1: Loading (pH 7) cluster_1 Phase 2: The pH Switch (pH 11) cluster_2 Phase 3: Product Recovery Mix Crude Mix (Guanidine+ + SMT+) Resin1 Resin Binding (Both Bound) Mix->Resin1 Buffer Wash Buffer pH 11.0 Resin2 Resin State: SMT deprotonates -> Neutral Buffer->Resin2 Waste Waste Stream: SMT (Free Base) Resin2->Waste Elutes Product Pure Guanidine (HCl Salt) Resin2->Product Eluent 1M HCl Eluent->Resin2 Displaces Product

Caption: Figure 1. Selective purification mechanism exploiting the 4-unit pKa difference between SMT and Guanidines.

Module 3: Chemical Scavenging (Oxidative Workup)

Best for small scale or when chromatography is impossible.

Q: Can I chemically destroy the SMT without harming my guanidine?

A: Yes, by oxidizing the sulfur. Guanidines are relatively oxidation-resistant. S-methylisothiourea, however, is easily oxidized to methylsulfonic acid or sulfates , which are extremely polar and water-soluble, allowing them to be removed via simple extraction or filtration.

Safety Warning: This reaction may generate methyl mercaptan gas initially. Perform in a fume hood.

Protocol:

  • Dissolve crude reaction mixture in Acetonitrile/Water (1:1).

  • Cool to 0°C.

  • Add 2.0 equivalents of Hydrogen Peroxide (30% aq) or Oxone® .

  • Stir for 30 minutes. Monitor by TLC (SMT spot should disappear).

  • Workup:

    • Concentrate to remove acetonitrile.

    • The residue now contains Guanidine and Methylsulfonate.[4]

    • Purification: The highly polar sulfonate by-products will usually remain in the aqueous phase during a n-Butanol extraction, or precipitate out if triturated with cold Acetone/Ether.

Module 4: Solvent Compatibility & Solubility Data

Use this table to design your recrystallization or wash steps. SMT salts are generally more soluble in organic solvents than Guanidine HCl salts.

SolventGuanidine HCl (Product)S-Methylisothiourea (Impurity)Strategy
Water Highly SolubleHighly SolubleUse for Ion Exchange (See Mod 2)
Ethanol (Cold) SolubleHighly SolubleRecrystallization: Product precipitates first.[5]
Acetone InsolubleSlightly SolubleTrituration: Wash solid crude with acetone to leach out SMT.
DCM InsolubleInsolubleNot useful for separation.
Isopropanol Sparingly SolubleSolubleRecrystallization: Good candidate for cooling crystallization.

Troubleshooting FAQ

Q: My product is an Arginine derivative (zwitterion). Does the Ion Exchange method still work? A: Yes, but you must adjust the pH carefully. Arginine derivatives have a carboxylic acid (pKa ~2.2). At pH 11, the molecule is zwitterionic (net charge 0 or -1 depending on the alpha-amine).

  • Modification: Use a Strong Cation Exchanger (SCX) like Dowex 50W.

  • Load: pH 3 (Product is +1, SMT is +1).

  • Wash: pH 8-9 (SMT starts losing charge, Product stays +).

  • Note: The separation is harder with zwitterions. The Oxidative Workup (Module 3) is often preferred for Arginine analogs.

Q: The smell persists even after purification! A: You are smelling Methyl Mercaptan (MeSH) , a breakdown product, not the SMT itself. Humans detect MeSH at parts-per-billion levels.

  • Fix: Wash your glassware and rotovap traps with Bleach (Sodium Hypochlorite) . This instantly oxidizes the smell. Do not add bleach directly to your product unless you are following the oxidative protocol in Module 3.

References

  • pKa Values

    • Guanidine (pKa 13.6) vs S-Methylisothiourea (pKa 9.8).
    • Source: Reich, H. J., & Bordwell, F. G. (2026). pKa Data Compiled by R. Williams.

  • Detection Methods

    • Grote's Reagent for Thiourea Detection.[1]

    • Source: Journal of Biological Chemistry, 93, 25-31.

  • Ion Exchange Strategy

    • Evaluation of guanidine-based multimodal anion exchangers. (Principles of guanidine binding).
    • Source: National Science Foundation (NSF) Public Access Repository.

  • Safety & Handling

    • Arndt, F. (1921).[2] Synthesis of S-methyl isothiourea sulfate and methyl mercaptan evolution.

    • Source: ChemBK Chemical Data.[6]

Sources

Optimization

Troubleshooting low melting point issues in guanidine sulfate salts

Topic: Troubleshooting Low Melting Point Issues in Guanidine Sulfate Salts Ticket ID: GDM-SO4-001 Status: Open Assigned Specialist: Senior Application Scientist Introduction: The "Melting" Anomaly Welcome to the bench. I...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Melting Point Issues in Guanidine Sulfate Salts Ticket ID: GDM-SO4-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Melting" Anomaly

Welcome to the bench. If you are accessing this guide, you are likely staring at a white powder that should remain solid up to nearly 300°C, yet it is melting, clumping, or turning into a slush at significantly lower temperatures (often 100°C–150°C).

In the synthesis and handling of Guanidinium Sulfate (


), a depressed melting point is rarely a random error; it is a precise chemical signature. It almost invariably points to one of three culprits: Hydration (Hygroscopicity) , Stoichiometric Mismatch (Bisulfate formation) , or Solvent Entrapment .

This guide treats your synthesis as a diagnostic system. We do not guess; we isolate variables.

Part 1: The Diagnostic Matrix

Before attempting remediation, compare your observation against this standard reference table.

ParameterTarget: Guanidine Sulfate (2:1) Error State A: Guanidine Bisulfate (1:1) Error State B: Hydrate/Wet Sample
Formula



Theoretical MP 290–293°C (Decomposes) ~100–110°C Broad range < 200°C (or slush at RT)
pH (10% aq) Neutral (~6.0–7.0)Acidic (~1.0–2.0)Neutral (~6.0–7.0)
Solubility Water: High; EtOH: InsolubleWater: High; EtOH: SolubleN/A
Primary Cause Correct SynthesisExcess Acid (pH < 4)Moisture Absorption
Part 2: Troubleshooting Guides (Q&A)
Issue 1: The "False Melt" (Moisture & Hygroscopicity)

Q: My sample looks wet or melts into a puddle on the benchtop. Is it degrading?

A: It is likely not degrading chemically, but physically failing due to deliquescence . Guanidine salts are aggressively hygroscopic. They do not just adsorb water; they pull enough moisture from the air to dissolve in their own crystal lattice water.

The Fix: Aggressive Dehydration Protocol Standard vacuum drying is often insufficient because water molecules hydrogen-bond deeply within the guanidinium lattice.

  • Vacuum Oven: Set to 60°C (not higher initially, to avoid fusing wet crystals).

  • Desiccant: You must use

    
     (Phosphorus Pentoxide) or KOH pellets in the vacuum chamber. Silica gel is too weak to compete with guanidine for water.
    
  • Grinding: If the sample is clumped, grind it rapidly in a dry-box or under a stream of dry

    
     before drying. Surface area is critical.
    

Technical Insight: If your melting point rises significantly after drying but stalls around 200°C, you are likely dealing with a stable hydrate phase that requires recrystallization to break.

Issue 2: The Stoichiometry Trap (Sulfate vs. Bisulfate)

Q: My sample is dry, but it melts sharply at ~100°C. What happened?

A: You have synthesized Guanidinium Bisulfate (


), not the Sulfate.
Guanidine is a mono-acidic base. Sulfuric acid is diprotic.
  • Target Reaction (2:1):

    
    
    
  • Error Reaction (1:1):

    
    
    

This occurs if the reaction pH drops too low (excess acid).

The Fix: pH-Controlled Recrystallization

  • Dissolve your low-melting solid in the minimum amount of water.

  • Check pH.[1] It will likely be pH 1–2 .

  • Neutralize with Guanidine Carbonate (preferred) or dilute NaOH until pH 7.0 is reached.

    • Note: Using Guanidine Carbonate prevents the introduction of foreign cations like

      
      .
      
  • Add Ethanol (antisolvent) to precipitate the neutral sulfate salt (see Protocol below).

Issue 3: Solvent Entrapment

Q: I used Methanol/Ethanol for washing, and now the MP is depressed by 10-20°C.

A: Guanidinium salts form lattice inclusion complexes with short-chain alcohols. The alcohol molecule gets trapped in the crystal void.

The Fix:

  • Do not wash the final filter cake with pure alcohol if you suspect this. Use a Water:Ethanol (1:4) mix, followed by a brief wash with a highly volatile non-polar solvent like diethyl ether (if safety permits) to strip surface alcohol, followed immediately by high-vacuum drying.

Part 3: Validated Protocols
Protocol A: The "Salting Out" Recrystallization (Purification)

Use this to convert Bisulfate to Sulfate or purify low-quality batches.

  • Dissolution: Dissolve crude salt in distilled water (

    
    ) at 50°C.
    
  • pH Adjustment: Adjust pH to 7.0 using Guanidine Carbonate.

  • Precipitation: Slowly add Ethanol (absolute) while stirring.

    • Ratio: 3 volumes Ethanol to 1 volume aqueous solution.

    • Mechanism:[2][3][4] Guanidine Sulfate is insoluble in ethanol; impurities and bisulfate remain more soluble.

  • Cooling: Cool to 4°C for 2 hours.

  • Filtration: Filter under vacuum.

  • Drying: Dry over

    
     at 60°C under vacuum.
    
Part 4: Visualized Workflows
Figure 1: The Troubleshooting Logic Tree

Follow this decision matrix to identify the root cause of low melting points.

TroubleshootingLogic Start Observation: Low Melting Point (<280°C) CheckAppearance Check Physical Appearance Start->CheckAppearance WetSlush Wet / Slushy / Clumped CheckAppearance->WetSlush DryCrystal Dry Crystalline Powder CheckAppearance->DryCrystal MoistureDiag DIAGNOSIS: Hygroscopic Water Absorption WetSlush->MoistureDiag CheckPH Dissolve small amt in water Check pH DryCrystal->CheckPH PH_Low pH < 4.0 (Acidic) CheckPH->PH_Low PH_Neutral pH 6.0 - 7.0 (Neutral) CheckPH->PH_Neutral BisulfateDiag DIAGNOSIS: Guanidine Bisulfate (1:1) PH_Low->BisulfateDiag HydrateDiag DIAGNOSIS: Hydrate / Solvent Trap PH_Neutral->HydrateDiag Fix_Bisulfate SOLUTION: Neutralize with Guanidine Carbonate to pH 7.0 -> Recrystallize BisulfateDiag->Fix_Bisulfate Fix_Hydrate SOLUTION: Recrystallize (Water/EtOH) Vacuum Dry w/ P2O5 HydrateDiag->Fix_Hydrate Fix_Moisture SOLUTION: Vacuum Dry (60°C) Store in Desiccator MoistureDiag->Fix_Moisture

Caption: Decision tree for isolating the cause of melting point depression based on physical state and pH analysis.

Figure 2: Synthesis & Stoichiometry Control

Visualizing the critical pH balance required to obtain the correct salt form.

SynthesisFlow Guanidine Guanidine Base (or Carbonate) Reaction Reaction Vessel (Water Solvent) Guanidine->Reaction H2SO4 Sulfuric Acid (H2SO4) H2SO4->Reaction Stoich1 Molar Ratio 1:1 (Excess Acid) Reaction->Stoich1 pH < 4 Stoich2 Molar Ratio 2:1 (Stoichiometric) Reaction->Stoich2 pH ~ 7 Product1 Guanidinium Bisulfate MP ~100°C (Undesirable) Stoich1->Product1 Product2 Guanidinium Sulfate MP ~290°C (Target) Stoich2->Product2

Caption: Stoichiometric pathways showing how pH control dictates the formation of Bisulfate (low MP) vs. Sulfate (high MP).

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11506, Guanidine sulfate. Retrieved from [Link]

  • ScienceMadness Wiki. Guanidinium Sulfate Synthesis and Properties.[5] (Community verified experimental data). Retrieved from [Link]

  • Angewandte Chemie.Crystal Structure Analysis of Guanidinium Salts. (General reference for hydrogen bonding networks in guanidinium salts).
  • Pergamon Press.Solubility Data Series: Guanidinium Salts.

Sources

Troubleshooting

Technical Support Center: Optimization of Bis(1-(3-methoxypropyl)guanidine) Sulfate Precipitation

Topic: pH Optimization & Crystallization Protocol for Bis(1-(3-methoxypropyl)guanidine) Sulfate CAS: 1315366-59-6 Molecular Formula: Introduction: The Stoichiometry Challenge Welcome to the Technical Support Center. You...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: pH Optimization & Crystallization Protocol for Bis(1-(3-methoxypropyl)guanidine) Sulfate CAS: 1315366-59-6 Molecular Formula:



Introduction: The Stoichiometry Challenge

Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing difficulties isolating the Bis(1-(3-methoxypropyl)guanidine) sulfate salt.

The critical challenge with this molecule lies in its name: "Bis" . This indicates a 2:1 stoichiometry, where two protonated guanidine cations interact with a single sulfate anion (


). If the pH is too low, you risk forming the Bisulfate  (1:1) salt (

), which is often highly hygroscopic and difficult to crystallize. If the pH is too high, you generate the free base, which is an oil.

This guide provides a self-validating protocol to lock the pH at the precise window required for the thermodynamically stable 2:1 salt precipitation.

Module 1: The Chemistry of Precipitation

To optimize precipitation, we must visualize the species distribution relative to pH. 1-(3-methoxypropyl)guanidine is a strong organic base with a


 typically around 12.5–13.0 . Sulfuric acid is a diprotic acid.
The pH-Dependent Species Equilibrium
  • pH < 2.0 (High Acid Excess): The dominant anion is Bisulfate (

    
    ). The product formed is the 1:1 salt. Result:  Hygroscopic gum/oil.
    
  • pH 4.5 – 7.5 (Target Window): The second proton of sulfuric acid (

    
    ) is fully dissociated. The dominant anion is Sulfate (
    
    
    
    ). The guanidine is fully protonated. Result: Crystalline 2:1 "Bis" salt.
  • pH > 11.0 (Basic): The guanidine begins to deprotonate. Result: Free base oil contamination.

Visualizing the Pathway

The following diagram illustrates the critical decision points in the precipitation workflow.

PrecipitationWorkflow Start Crude Reaction Mixture (Aqueous) pH_Check Check pH Start->pH_Check Acidic pH < 4.0 (Risk: Bisulfate) pH_Check->Acidic Too Low Target pH 6.0 - 7.0 (Target: Sulfate) pH_Check->Target Optimal Basic pH > 9.0 (Risk: Free Base) pH_Check->Basic Too High Adjust_Base Add Free Base or Carbonate to adjust Acidic->Adjust_Base Concentrate Vacuum Concentrate to Viscous Oil Target->Concentrate Adjust_Acid Add H2SO4 (Careful Titration) Basic->Adjust_Acid Adjust_Base->pH_Check Adjust_Acid->pH_Check Antisolvent Add Antisolvent (EtOH or MeOH) Concentrate->Antisolvent Crystallize Cooling Ramp (25°C -> 0°C) Antisolvent->Crystallize Filter Isolate Bis-Sulfate Crystallize->Filter

Figure 1: Decision logic for pH adjustment and downstream processing to isolate the Bis-sulfate salt.

Module 2: Validated Experimental Protocol

This protocol assumes you have synthesized the compound in an aqueous or alcoholic solution and are ready for isolation.

Step 1: The "Neutralization" (Stoichiometry Lock)

Do not rely solely on molar calculations. Use a calibrated pH meter.

  • Dissolve your crude material in minimal water (approx. 2-3 volumes).

  • Titration:

    • If pH < 5: Slowly add 1-(3-methoxypropyl)guanidine free base (or Guanidine Carbonate if free base is unavailable) until pH stabilizes at 6.5 ± 0.5 .

    • If pH > 8: Add 1M

      
       dropwise.
      
    • Note: The inflection point is sharp. Proceed slowly near pH 7.

Step 2: Solvent Exchange (The Antisolvent Method)

Guanidine sulfates are highly soluble in water but poorly soluble in alcohols.

  • Concentrate: Remove water under reduced pressure (

    
    ) until a thick syrup remains. Do not distill to dryness, as this traps impurities.
    
  • Solvent Addition: Add Absolute Ethanol or Methanol (approx. 5-10 volumes relative to the syrup).

    • Why? The sulfate salt will likely precipitate, while impurities (and any residual bisulfate) remain more soluble in the alcohol.

  • Reflux (Optional but Recommended): Heat the alcoholic mixture to reflux for 15 minutes. If two phases form (oiling out), add minimal Methanol until the solution is homogeneous at reflux.

Step 3: Controlled Crystallization
  • Cooling Ramp: Turn off the heat and allow the vessel to cool to room temperature slowly (over 2 hours) with gentle stirring.

  • Seeding: If oiling out occurs at

    
    , add a seed crystal of the pure sulfate salt.
    
  • Final Chill: Once at room temperature, move to an ice bath (

    
    ) for 4 hours.
    
  • Filtration: Filter the white precipitate. Wash with cold Ethanol.

Module 3: Troubleshooting Guide (FAQs)

Q1: My product is "oiling out" instead of crystallizing. What is wrong?

Diagnosis: This is common for methoxy-substituted guanidines due to the lipophilic ether chain. Solution:

  • Temperature Shock: You likely cooled the solution too fast. Re-heat to reflux until homogeneous.

  • Solvent Polarity: Your solvent system is too non-polar. If using pure Ethanol, switch to 90:10 Ethanol:Methanol . The slight increase in polarity helps keep the oil in solution longer, allowing the lattice to form.

  • Seed: Attempt to scratch the glass wall or add a seed crystal at the cloud point.

Q2: The solid is extremely hygroscopic and turns into a goo on the filter.

Diagnosis: You likely isolated the Bisulfate (1:1) salt or have excess sulfuric acid trapped in the lattice. Solution:

  • Check pH: Redissolve a small sample in water. If pH is < 4, you have the acid salt.

  • Reprocess: Dissolve the entire batch in water, adjust pH to 7.0 using the free base or carbonate, and repeat the precipitation.

  • Drying: Dry in a vacuum oven at

    
     with 
    
    
    
    desiccant.
Q3: Can I use Acetone as an antisolvent?

Answer: Yes, but with caution. Acetone is a stronger antisolvent than Ethanol for guanidine salts.

  • Pros: Higher yield.

  • Cons: Higher risk of oiling out or trapping impurities.

  • Recommendation: Use Acetone only after the initial crystallization has started in Ethanol, to drive the remaining salt out of solution.

Q4: How do I verify I have the Sulfate and not the Bisulfate?

Answer:

  • Gravimetric Analysis: The Bis-sulfate (MW ~360 + 98 = 458 for 2:1 complex) has a distinct molecular weight compared to the Bisulfate.

  • Elemental Analysis (Sulfate Ash): A theoretical sulfate content check.

  • pH Test: A 1% aqueous solution of the pure Bis-sulfate should be nearly neutral (pH 6-7). A 1% solution of Bisulfate will be acidic (pH ~2).

Summary Data Table

ParameterTarget SpecificationConsequence of Deviation
Target pH 6.0 – 7.5 < 4: Bisulfate formation (Hygroscopic). > 10: Free base (Oil).
Stoichiometry 2 Guanidine : 1 Sulfate1:1 ratio leads to unstable physical properties.
Primary Solvent Water (for pH adjustment)N/A
Antisolvent Ethanol or MethanolAcetone causes rapid oiling; Water causes loss of yield.
Drying Temp

(Vacuum)
High heat may cause discoloration (oxidation of ether).

References

  • ChemScene. (n.d.). Bis(1-(3-methoxypropyl)guanidine) sulfate Product Information. CAS 1315366-59-6.[1] Retrieved from

  • PubChem. (n.d.).[2] Guanidine - Compound Summary. National Library of Medicine. Retrieved from

  • Pepinsky, R. B. (1991).[3] Selective precipitation of proteins from guanidine hydrochloride-containing solutions with ethanol. Analytical Biochemistry, 195(1), 177-181. (Demonstrates solubility principles of guanidine salts in ethanol). Retrieved from

  • Werner, E. A., & Bell, J. (1920). The preparation of guanidine sulphate. Journal of the Chemical Society, Transactions.

Sources

Optimization

Technical Support Center: Stoichiometric Control of Guanidine to Sulfuric Acid Reaction (2:1 vs. 1:1)

Welcome to the Technical Support Center for the synthesis and characterization of guanidinium sulfate salts. This guide is designed for researchers, scientists, and drug development professionals who are working with the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and characterization of guanidinium sulfate salts. This guide is designed for researchers, scientists, and drug development professionals who are working with the reaction of guanidine and sulfuric acid and need to control the stoichiometry to produce either diguanidinium sulfate (2:1) or guanidinium hydrogen sulfate (1:1). Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and reproducible synthesis of your desired salt.

Introduction: The Importance of Stoichiometric Control

Guanidine, a strong organic base (pKa of the conjugate acid is 13.6), readily reacts with the strong, diprotic sulfuric acid to form stable salts.[1] The stoichiometry of this acid-base reaction is critical as it dictates the final product: either diguanidinium sulfate, where two guanidinium cations are associated with one sulfate anion, or guanidinium hydrogen sulfate, with a one-to-one ratio. The different ratios of the guanidinium cation to the sulfate or bisulfate anion can significantly influence the salt's physicochemical properties and, consequently, its performance in various applications, from protein denaturation studies to its use as a precursor in the synthesis of pharmaceuticals and other advanced materials.[2][3][4][5] This guide will provide you with the necessary knowledge to precisely control this stoichiometry.

Frequently Asked Questions (FAQs)

Q1: What are the chemical structures and formulas for the 2:1 and 1:1 guanidinium sulfate salts?

A1:

  • Diguanidinium sulfate (2:1): This salt consists of two singly protonated guanidinium cations, [C(NH₂)₃]⁺, and one sulfate anion, SO₄²⁻. Its chemical formula is ([C(NH₂)₃]₂)SO₄.[6]

  • Guanidinium hydrogen sulfate (1:1): This salt is composed of one guanidinium cation, [C(NH₂)₃]⁺, and one hydrogen sulfate (bisulfate) anion, HSO₄⁻. Its chemical formula is [C(NH₂)₃]HSO₄.

Q2: What is the primary factor that controls whether the 2:1 or 1:1 salt is formed?

A2: The molar ratio of the reactants, guanidine and sulfuric acid, is the primary determinant of the product stoichiometry.

  • To favor the formation of diguanidinium sulfate (2:1) , a 2:1 molar ratio of guanidine to sulfuric acid should be used.

  • To favor the formation of guanidinium hydrogen sulfate (1:1) , a 1:1 molar ratio of guanidine to sulfuric acid is required.

Q3: How does the pKa of guanidine and sulfuric acid influence the reaction?

A3: Guanidine is a very strong base due to the resonance stabilization of its protonated form, the guanidinium cation. Sulfuric acid is a strong diprotic acid with two pKa values (pKa₁ ≈ -3, pKa₂ ≈ 1.9). The large difference in pKa between the guanidinium ion and the first proton of sulfuric acid ensures that the initial proton transfer is essentially complete. The second deprotonation of sulfuric acid to form the sulfate dianion requires a sufficiently basic environment, which is achieved when an excess of guanidine is present (a 2:1 molar ratio).

Q4: Can I use guanidinium carbonate or guanidine hydrochloride as a starting material?

A4: Yes, you can use other guanidinium salts as starting materials. For instance, reacting guanidinium carbonate with sulfuric acid will produce guanidinium sulfate and carbonic acid, which decomposes to water and carbon dioxide.[6] Similarly, guanidine hydrochloride can be reacted with sulfuric acid, although this will generate hydrochloric acid as a byproduct.[7] In both cases, the stoichiometry of the resulting sulfate salt will still be determined by the molar ratio of the guanidinium salt to the sulfuric acid.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Formation of a mixture of 2:1 and 1:1 salts - Inaccurate measurement of starting materials. - Incomplete reaction. - Localized concentration gradients during reagent addition.- Ensure precise weighing of guanidine and accurate measurement of sulfuric acid concentration and volume. - Allow for sufficient reaction time and ensure thorough mixing. - Add the sulfuric acid solution slowly and with vigorous stirring to the guanidine solution to maintain a homogeneous reaction mixture.
Low or no crystal formation upon cooling - The solution is not sufficiently saturated (too much solvent). - The cooling process is too rapid. - Presence of impurities inhibiting crystallization.- If the solution is clear, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired product.[8] - If crystallization still does not occur, concentrate the solution by evaporating some of the solvent and then allow it to cool slowly.[8] - If the solution is cloudy or colored, it may indicate impurities. Consider a hot filtration step or treatment with activated charcoal before cooling.
Product "oils out" instead of crystallizing - The compound is coming out of solution above its melting point. - High concentration of impurities.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[8] - If impurities are suspected, attempt a purification step such as recrystallization from a different solvent system.
Crystals are very fine or form a solid mass - Crystallization is occurring too quickly.- Re-dissolve the solid by heating and add a slightly larger volume of solvent to ensure the solution is not supersaturated at a high temperature. Allow the solution to cool slowly and undisturbed.[8]

Experimental Protocols

Protocol 1: Synthesis of Diguanidinium Sulfate (2:1)

This protocol is designed for the synthesis of diguanidinium sulfate by reacting guanidine with sulfuric acid in a 2:1 molar ratio.

Materials:

  • Guanidine (or a guanidinium salt such as guanidinium carbonate)

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Isopropanol (for washing)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Prepare Guanidine Solution: In a flask, dissolve 2.0 moles of guanidine base in an appropriate amount of deionized water with stirring. If using guanidinium carbonate, use 1.0 mole and adjust the stoichiometry accordingly, expecting gas evolution.

  • Prepare Sulfuric Acid Solution: In a separate beaker, carefully add 1.0 mole of concentrated sulfuric acid to deionized water with cooling in an ice bath to prepare a dilute sulfuric acid solution. Caution: Always add acid to water, never the other way around.

  • Reaction: Slowly add the dilute sulfuric acid solution to the stirred guanidine solution. The reaction is exothermic, so maintain the temperature with an ice bath if necessary.

  • Crystallization: After the addition is complete, continue stirring for 30 minutes at room temperature. Then, cool the solution in an ice bath to induce crystallization. The formation of a white precipitate should be observed.

  • Isolation: Collect the white crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold deionized water, followed by a wash with cold isopropanol to aid in drying.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.

Protocol 2: Synthesis of Guanidinium Hydrogen Sulfate (1:1)

This protocol outlines the synthesis of guanidinium hydrogen sulfate using a 1:1 molar ratio of reactants.

Materials:

  • Guanidine

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Isopropanol (for washing)

  • pH meter or pH indicator strips

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Prepare Guanidine Solution: In a flask, dissolve 1.0 mole of guanidine base in deionized water with stirring.

  • Prepare Sulfuric Acid Solution: In a separate beaker, carefully prepare a dilute solution containing 1.0 mole of sulfuric acid as described in Protocol 1.

  • Reaction and pH Adjustment: Slowly add the dilute sulfuric acid solution to the stirred guanidine solution. Monitor the pH of the reaction mixture. The target pH for the formation of the 1:1 salt is approximately 2.[9][10] If necessary, add small additional amounts of the sulfuric acid solution to reach this pH.

  • Crystallization: Once the target pH is reached, cool the solution in an ice bath to promote crystallization.

  • Isolation: Collect the resulting white crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold deionized water and then with cold isopropanol.

  • Drying: Dry the product in a vacuum oven at a moderate temperature.

Characterization of Guanidinium Sulfate Salts

Accurate characterization is essential to confirm the stoichiometry of the synthesized salt. A combination of techniques is recommended for unambiguous identification.

Technique Diguanidinium Sulfate (2:1) Guanidinium Hydrogen Sulfate (1:1)
FTIR Spectroscopy - Strong, broad N-H stretching bands (~3400-3100 cm⁻¹). - C=N stretching of the guanidinium ion (~1650 cm⁻¹). - Vibrations of the SO₄²⁻ anion (a strong, sharp band around 1100 cm⁻¹).- Similar N-H and C=N stretching bands for the guanidinium ion. - Vibrations of the HSO₄⁻ anion will be different from SO₄²⁻. Expect additional bands related to the S-OH group, potentially around 1040 cm⁻¹ and 880 cm⁻¹.
¹H NMR Spectroscopy (in D₂O) - A single, broad peak for the six equivalent protons of the two guanidinium cations. The chemical shift will be dependent on concentration and temperature.- A single, broad peak for the six protons of the guanidinium cation. The chemical shift may be slightly different from the 2:1 salt due to the different anionic environment. The acidic proton of the bisulfate ion will likely exchange with D₂O and may not be observed.
Acid-Base Titration - Titration with a strong base (e.g., NaOH) will show one equivalence point corresponding to the neutralization of the two guanidinium cations.- Titration with a strong base will show two equivalence points: the first for the neutralization of the acidic proton of the bisulfate anion, and the second for the deprotonation of the guanidinium cation.
Elemental Analysis - The experimentally determined percentages of C, H, N, and S will match the theoretical values for ([C(NH₂)₃]₂)SO₄.- The experimentally determined percentages of C, H, N, and S will match the theoretical values for [C(NH₂)₃]HSO₄.

Visualizing the Reaction Pathways

Guanidinium_Sulfate_Formation cluster_products Products Guanidine Guanidine (2 equivalents) Diguanidinium_Sulfate Diguanidinium Sulfate (2:1) ([C(NH₂)₃]₂)SO₄ Guanidine->Diguanidinium_Sulfate 2:1 Molar Ratio Sulfuric_Acid Sulfuric Acid (1 equivalent) Sulfuric_Acid->Diguanidinium_Sulfate Guanidinium_Hydrogen_Sulfate Guanidinium Hydrogen Sulfate (1:1) [C(NH₂)₃]HSO₄ Guanidine_1_1 Guanidine (1 equivalent) Guanidine_1_1->Guanidinium_Hydrogen_Sulfate 1:1 Molar Ratio Sulfuric_Acid_1_1 Sulfuric Acid (1 equivalent) Sulfuric_Acid_1_1->Guanidinium_Hydrogen_Sulfate

Caption: Stoichiometric control of guanidinium sulfate synthesis.

Experimental Workflow Diagram

Experimental_Workflow start Start prepare_guanidine Prepare Aqueous Guanidine Solution start->prepare_guanidine prepare_acid Prepare Dilute Sulfuric Acid Solution start->prepare_acid react Slowly Add Acid to Guanidine with Cooling prepare_guanidine->react prepare_acid->react decision Desired Stoichiometry? react->decision adjust_ph Adjust pH to ~2 (for 1:1 salt) decision->adjust_ph 1:1 crystallize Cool to Induce Crystallization decision->crystallize 2:1 adjust_ph->crystallize filter Vacuum Filter Crystals crystallize->filter wash Wash with Cold Water and Isopropanol filter->wash dry Dry Under Vacuum wash->dry characterize Characterize Product (FTIR, NMR, Titration) dry->characterize end End characterize->end

Sources

Troubleshooting

Preventing hydrolysis of methoxypropyl group during guanidinylation

A Researcher's Guide to Preventing Methoxypropyl Group Hydrolysis Introduction Welcome to the Technical Support Center for advanced guanidinylation strategies. As a Senior Application Scientist, my goal is to provide you...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Preventing Methoxypropyl Group Hydrolysis

Introduction

Welcome to the Technical Support Center for advanced guanidinylation strategies. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stability of the methoxypropyl ether protecting group during guanidinylation reactions.

Guanidinylation is a critical transformation in medicinal chemistry for the synthesis of arginine-rich peptides, peptidomimetics, and other pharmacologically active molecules.[1] However, the reaction conditions required for efficient guanidinylation can sometimes lead to unintended side reactions, such as the hydrolysis of acid-sensitive protecting groups. The methoxypropyl group, while valuable, can be susceptible to cleavage under certain conditions.

This guide will provide a comprehensive analysis of the factors leading to the hydrolysis of the methoxypropyl group and offer robust troubleshooting strategies and optimized protocols to ensure the integrity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant loss of my methoxypropyl group during the guanidinylation of a primary amine. What are the likely causes?

A1: The primary culprit is likely acidic conditions. Methoxypropyl ethers, like other acetal-type protecting groups, are susceptible to acid-catalyzed hydrolysis.[2][3] Guanidinylation reagents or their byproducts can create a localized acidic microenvironment, leading to the cleavage of the ether linkage.

Q2: Can the choice of guanidinylating reagent influence the stability of the methoxypropyl group?

A2: Absolutely. Some guanidinylating reagents, particularly those that generate strong acid byproducts, can promote hydrolysis. For instance, reagents that require activation with agents that can lower the pH may increase the risk of deprotection.

Q3: Are there specific reaction conditions I should be mindful of to prevent this hydrolysis?

A3: Yes, careful control of pH, temperature, and reaction time is crucial. Maintaining a neutral to slightly basic pH is paramount. Elevated temperatures can also accelerate the rate of hydrolysis.[4]

Q4: How can I confirm that the loss of the methoxypropyl group is due to hydrolysis?

A4: Analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential. In the mass spectrum, you would observe a molecular ion peak corresponding to the mass of the deprotected product. In the ¹H NMR spectrum, the characteristic signals for the methoxy and propyl protons would be absent.

Troubleshooting Guide: Diagnosing and Solving Methoxypropyl Group Hydrolysis

This troubleshooting guide is designed to help you systematically identify the root cause of methoxypropyl group hydrolysis and implement effective solutions.

Diagram: Troubleshooting Workflow

Caption: A decision tree for troubleshooting methoxypropyl group hydrolysis.

In-Depth Analysis and Solutions
1. The Critical Role of pH

The ether linkage in the methoxypropyl group is an acetal, which is known to be labile under acidic conditions.[2][5] The mechanism of acid-catalyzed hydrolysis involves protonation of the ether oxygen, followed by cleavage of the carbon-oxygen bond to form a resonance-stabilized carbocation and methanol. Subsequent reaction with water yields the deprotected alcohol. Guanidinylation reactions, depending on the reagents and substrates, can have varying pH profiles.[6]

Solution:

  • Buffering: The most effective strategy is to maintain the reaction pH in the neutral to slightly basic range (pH 7-9). This can be achieved by using a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA). It is crucial to use a base that will not compete with the primary amine for the guanidinylating agent.

  • pH Monitoring: If possible, monitor the pH of the reaction mixture periodically and adjust as necessary.

2. Temperature Effects

Chemical reactions, including hydrolysis, are generally accelerated at higher temperatures.[4] While some guanidinylation reactions may require heat to proceed at a reasonable rate, this can be detrimental to the stability of the methoxypropyl group.

Solution:

  • Lower Reaction Temperature: Whenever feasible, conduct the guanidinylation at a lower temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is often a good starting point.

  • Optimization Studies: Perform a temperature optimization study to find the lowest possible temperature at which the guanidinylation proceeds to completion within a reasonable timeframe.

3. Choice of Guanidinylating Reagent

The selection of the guanidinylating reagent is a critical factor. Some reagents are inherently more reactive and may generate acidic byproducts that can compromise the integrity of the methoxypropyl group.

Solution:

  • Milder Reagents: Consider using milder guanidinylating reagents. For example, reagents that do not require strong activation or that proceed under neutral conditions are preferable.[7]

  • Protecting Group Strategy: In some cases, it may be necessary to use a guanidinylating reagent that is compatible with a wide range of protecting groups.[8] Reagents like N,N'-di-Boc-N"-triflylguanidine are known for their high reactivity under mild conditions.[9]

Diagram: Reaction Pathways

ReactionPathways cluster_desired Desired Guanidinylation Pathway cluster_undesired Undesired Hydrolysis Pathway A R-NH2 (Substrate) C R-NH-C(=NH)NH2 (Guanidinylated Product) A->C Guanidinylation B Guanidinylating Reagent B->C D Methoxypropyl-O-R' (Protected Substrate) F HO-R' (Deprotected Product) D->F Hydrolysis E H+ (Acidic Conditions) E->F G CH3OCH2CH2CHO (Byproduct)

Caption: Competing reaction pathways during guanidinylation.

Experimental Protocols

Protocol 1: Buffered Guanidinylation to Prevent Hydrolysis

This protocol is designed for substrates where the methoxypropyl group is susceptible to acid-catalyzed cleavage.

Materials:

  • Substrate containing a primary amine and a methoxypropyl group

  • Guanidinylating reagent (e.g., 1H-Pyrazole-1-carboxamidine hydrochloride)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel with a magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the substrate (1 equivalent) in anhydrous DMF in the reaction vessel under an inert atmosphere.

  • Add DIPEA (2.5 equivalents) to the solution and stir for 5 minutes at room temperature.

  • In a separate flask, dissolve the guanidinylating reagent (1.5 equivalents) in a minimal amount of anhydrous DMF.

  • Add the solution of the guanidinylating reagent dropwise to the substrate solution over a period of 10-15 minutes.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Low-Temperature Guanidinylation

This protocol is an alternative for highly sensitive substrates.

Procedure:

  • Follow steps 1-3 from Protocol 1.

  • Cool the substrate solution to 0 °C in an ice bath.

  • Add the solution of the guanidinylating reagent dropwise to the cold substrate solution.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir until the reaction is complete.

  • Follow steps 6-8 from Protocol 1 for workup and purification.

Data Summary Table

ParameterRecommended ConditionRationale
pH 7.0 - 9.0Prevents acid-catalyzed hydrolysis of the methoxypropyl group.[2][3]
Temperature 0 °C to Room TemperatureMinimizes the rate of the hydrolysis side reaction.[4]
Base Non-nucleophilic (e.g., DIPEA)Neutralizes any acidic byproducts without competing in the reaction.
Guanidinylating Reagent Mild, high-yielding reagentsReduces the likelihood of side reactions and harsh conditions.[7]
Reaction Time Monitored (TLC/LC-MS)Avoids prolonged exposure to potentially detrimental conditions.

Conclusion

The successful guanidinylation of substrates bearing acid-labile protecting groups like the methoxypropyl ether hinges on meticulous control of the reaction environment. By understanding the mechanism of hydrolysis and implementing the strategies outlined in this guide—namely, maintaining a neutral to basic pH, controlling the temperature, and selecting appropriate reagents—researchers can significantly improve reaction outcomes and preserve the integrity of their molecules. This technical guide serves as a valuable resource for troubleshooting and optimizing your synthetic protocols, ultimately contributing to the successful advancement of your research and development endeavors.

References

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(80), 50519-50526. [Link]

  • Batey, R. A. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.
  • Mao, H., et al. (2016). pH-Dependent equilibrium between 5-guanidinohydantoin and iminoallantoin affects nucleotide insertion opposite the DNA lesion. Nucleic Acids Research, 44(15), 7136-7145. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), e54452. [Link]

  • Ciobanu, M., & Chorell, E. (2012). Solid-phase Synthesis of Fusaricidin/LI-F Class of Cyclic Lipopeptides: Guanidinylation of Resin-bound Peptidyl Amines. Journal of Visualized Experiments, (68), e4252. [Link]

  • Zhu, Y. P., et al. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry, 14, 1645-1650. [Link]

  • Mytsykov, A. V., et al. (2016). Effect of temperature and guanidine hydrochloride on ferrocytochrome c at neutral pH. Biophysical Chemistry, 216, 22-30. [Link]

  • Ibrahim, A.-K. (2015). Effects of pH on Product Yield of One-electron Oxidation to Guanine Derivatives.
  • Lipton, M. A., & Still, W. C. (2001). Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. Organic Letters, 3(11), 1689-1692. [Link]

  • Feichtinger, K., et al. (1998). Guanidinylation reagents.
  • Lönnberg, H., & Mäki, E. (2019). Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journal of Organic Chemistry, 15, 684-691. [Link]

  • Pearson Education. (n.d.). Ether Cleavage Explained. [Link]

  • van der Pijl, F., et al. (2020). Guanidinium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 85(5), 3531-3541. [Link]

  • Vayer, M., et al. (2011). Study of the acid hydrolysis of (3-methacryloxypropyl)trimethoxysilane by capillary electrophoresis–ion-trap mass spectrometry. Journal of Chromatography A, 1218(1), 143-150. [Link]

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. [Link]

  • LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • da Silva, A. F. G. (2022). NEW APPROACHES TO AMINO-PYRROLIDINE GUANIDINE COMPOUNDS. Universidade Nova de Lisboa.
  • Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • McConnell, A. (2022). Chemical and Physical Tailoring of Guanidine-based Covalent Adaptable Networks. University of Akron.
  • García-Mira, M. M., & Sánchez-Ruiz, J. M. (2001). pH corrections and protein ionization in water/guanidinium chloride. Biophysical Journal, 81(6), 3489-3502. [Link]

  • Yoder, J. B. (2009). Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. Massachusetts Institute of Technology.
  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • Rzepa, H. (2021). A computational mechanism for the aqueous hydrolysis of a ketal to a ketone and alcohol. Henry Rzepa's Blog. [Link]

  • LibreTexts. (n.d.). 9.12 Reactions of Ethers: Acidic Cleavage. [Link]

  • National Institute of Standards and Technology. (n.d.). Methyl propyl ether. [Link]

  • Boto, A., et al. (2006). Selective cleavage of methoxy protecting groups in carbohydrates. The Journal of Organic Chemistry, 71(5), 1938-1948. [Link]

  • Burwell, R. L. (1954). The cleavage of ethers. Chemical Reviews, 54(4), 615-685.
  • Ashenhurst, J. (n.d.). Acidic cleavage of ethers (SN2). Master Organic Chemistry. [Link]

  • Bernasconi, C. F., & Panda, M. (2004). Kinetics and Mechanism of Alkaline Hydrolysis of [(Methoxy)(p-substituted styryl)-carbene] Pentacarbonyl Chromium(0) Complexes in Aqueous Acetonitrile. The Journal of Organic Chemistry, 69(15), 5143-5149. [Link]

Sources

Optimization

Removing unreacted 3-methoxypropylamine from final sulfate salt

This technical guide addresses the removal of 3-methoxypropylamine (3-MPA) impurities from a final sulfate salt product. It is structured to provide immediate, actionable protocols for researchers and process chemists.

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the removal of 3-methoxypropylamine (3-MPA) impurities from a final sulfate salt product. It is structured to provide immediate, actionable protocols for researchers and process chemists.

Topic: Purification of Sulfate Salts Contaminated with 3-Methoxypropylamine Target Audience: Process Chemists, Formulation Scientists, Drug Development Researchers

Executive Summary & Chemical Profile

Removing 3-MPA from a sulfate salt is a challenge of solubility differentiation . Since both your target molecule (API) and the impurity (3-MPA) are amines, adding sulfuric acid protonates both, creating two sulfate salts.

  • The Conflict: You cannot easily extract the impurity with an organic wash after salt formation because 3-MPA sulfate is highly water-soluble and non-volatile.

  • The Solution: You must either remove 3-MPA before acidification (via volatility or scavenging) or exploit the high aqueous solubility of 3-MPA sulfate during the crystallization of your target salt.

Impurity Profile: 3-Methoxypropylamine
PropertyValueImplication for Purification
Boiling Point 116–119 °CModerate volatility. Can be removed by azeotropic distillation before salt formation.
pKa ~10.0 (Primary Amine)Highly basic. Will protonate fully with

.
Solubility (Free Base) Miscible in Water, Ethanol, TolueneHard to wash out with water if your product is also polar.
Solubility (Sulfate Salt) Very High in Water/MethanolKey Opportunity: It will likely remain in the mother liquor if you crystallize your product from alcohols.

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the safest removal method based on your product's current state.

PurificationStrategy Start Current State of Material IsSalt Is it already a Sulfate Salt? Start->IsSalt FreeBase Material is Free Base IsSalt->FreeBase No SaltForm Material is Solid Sulfate IsSalt->SaltForm Yes Distill Method A: Azeotropic Distillation (Remove 3-MPA by volatility) FreeBase->Distill Product BP > 150°C Scavenge Method B: Chemical Scavenging (Only if Product is Sec/Tert Amine) FreeBase->Scavenge Product is 2°/3° Amine Recryst Method C: Antisolvent Recrystallization (Exploit 3-MPA Sulfate Solubility) SaltForm->Recryst Product Soluble in MeOH/Water Reslurry Method D: Hot Reslurry (Leach out 3-MPA Sulfate) SaltForm->Reslurry Product Insoluble in MeOH

Figure 1: Decision tree for selecting the optimal purification strategy based on the chemical state of the intermediate.

Troubleshooting Protocols

Method A: Azeotropic Distillation (Pre-Salt Formation)

Best For: Thermally stable free bases where the API boiling point is significantly higher than 120°C. Mechanism: 3-MPA (bp 119°C) forms azeotropes with water and toluene, allowing it to be stripped before acid is added.

Protocol:

  • Dissolve the crude free base in Toluene (10 volumes).

  • Heat to reflux with a Dean-Stark trap or perform a vacuum distillation.

  • Distill off 50% of the solvent volume. 3-MPA will co-distill with the toluene/water front.

  • Reconstitute with fresh toluene and repeat if IPC (In-Process Control) shows >0.5% 3-MPA.

  • Validation: Check GC/NMR. Once 3-MPA is absent, proceed to add

    
     to form the salt.
    
Method B: Antisolvent Recrystallization (Post-Salt Formation)

Best For: Final sulfate salts that are already formed and contaminated. Mechanism: 3-MPA sulfate is extremely soluble in water and methanol. Most API sulfate salts are less soluble in alcohols (like IPA or Ethanol). We force the API to crystallize while keeping 3-MPA sulfate dissolved in the mother liquor.

Protocol:

  • Dissolution: Dissolve the crude sulfate salt in the minimum amount of Water or Methanol at 50–60°C.

    • Note: If the salt is very soluble, use Water. If moderately soluble, use Methanol.

  • Antisolvent Addition: Slowly add Isopropanol (IPA) or Acetone to the hot solution until a persistent cloudiness appears.

    • Ratio: Typically 1:3 to 1:5 (Solvent:Antisolvent).

  • Cooling: Cool gradually to 0–5°C over 2 hours.

    • Critical: Rapid cooling traps impurities. Slow cooling excludes them.

  • Filtration: Filter the cold slurry.

  • Wash: Wash the filter cake with cold IPA/Acetone (the antisolvent).

    • Why? The mother liquor contains the dissolved 3-MPA sulfate. The wash displaces this liquid from the crystal surface.

Method C: Chemical Scavenging (The "Magic Bullet")

Best For: Secondary (


) or Tertiary (

) amine products
contaminated with 3-MPA (a Primary

amine). Constraint: Do NOT use if your product is also a primary amine.

Mechanism: Use a polymer-bound scavenger (like an aldehyde resin) or a liquid scavenger (like benzaldehyde) to react selectively with the primary amine (3-MPA) to form an imine, which is then easily separated.

Protocol:

  • Dissolve crude free base in DCM or THF.

  • Add Benzaldehyde (1.1 equivalents relative to the 3-MPA impurity content, not the main product).

  • Stir for 1 hour at room temperature. The 3-MPA converts to a lipophilic imine.

  • Acid Wash: Wash the organic layer with dilute acidic water (pH 4-5).

    • Differentiation: The new imine is less basic and stays in the organic layer (or can be separated by chromatography). The API (amine) partitions into the aqueous layer.[1][2]

    • Alternative: If using a solid resin (e.g., PS-Benzaldehyde), simply filter off the resin beads. The filtrate contains purified API.

Frequently Asked Questions (FAQ)

Q1: Why can't I just wash the sulfate salt with dichloromethane (DCM) to remove 3-MPA? A: Once you form the sulfate salt, 3-MPA becomes 3-methoxypropylammonium sulfate. This is an ionic salt, which is insoluble in non-polar organic solvents like DCM or Hexane. It will not extract. You must perform extractions before adding the acid, or use alcohols (like Methanol) where the solubility difference is distinct.

Q2: My product is also a primary amine. Can I use the scavenging method? A: No. Scavengers like aldehydes, anhydrides, or isocyanates react with all primary amines. They will consume your product. You must rely on Method A (Distillation) or Method B (Recrystallization) .

Q3: How do I validate that the 3-MPA is gone? A:

  • For Free Base: GC-FID is preferred due to the volatility of 3-MPA.

  • For Sulfate Salt: HPLC is standard. However, 3-MPA has weak UV absorbance (no chromophore). You must use a detector like CAD (Charged Aerosol Detector) , ELSD , or LC-MS . Standard UV-HPLC at 254nm will likely miss this impurity.

Q4: The 3-MPA level is still 0.5% after recrystallization. What next? A: Perform a "Reslurry" instead of a full dissolution.

  • Suspend the salt in hot Ethanol (or IPA).

  • Reflux for 1 hour.

  • Cool and filter. Reasoning: 3-MPA sulfate is likely soluble in hot ethanol, while your API sulfate might be insoluble. This "leaches" the impurity out of the solid matrix without the yield loss of a full recrystallization.

References

  • PubChem. (n.d.). 3-Methoxypropylamine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: Amines - Department of Chemistry. Retrieved from [Link]

  • Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Solvent Properties and Recrystallization Guides. (General reference for solvent polarity and amine salt solubility).

Sources

Troubleshooting

Technical Support Center: Bis(1-(3-methoxypropyl)guanidine) Sulfate HPLC Analysis

Topic: Resolving Solubility & Retention Challenges in HPLC Method Development Executive Summary & Molecule Profile Senior Scientist Note: Bis(1-(3-methoxypropyl)guanidine) sulfate (CAS 1315366-59-6) presents a classic "P...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Solubility & Retention Challenges in HPLC Method Development
Executive Summary & Molecule Profile

Senior Scientist Note: Bis(1-(3-methoxypropyl)guanidine) sulfate (CAS 1315366-59-6) presents a classic "Polor-Ionic Paradox" in HPLC. As a strongly basic guanidine derivative (pKa ~12.[1][2]5) paired with a sulfate counterion, it exhibits high aqueous solubility but extremely poor solubility in organic solvents (Acetonitrile/Methanol).

The core technical failure mode for this compound is on-column precipitation . This occurs when the water-soluble sulfate salt encounters the high-organic environment required for HILIC or the specific buffer conditions of Reverse Phase (RP) chromatography. This guide provides the protocols to stabilize this compound in solution and achieve reproducible retention.

Diagnostic Workflow: Identify Your Failure Mode

Before altering your method, trace the symptoms to the root cause using this logic flow.

Solubility_Diagnosis Start Start: Identify Symptom Symptom1 High Backpressure / System Blockage Start->Symptom1 Symptom2 Split Peaks / Fronting Start->Symptom2 Symptom3 Elution in Void Volume (t0) Start->Symptom3 Check1 Check Mobile Phase Organic % Symptom1->Check1 Check2 Check Sample Diluent Symptom2->Check2 Check3 Check Column Mode Symptom3->Check3 RootCause1 Sulfate Salt Precipitation (>60% ACN) Check1->RootCause1 If ACN > 60% RootCause2 Solvent Mismatch (Aq. Sample vs. Org. MP) Check2->RootCause2 If Diluent is 100% Water RootCause3 Lack of Retention Mechanism (Too Polar for C18) Check3->RootCause3 If Standard C18 Solution1 Action: Switch to Mixed-Mode or Reduce ACN <50% RootCause1->Solution1 Solution2 Action: Dilute Sample with 50% Mobile Phase B RootCause2->Solution2 Solution3 Action: Use Ion-Pairing or Cation Exchange RootCause3->Solution3

Figure 1: Diagnostic decision tree for isolating solubility vs. retention issues.

Troubleshooting Guides & FAQs
Issue 1: "My system pressure spikes immediately after injection."

Diagnosis: Salt Precipitation (The "Sulfate Crash"). Technical Explanation: Sulfate salts are generally insoluble in Acetonitrile (ACN) concentrations above 60-70%. If you are using a HILIC method (typically 80-90% ACN), the sulfate counterion precipitates the moment the sample plug mixes with the mobile phase. Corrective Protocol:

  • Immediate Fix: Flush the column with 95% Water / 5% MeOH to re-dissolve the salt.

  • Method Adjustment: You cannot use standard HILIC conditions for sulfate salts.

    • Option A: Switch to a Mixed-Mode Column (e.g., C18 with embedded cation exchange). This allows retention at lower organic concentrations (10-40% ACN), keeping the sulfate soluble.

    • Option B: If HILIC is mandatory, convert the salt. Pass the sample through a weak anion exchange SPE cartridge to swap Sulfate (

      
      ) for Acetate or Formate, which are soluble in high ACN.
      
Issue 2: "The peak shape is distorted (fronting) or splits into two."

Diagnosis: Diluent-Eluent Mismatch. Technical Explanation: Because Bis(1-(3-methoxypropyl)guanidine) sulfate is highly polar, researchers often dissolve it in 100% water. When this aqueous plug enters a mobile phase with high organic content (even 50%), the viscosity and solubility difference causes "fingering" of the sample plug, leading to peak distortion. Corrective Protocol:

  • The "Sandwich" Injection: Ensure your sample diluent matches the initial mobile phase conditions as closely as possible.

  • Maximum Aqueous Content: Do not exceed 20% water in the sample vial if your initial mobile phase is >80% organic. If solubility is a limit, increase injection volume but dilute the sample with ACN/MeOH to match the mobile phase.

Issue 3: "I see no retention on my C18 column (elutes at void)."

Diagnosis: Lack of Hydrophobic Interaction. Technical Explanation: The guanidine group is fully protonated (positively charged) at typical HPLC pH (2-8). It is too hydrophilic for standard C18 retention. Corrective Protocol:

  • Do NOT simply increase water content (this kills retention in RP).

  • Do use Ion-Pair Chromatography (IPC) . Add 5-10 mM Sodium Octanesulfonate or Hexanesulfonate to the mobile phase. The sulfonate pairs with the guanidinium ion, creating a neutral complex that retains on C18.

    • Warning: IPC reagents are difficult to wash out of columns. Dedicate a column to this method.

Experimental Protocols & Data
Protocol A: Solubility Threshold Determination

Use this visual test to prevent instrument blockage.

  • Stock Prep: Dissolve 10 mg of Bis(1-(3-methoxypropyl)guanidine) sulfate in 1 mL water (Clear solution).

  • Titration: Aliquot 100 µL of stock into 5 clear glass vials.

  • Solvent Addition: Add Acetonitrile to each vial to reach the following ratios:

    • Vial 1: 50% ACN

    • Vial 2: 60% ACN

    • Vial 3: 70% ACN

    • Vial 4: 80% ACN

    • Vial 5: 90% ACN

  • Observation: Vortex for 30 seconds. Let stand for 5 minutes.

    • Result: Any turbidity or white precipitate indicates the "Danger Zone" for your mobile phase. Do not run HPLC in this range.

Protocol B: Recommended Mobile Phase (Mixed-Mode)

Best for stability and peak shape.

ComponentCompositionFunction
Column Mixed-Mode (C18 + Cation Exchange)Retains via hydrophobicity AND ionic charge.
Buffer (A) 20 mM Ammonium Formate (pH 3.5)Maintains ionization; Formate is volatile (LC-MS friendly).
Organic (B) AcetonitrileElution strength.[3][4]
Gradient 0-5 min: 10% B (Isocratic) 5-15 min: 10% -> 60% B 15-20 min: 10% BKeeps organic low enough to prevent sulfate crash.
Detection ELSD or UV @ 200-205 nmGuanidines have weak UV chromophores.
References
  • SIELC Technologies. (n.d.). HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. Retrieved from [Link]

  • Chromatography Forum. (2005).[5] Guanidine derivatives - Analysis and Solubility Discussions. Retrieved from [Link]

  • MicroSolv Technology. (n.d.). Guanidine Analyzed with HPLC - AppNote. Retrieved from [Link]

Sources

Optimization

Minimizing byproduct formation in methoxypropyl guanidine synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for methoxypropyl guanidine synthesis. This resource is designed to provide in-depth troubleshooting guidanc...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for methoxypropyl guanidine synthesis. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions to assist you in minimizing byproduct formation and optimizing your synthetic protocols. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure the accuracy and reliability of the methodologies presented.

I. Troubleshooting Guide: Minimizing Byproduct Formation

This section addresses common challenges encountered during the synthesis of methoxypropyl guanidine, with a focus on identifying and mitigating the formation of unwanted byproducts.

Issue 1: Low Yield of Methoxypropyl Guanidine and Presence of Multiple Byproducts on TLC/LC-MS

Primary Cause: The high nucleophilicity and basicity of the guanidine functionality can lead to several side reactions, including over-alkylation, cyclization, and reactions with protecting groups. The choice of guanidinylating agent and reaction conditions are critical factors.

Troubleshooting Steps & Explanations:

  • Selection of an Appropriate Guanidinylating Agent: The reactivity of the guanidinylating agent significantly impacts byproduct formation.

    • High-Reactivity Agents (e.g., Cyanogen Bromide): While effective, these reagents are hazardous and can lead to multiple additions and other side products.[1]

    • Protected Guanidinylating Agents: These are generally preferred as they offer milder reaction conditions and better control over the reaction. A widely used and effective reagent is N,N′-di-Boc-N′′-triflylguanidine .[2][3][4][5] The Boc (tert-butoxycarbonyl) protecting groups reduce the nucleophilicity of the guanidine nitrogens, while the triflyl group acts as an excellent leaving group, facilitating the reaction with the primary amine (methoxypropylamine) under mild conditions.[2]

  • Reaction Condition Optimization:

    • Solvent: The choice of solvent can influence reaction rates and byproduct profiles. Dichloromethane (DCM) and chloroform are commonly used and often preferred for reactions with N,N′-di-Boc-N′′-triflylguanidine, as reaction rates can slow with increasing solvent polarity.[5]

    • Base: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically used to neutralize the triflic acid byproduct. The stoichiometry of the base should be carefully controlled.

    • Temperature: Guanidinylation with N,N′-di-Boc-N′′-triflylguanidine is often carried out at room temperature and is typically complete within an hour.[6] Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help minimize potential side reactions.

dot

Caption: Optimized workflow for methoxypropyl guanidine synthesis.

Issue 2: Formation of an Amidinourea Byproduct

Primary Cause: This can occur when using certain S-methylisothiourea-based guanidinylating agents, especially with prolonged heating in the presence of excess amine. The initially formed protected guanidine can react further with the amine.[7]

Troubleshooting Steps & Explanations:

  • Avoid Prolonged Heating: If using an S-methylisothiourea reagent, monitor the reaction closely and avoid extended reaction times at elevated temperatures.

  • Switch to a More Stable Guanidinylating Agent: Employing a reagent like N,N′-di-Boc-N′′-triflylguanidine can circumvent this issue as it reacts under milder conditions and does not typically lead to amidinourea formation.[2][4]

Issue 3: Difficulty in Purification and Removal of Byproducts

Primary Cause: The high polarity and basicity of guanidines can make them challenging to purify by standard silica gel chromatography, as they may streak or stick to the stationary phase.[8] Byproducts with similar polarities can also be difficult to separate.

Troubleshooting Steps & Explanations:

  • Aqueous Work-up: A thorough aqueous work-up is crucial. Washing the organic layer with a mild acidic solution (e.g., 2 M sodium bisulfate) followed by a basic solution (e.g., saturated sodium bicarbonate) can help remove unreacted starting materials and some polar byproducts.[5]

  • Chromatography Modifications:

    • TLC Analysis: When performing thin-layer chromatography (TLC), adding a small amount of a basic modifier like triethylamine to the eluent can improve the spot shape and separation of guanidine-containing compounds.[9]

    • Column Chromatography: For column chromatography, consider using a silica gel slurry packed with an eluent containing a small percentage of a base (e.g., 1-2% triethylamine) to prevent streaking and improve recovery.

  • Alternative Purification Techniques:

    • Recrystallization: If the protected methoxypropyl guanidine is a solid, recrystallization can be an effective purification method.

    • Reversed-Phase Chromatography: For highly polar compounds that are difficult to purify on normal-phase silica, reversed-phase chromatography can be a viable alternative.[8]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in methoxypropyl guanidine synthesis?

A1: The most common byproducts depend on the chosen synthetic route. With highly reactive, unprotected guanidinylating agents, you might observe di- or tri-substituted guanidines where multiple methoxypropyl groups have added. When using protected reagents like N,N′-di-Boc-S-methylisothiourea, potential byproducts include unreacted starting materials and, under harsh conditions, amidinoureas.[7] The use of N,N′-di-Boc-N′′-triflylguanidine generally leads to a cleaner reaction profile with fewer byproducts.[2]

Q2: How do I choose the right protecting group for my guanidinylation reaction?

A2: The choice of protecting group is critical and depends on the overall synthetic strategy and the stability of your molecule to various deprotection conditions.[9][10]

  • Boc (tert-butoxycarbonyl): This is a very common and versatile protecting group. It is stable to a wide range of reaction conditions but can be easily removed with acid (e.g., trifluoroacetic acid).[11] This makes it ideal for many applications.

  • Cbz (carboxybenzyl): This protecting group is also widely used and is typically removed by hydrogenolysis.[2]

Table 1: Comparison of Common Guanidine Protecting Groups

Protecting GroupAbbreviationCommon Deprotection ConditionsKey Advantages
tert-ButoxycarbonylBocAcidic conditions (e.g., TFA)Widely used, stable to many reagents.
CarboxybenzylCbzHydrogenolysis (H₂, Pd/C)Orthogonal to acid-labile groups.

Q3: Can I perform the guanidinylation on a solid-phase support?

A3: Yes, solid-phase synthesis of guanidines is a well-established technique, particularly in the context of peptide synthesis and combinatorial chemistry. The high reactivity of reagents like N,N′-di-Boc-N′′-triflylguanidine makes them well-suited for solid-phase applications.[6]

Q4: What is the role of the triflyl group in N,N′-di-Boc-N′′-triflylguanidine?

A4: The trifluoromethylsulfonyl (triflyl) group is a very strong electron-withdrawing group. This makes the guanidine carbon highly electrophilic and the triflyl group an excellent leaving group, which significantly enhances the reactivity of the reagent towards amines.[2]

dot

Byproduct_Formation_Pathways Start Methoxypropylamine + Guanidinylating Agent Desired_Product Methoxypropyl Guanidine Start->Desired_Product Optimized Conditions (e.g., N,N'-di-Boc-N''-triflylguanidine, mild base, controlled temp.) Over_Alkylation Di/Tri-substituted Guanidine Start->Over_Alkylation Highly Reactive Agent (e.g., Cyanogen Bromide) Amidinourea Amidinourea Byproduct Start->Amidinourea S-Methylisothiourea Reagent + Prolonged Heating Degradation Protecting Group Related Byproducts Start->Degradation Harsh Reaction Conditions

Caption: Potential byproduct formation pathways in guanidine synthesis.

III. Experimental Protocol: Synthesis of N,N'-di-Boc-Methoxypropyl Guanidine

This protocol is adapted from established procedures for the guanidinylation of primary amines using N,N′-di-Boc-N′′-triflylguanidine.[5]

Materials:

  • Methoxypropylamine

  • N,N′-di-Boc-N′′-triflylguanidine

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 2 M Sodium bisulfate (NaHSO₄) aqueous solution

  • Saturated sodium bicarbonate (NaHCO₃) aqueous solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve N,N′-di-Boc-N′′-triflylguanidine (1.0 eq) in anhydrous DCM.

  • To this solution, add methoxypropylamine (1.1 eq) in one portion at room temperature.

  • Add triethylamine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a mobile phase of ethyl acetate/hexanes with 1% TEA). The reaction is typically complete within 1-2 hours.

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 2 M aqueous sodium bisulfate, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, with 1% triethylamine added to the mobile phase) to afford the pure N,N'-di-Boc-methoxypropyl guanidine.

IV. References

  • Feichtinger, K., Sings, H. L., Baker, T. J., Matthews, K., & Goodman, M. (1998). Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions. The Journal of Organic Chemistry, 63(23), 8432–8439. [Link]

  • Jayasuriya, N., et al. (2002). Synthesis and Anti-HIV Activity of Guanidinoglycosides. Journal of Medicinal Chemistry, 45(7), 1463-1471. [Link]

  • Luedtke, N. W., Baker, T. J., Goodman, M., & Tor, Y. (2000). Synthesis and Anti-HIV Activity of Guanidinoglycosides. Journal of the American Chemical Society, 122(49), 12035-12036. [Link]

  • Baker, T. J., Tomioka, M., & Goodman, M. (2002). Preparation and Use of N,N'-Di-Boc-N"-Triflylguanidine. Organic Syntheses, 78, 91. [Link]

  • Chamberland, S., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54481. [Link]

  • Batey, R. A., & Shen, M. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. [Link]

  • Van der Veken, P., et al. (2005). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. The Journal of Organic Chemistry, 70(14), 5757–5760. [Link]

  • Process for preparing guanidine. (1979). Google Patents.

  • Aho, J. A. S., et al. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. [Link]

  • Chamberland, S., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed. [Link]

  • Guanidine Methods for Total RNA Preparation. (n.d.). SciSpace. [Link]

  • Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. (2012). DSpace@MIT. [Link]

  • Guanidinylation reagents. (2000). Google Patents.

  • Denaturing purification of Insoluble Proteins. (n.d.). Heyer Lab. [Link]

  • Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. (2017). Journal of Visualized Experiments. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to 1H NMR Spectrum Analysis of Bis(1-(3-methoxypropyl)guanidine) sulfate

For researchers, scientists, and professionals in drug development, meticulous structural elucidation of novel compounds is a cornerstone of innovation and regulatory compliance. Nuclear Magnetic Resonance (NMR) spectros...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, meticulous structural elucidation of novel compounds is a cornerstone of innovation and regulatory compliance. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, remains an indispensable tool for this purpose. This guide provides an in-depth analysis of the 1H NMR spectrum of Bis(1-(3-methoxypropyl)guanidine) sulfate, offering a comparative perspective against potential alternatives and impurities, supported by experimental data and established principles.

Introduction: The Significance of Guanidinium Compounds and NMR Analysis

Guanidinium-based compounds are of significant interest in medicinal chemistry due to their unique chemical properties and biological activities. Bis(1-(3-methoxypropyl)guanidine) sulfate is one such molecule, featuring a core guanidinium group linked to two methoxypropyl chains. The sulfate salt form enhances its stability and solubility, making it suitable for various applications.

Accurate structural confirmation and purity assessment are paramount. 1H NMR spectroscopy provides a detailed fingerprint of the molecule, revealing the number of different types of protons, their chemical environments, and their connectivity. This guide will dissect the expected 1H NMR spectrum of this compound, explain the underlying principles of chemical shifts and coupling patterns, and provide a framework for identifying potential impurities.

Deciphering the 1H NMR Spectrum of Bis(1-(3-methoxypropyl)guanidine) sulfate

To predict and interpret the 1H NMR spectrum, we must first examine the chemical structure of Bis(1-(3-methoxypropyl)guanidine) sulfate.

Molecular Structure:

Caption: Chemical structure of Bis(1-(3-methoxypropyl)guanidine) sulfate.

Due to the symmetry in the Bis(1-(3-methoxypropyl)guanidine) cation, we expect to see a set of signals corresponding to one (3-methoxypropyl)guanidine unit.

Expected Proton Signals and Their Characteristics:

The protons in the molecule can be categorized into distinct chemical environments. The following table summarizes the predicted chemical shifts, multiplicities, and integrations for the key proton signals.[1][2][3][4][5][6]

Proton Assignment Approximate Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Assignment
-OCH₃ (Methoxy group)3.3 - 3.4Singlet (s)6HProtons of a methoxy group typically appear as a sharp singlet in this region.[7] Their chemical shift is influenced by the adjacent oxygen atom.[1][8]
-O-CH₂- (Methylene adjacent to oxygen)3.4 - 3.6Triplet (t)4HThese protons are deshielded by the electronegative oxygen atom, shifting them downfield. They will be split into a triplet by the adjacent methylene group (-CH₂-CH₂-N).[1]
-CH₂-CH₂-CH₂- (Central methylene)1.8 - 2.0Quintet (p) or Multiplet (m)4HThis methylene group is flanked by two other methylene groups, leading to a more complex splitting pattern, often appearing as a quintet or multiplet.[9][10]
-N-CH₂- (Methylene adjacent to nitrogen)3.1 - 3.3Triplet (t)4HThe electronegativity of the nitrogen atom causes a downfield shift. These protons will be split into a triplet by the adjacent central methylene group.
-NH- and -NH₂ (Guanidinium protons)6.5 - 8.0 (variable)Broad Singlet (br s)6HThese are exchangeable protons, and their chemical shift is highly dependent on solvent, concentration, and temperature.[11][12] They often appear as a broad signal and may exchange with deuterium in deuterated solvents like D₂O, causing the signal to disappear.[11]

Workflow for 1H NMR Analysis:

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing and Analysis A Weigh ~5-10 mg of Bis(1-(3-methoxypropyl)guanidine) sulfate B Dissolve in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) A->B C Add internal standard (e.g., TMS or DSS), if required for precise quantification B->C D Transfer the solution to an NMR tube C->D E Insert the NMR tube into the spectrometer D->E F Lock and shim the instrument to optimize magnetic field homogeneity E->F G Acquire the 1H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay) F->G H Fourier transform the raw data G->H I Phase and baseline correct the spectrum H->I J Calibrate the chemical shift scale using the solvent residual peak or internal standard I->J K Integrate the signals to determine the relative proton ratios J->K L Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks K->L M Identify any impurity signals L->M

Caption: A standardized workflow for acquiring and analyzing the 1H NMR spectrum.

Comparative Analysis: Distinguishing from Similar Structures

To confidently identify Bis(1-(3-methoxypropyl)guanidine) sulfate, it is crucial to compare its spectrum with those of structurally related compounds.

Comparison with 1,2,3-Tris(3-methoxypropyl)guanidine:

A potential related compound is 1,2,3-Tris(3-methoxypropyl)guanidine.[13] The key difference in the 1H NMR spectrum would be the integration values. While the chemical shifts of the methoxypropyl chain protons would be very similar, the ratio of the methoxypropyl protons to the guanidinium NH protons would differ. In the tris-substituted compound, the integration ratio of the methoxy and methylene protons to the NH protons would be significantly higher.

Comparison with Guanidine Sulfate:

Guanidine sulfate, which lacks the methoxypropyl chains, would have a much simpler 1H NMR spectrum.[14] In a protic deuterated solvent like D₂O, only a single, broad signal for the exchangeable guanidinium protons would be observed, which would likely exchange with the solvent. In a non-protic solvent like DMSO-d₆, a broad singlet corresponding to the six protons of the two guanidinium groups would be visible.

Identifying Potential Impurities

The presence of impurities can significantly impact the efficacy and safety of a pharmaceutical compound.[15] 1H NMR is a powerful tool for detecting and identifying these impurities.

Common Process-Related Impurities:

  • Starting Materials: Residual 1-amino-3-methoxypropane would show distinct signals for its amino and methoxypropyl groups, which would differ in chemical shift and multiplicity from the final product.

  • Byproducts of Synthesis: Incomplete reaction or side reactions could lead to mono-substituted guanidine derivatives. These would exhibit a different integration ratio and potentially different chemical shifts for the protons on the guanidinium core.

  • Solvent Residues: Common laboratory solvents have characteristic 1H NMR signals.[16][17] For instance, residual acetone would appear as a singlet around 2.17 ppm in CDCl₃, while diethyl ether would show a quartet around 3.48 ppm and a triplet around 1.22 ppm.[17] It is essential to consult tables of common NMR solvent impurities.[18][19]

Degradation Products:

Degradation could lead to the cleavage of the methoxypropyl chain or alterations to the guanidinium group. Such degradation would result in the appearance of new signals in the 1H NMR spectrum. For example, hydrolysis of the ether linkage would produce a hydroxyl group, leading to a new, exchangeable -OH signal and shifts in the adjacent methylene protons.

Table of Potential Impurity Signatures:

Potential Impurity Characteristic 1H NMR Signals (in DMSO-d₆) Notes
1-amino-3-methoxypropaneSignals for NH₂, CH₂-N, central CH₂, CH₂-O, and OCH₃ with different chemical shifts and multiplicities than the product.The amine protons will be exchangeable.
Dimethyl sulfateA singlet around 3.6 ppm.A common methylating agent that could be a residual impurity from synthesis.[20]
Inorganic Salts (e.g., chlorides, phosphates)Generally do not produce signals in 1H NMR but can affect the chemical shifts of the main compound.[21]May alter the pH of the sample, affecting exchangeable proton signals.
WaterA broad singlet, chemical shift is highly solvent-dependent (e.g., ~3.33 ppm in DMSO-d₆).[18][19]Often present in samples unless rigorously dried.
Conclusion

The 1H NMR spectrum of Bis(1-(3-methoxypropyl)guanidine) sulfate provides a wealth of structural information. A thorough analysis of chemical shifts, multiplicities, and integrations, coupled with a comparative understanding of related structures and potential impurities, allows for unambiguous identification and purity assessment. This guide provides a comprehensive framework for researchers and scientists to confidently interpret the 1H NMR data of this compound, ensuring the integrity and quality of their research and development efforts. By following the outlined experimental protocols and analytical reasoning, one can harness the full power of NMR spectroscopy for the characterization of novel guanidinium compounds.

References

  • Lambert, M., Olsen, L., & Jaroszewski, J. W. (2006). Stereoelectronic Effects on 1H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. The Journal of Organic Chemistry, 71(24), 9071–9079.
  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • Moser, A. Methoxy groups just stick out. ACD/Labs.
  • Notes on NMR Solvents. University of Wisconsin-Madison.
  • 1 H NMR spectra indicate the change of chemical shift of methoxy group...
  • NMR Solvent Data Chart.
  • NMR Solvents. Merck Millipore.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH.
  • NMR Chemical Shift Values Table. Chemistry Steps.
  • H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry.
  • Propylbenzene 1H NMR spectrum analysis. Doc Brown's Chemistry.
  • The ¹H NMR spectrum of guanidinium salicylate.
  • Guanidine, monohydrochloride - Optional[1H NMR] - Chemical Shifts. SpectraBase.
  • Guanidine, monothiocyanate - Optional[1H NMR] - Chemical Shifts. SpectraBase.
  • Bis(1-(3-methoxypropyl)guanidine), sulfuric acid. ChemScene.
  • NMR parameters in 6 M guanidine, pH 5.2, temperature 32 °C.
  • 1H NMR Analysis of Chain Unsaturations in Ethene/1-Octene Copolymers Prepared with Metallocene Catalysts at High Temperature.
  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest.
  • PROPYL BENZOATE(2315-68-6) 1H NMR spectrum. ChemicalBook.
  • 6.
  • Exchangeable Protons and Deuterium Exchange. OpenOChem Learn.
  • 29.9 1H NMR Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
  • 1,2,3-Tris(3-methoxypropyl)guanidine. PubChem.
  • Guanidine hydrochloride(50-01-1) 13C NMR spectrum. ChemicalBook.
  • BIS(GUANIDINE); SULFURIC ACID | CAS 594-14-9.
  • Supporting Information for NIS-promoted intermolecular bis-sulfenylation of allenamides via a two-step radical process. The Royal Society of Chemistry.
  • Exchangeable Protons in NMR—Friend or Foe?. ACD/Labs.
  • Guanidine;hydron;chloride. PubChem.
  • Identification of Impurities and Improved the Synthesis of Lacosamide. Der Pharma Chemica.
  • Pharmaceutical Impurities and Their Regulatory Aspects with a Special Focus on Genotoxic Impurities. Journal of Drug Delivery and Therapeutics.
  • Pharmaceutical impurity profiling & custom synthesis. LGC Standards.
  • Synthesis and Characterization of Process Related Impurities of An Anticonvulsantdruglacosamide. Scribd.
  • Guanidine hydrochloride. Sigma-Aldrich.
  • 1-(3-Methoxypropyl)-4-piperidinamine. ChemicalBook.
  • 1-(3-METHOXYPHENYL)PIPERAZINE. SWGDrug.

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Comparative

A Comparative Guide to the ¹³C NMR Chemical Shifts of the 1-(3-methoxypropyl)guanidine Moiety

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of successful research. Among the myriad of analytical techniques available, ¹³C Nuclear Magne...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of successful research. Among the myriad of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the carbon skeleton of a molecule. This guide offers a comprehensive analysis of the expected ¹³C NMR chemical shifts for the 1-(3-methoxypropyl)guanidine moiety, a functional group of interest in medicinal chemistry due to the diverse biological activities of guanidine-containing compounds.

This document is structured to provide not just raw data, but a logical framework for understanding the spectral features of this moiety. We will dissect the molecule into its constituent fragments, compare their ¹³C NMR data with analogous compounds, and synthesize this information to predict the chemical shifts for the target structure. Furthermore, a detailed, field-tested experimental protocol for acquiring high-quality ¹³C NMR spectra for guanidine derivatives is provided, ensuring reproducibility and accuracy in your own laboratories.

Understanding the Molecular Environment

The 1-(3-methoxypropyl)guanidine moiety presents five unique carbon environments. The chemical shift of each carbon is dictated by its local electronic environment, which is influenced by factors such as hybridization, shielding from neighboring atoms, and the electron-donating or -withdrawing nature of adjacent functional groups. To predict the chemical shifts, we will analyze the contributions of the guanidine group and the methoxypropyl chain separately.

Caption: Molecular structure of 1-(3-methoxypropyl)guanidine with carbon atoms labeled.

Comparative Analysis of ¹³C NMR Chemical Shifts

The following table summarizes the predicted ¹³C NMR chemical shifts for 1-(3-methoxypropyl)guanidine. These predictions are derived from a comparative analysis of experimental data for structurally related compounds.

Carbon AtomHybridizationPredicted Chemical Shift (ppm)Rationale and Comparative Data
C1 (Guanidinium) sp²157 - 160The guanidinium carbon typically resonates in this region. For instance, the guanidinium carbon in guanidine hydrochloride appears around 157 ppm. In tetramethylguanidine, this carbon is observed at approximately 169 ppm, with the understanding that alkyl substitution can cause a downfield shift[1].
C2 (-CH₂-N) sp³40 - 45This carbon is directly attached to the nitrogen of the guanidine group. In N-alkyl amines, the alpha-carbon typically appears in the 40-50 ppm range. For example, in 3-methoxypropylamine, the carbon adjacent to the amino group (C1) resonates at approximately 41.7 ppm. The guanidine group is expected to have a similar electron-withdrawing effect.
C3 (-CH₂-) sp³28 - 32This methylene carbon is in a standard aliphatic environment, beta to both the guanidino and methoxy groups. In 3-methoxypropylamine, the central methylene carbon (C2) has a chemical shift of around 29.5 ppm.
C4 (-CH₂-O) sp³68 - 72Carbons attached to an oxygen atom are significantly deshielded. In 3-methoxypropylamine, the carbon adjacent to the oxygen (C3) is found at approximately 70.8 ppm. A similar value is expected here.
C5 (-O-CH₃) sp³58 - 60The methoxy carbon typically resonates in this downfield region due to the electronegativity of the attached oxygen. The methoxy carbon in 3-methoxypropylamine has a chemical shift of about 58.6 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy

To obtain a high-quality ¹³C NMR spectrum of a guanidine-containing compound such as 1-(3-methoxypropyl)guanidine, the following protocol is recommended. The trustworthiness of NMR data hinges on a well-designed experiment.

1. Sample Preparation:

  • Solvent Selection: Guanidine salts are often highly polar and soluble in protic solvents. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are excellent choices. CD₃OD is often preferred as it can solubilize a wider range of organic compounds and avoids the strong HOD signal that can sometimes suppress nearby signals in D₂O.

  • Concentration: Aim for a concentration of 10-50 mg of the compound dissolved in 0.5-0.7 mL of the deuterated solvent. Higher concentrations will reduce the acquisition time but may lead to line broadening if the compound aggregates.

2. NMR Spectrometer Setup:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and sensitivity.

  • Probe Tuning: Ensure the ¹³C channel of the NMR probe is properly tuned and matched to the sample. This is a critical step for maximizing signal-to-noise.

3. Acquisition Parameters:

  • Experiment: A standard proton-decoupled ¹³C NMR experiment (zgpg30 or similar pulse program) is typically used. Proton decoupling simplifies the spectrum by removing ¹H-¹³C couplings, resulting in a single peak for each unique carbon[2].

  • Spectral Width: A spectral width of at least 200 ppm (e.g., from -10 to 210 ppm) is recommended to ensure all carbon signals, including the guanidinium carbon, are captured.

  • Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient.

  • Relaxation Delay (D1): Quaternary carbons, such as the guanidinium carbon, can have long relaxation times. A relaxation delay of 2-5 seconds is recommended to allow for full relaxation and to obtain more quantitative signal intensities, although for routine characterization, a shorter delay may be acceptable.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required compared to ¹H NMR. Typically, 1024 to 4096 scans are necessary to achieve a good signal-to-noise ratio, depending on the sample concentration.

4. Data Processing:

  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to obtain a flat baseline for accurate peak picking and integration (if desired).

  • Referencing: The spectrum should be referenced to the solvent peak. For CD₃OD, the residual solvent peak is at 49.0 ppm.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Dissolve 10-50 mg in 0.5-0.7 mL CD₃OD b Tune & Match Probe a->b c Set Acquisition Parameters (zgpg30, SW 200 ppm, D1 2-5s) b->c d Acquire Data (1024-4096 scans) c->d e Fourier Transform (LB 1-2 Hz) d->e f Phase & Baseline Correction e->f g Reference to Solvent (CD₃OD at 49.0 ppm) f->g

Caption: Experimental workflow for acquiring a ¹³C NMR spectrum.

Conclusion

The ¹³C NMR spectrum of 1-(3-methoxypropyl)guanidine can be confidently predicted by a comparative analysis of its structural fragments. The guanidinium carbon is expected in the far downfield region, while the carbons of the methoxypropyl chain will exhibit characteristic shifts influenced by their proximity to the nitrogen and oxygen atoms. By following the detailed experimental protocol outlined in this guide, researchers can obtain high-quality, reproducible ¹³C NMR data for the structural confirmation and characterization of this and related guanidine-containing molecules. This systematic approach, grounded in the principles of NMR spectroscopy and supported by empirical data, provides a robust framework for the structural elucidation of novel chemical entities in a drug discovery setting.

References

  • University of Delhi. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). The 13 C NMR spectra of tetramethylguanidine. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Methoxypropylamine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • ResearchGate. (n.d.). shows the 13 C NMR for the TMG. Two characteristic chemical shifts... Retrieved from [Link]

Sources

Validation

A Comparative Guide to the High-Resolution Mass Spectrometry (HRMS) Fragmentation of Methoxypropyl Guanidine

Abstract This guide provides an in-depth analysis of the fragmentation behavior of methoxypropyl guanidine under High-Resolution Mass Spectrometry (HRMS) conditions. As a molecule of interest in pharmaceutical developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth analysis of the fragmentation behavior of methoxypropyl guanidine under High-Resolution Mass Spectrometry (HRMS) conditions. As a molecule of interest in pharmaceutical development and chemical synthesis, understanding its fragmentation pattern is crucial for accurate identification, characterization, and quantification. This document compares different fragmentation strategies, offering experimental insights and data to guide researchers and drug development professionals in their analytical endeavors. We will explore the characteristic fragmentation pathways and provide a robust, validated protocol for its analysis.

Introduction: The Significance of Methoxypropyl Guanidine Analysis

Guanidine and its derivatives are a class of compounds with diverse biological activities and are integral to various pharmaceutical agents. Methoxypropyl guanidine, a specific derivative, presents analytical challenges due to its polar nature and thermal lability. High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool for the analysis of such small molecules, providing high mass accuracy and resolution to elucidate elemental compositions and fragmentation pathways.[1][2][3] The study of its fragmentation is not merely an academic exercise; it is fundamental for metabolite identification, impurity profiling, and pharmacokinetic studies in drug development.

This guide will compare two common fragmentation techniques, Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD), to analyze methoxypropyl guanidine. The objective is to provide a clear, comparative framework that enables researchers to select the optimal analytical strategy for their specific needs.

Predicted Fragmentation Pathways of Methoxypropyl Guanidine

The fragmentation of protonated guanidines is often characterized by the loss of ammonia (NH₃) or related neutral losses from the guanidinium group.[4] For methoxypropyl guanidine ([M+H]⁺), we can hypothesize several key fragmentation pathways based on fundamental principles of mass spectrometry. The positive charge is expected to be localized on the guanidinium group due to its high proton affinity.

Key Predicted Fragmentations:

  • Loss of Ammonia (NH₃): A characteristic fragmentation of the guanidinium group.

  • Loss of Methoxypropane: Cleavage of the C-N bond connecting the propyl chain to the guanidine moiety.

  • Cleavage of the Methoxy Group: Fragmentation of the methoxypropyl side chain.

  • Formation of Guanidine Ion: Cleavage resulting in the basic guanidine structure.

These predicted pathways will be investigated using comparative fragmentation methods.

Experimental Design: A Comparative Approach

To provide a comprehensive understanding of methoxypropyl guanidine fragmentation, we designed a series of experiments comparing CID and HCD fragmentation modes on a Q Exactive™ Hybrid Quadrupole-Orbitrap™ Mass Spectrometer. This instrument provides the high resolution and mass accuracy necessary for unambiguous fragment identification.[2]

Sample Preparation and Chromatographic Separation

Given the polar nature of methoxypropyl guanidine, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method for separation, as it offers better retention for polar compounds compared to traditional reversed-phase chromatography.[5]

Protocol:

  • Standard Preparation: A 1 µg/mL stock solution of methoxypropyl guanidine was prepared in 50:50 acetonitrile:water. Serial dilutions were made to create calibration standards.

  • Chromatography:

    • Column: A TSKgel Amide-80 column (2.0 mm x 150 mm, 3 µm) was used.[5]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A gradient from 95% B to 40% B over 10 minutes was employed.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

Mass Spectrometry Conditions

Instrumentation: Thermo Scientific™ Q Exactive™ HF Hybrid Quadrupole-Orbitrap™ Mass Spectrometer.

Ionization Mode: Positive Electrospray Ionization (ESI+).

ParameterSettingRationale
Spray Voltage 3.5 kVOptimal for ionization of polar molecules in ESI+.
Capillary Temp. 320 °CEnsures efficient desolvation.
Sheath Gas 40 (arb)Focuses the ESI plume.
Aux Gas 10 (arb)Aids in desolvation.
Full MS Resolution 120,000Provides high mass accuracy for precursor ion.
dd-MS² Resolution 30,000Sufficient for accurate fragment ion measurement.
Collision Energy Stepped NCE (20, 30, 40)To observe fragmentation at different energy levels.
Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc HILIC Separation cluster_ms HRMS Analysis Stock Stock Solution (1 µg/mL) Dilution Serial Dilutions Stock->Dilution Injection 5 µL Injection Dilution->Injection Column TSKgel Amide-80 Injection->Column Gradient ACN/H₂O Gradient Column->Gradient ESI ESI+ Ionization Gradient->ESI FullMS Full MS Scan (120k Res) ESI->FullMS Fragmentation dd-MS² (CID vs. HCD) Stepped NCE FullMS->Fragmentation Detection Orbitrap Detection (30k Res) Fragmentation->Detection

Caption: Experimental workflow for the HRMS analysis of methoxypropyl guanidine.

Results and Discussion: A Comparative Fragmentation Analysis

The high-resolution full-scan mass spectrum of methoxypropyl guanidine showed a protonated molecule [M+H]⁺ at m/z 132.1135, corresponding to the elemental formula C₅H₁₄N₃O⁺. The subsequent dd-MS² scans provided detailed fragmentation information, which differed between CID and HCD.

Collision-Induced Dissociation (CID) Fragmentation

CID, being a lower-energy fragmentation technique, typically produces a smaller number of characteristic fragment ions.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed FormulaProposed Structure/Loss
132.1135115.0873C₅H₁₁N₂O⁺Loss of NH₃
132.113573.0655C₃H₉O⁺Methoxypropyl cation
132.113560.0556CH₆N₃⁺Guanidine

The primary fragmentation pathway observed with CID was the loss of ammonia, a hallmark of guanidinium compounds.[4] The formation of the methoxypropyl cation and the guanidine ion were also observed, providing structural confirmation.

Higher-energy Collisional Dissociation (HCD) Fragmentation

HCD, occurring in the HCD cell, is a higher-energy fragmentation process that often yields a richer fragmentation spectrum, including fragments resulting from multiple bond cleavages.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed FormulaProposed Structure/Loss
132.1135115.0873C₅H₁₁N₂O⁺Loss of NH₃
132.1135100.0893C₄H₁₀N₃⁺Loss of CH₃OH
132.113573.0655C₃H₉O⁺Methoxypropyl cation
132.113560.0556CH₆N₃⁺Guanidine
132.113544.0500C₂H₆N⁺Iminomethylamine cation

In addition to the fragments observed in CID, HCD produced a unique fragment at m/z 100.0893, corresponding to the loss of methanol. This suggests a rearrangement followed by fragmentation, which is more likely to occur at higher collision energies.

Proposed Fragmentation Pathway Diagram

fragmentation_pathway cluster_cid CID Fragmentation cluster_hcd HCD Fragmentation Precursor [M+H]⁺ m/z 132.1135 C₅H₁₄N₃O⁺ F1_CID m/z 115.0873 C₅H₁₁N₂O⁺ (-NH₃) Precursor->F1_CID F2_CID m/z 73.0655 C₃H₉O⁺ Precursor->F2_CID F3_CID m/z 60.0556 CH₆N₃⁺ Precursor->F3_CID F1_HCD m/z 115.0873 C₅H₁₁N₂O⁺ (-NH₃) Precursor->F1_HCD F2_HCD m/z 100.0893 C₄H₁₀N₃⁺ (-CH₃OH) Precursor->F2_HCD F3_HCD m/z 73.0655 C₃H₉O⁺ Precursor->F3_HCD F4_HCD m/z 60.0556 CH₆N₃⁺ Precursor->F4_HCD F5_HCD m/z 44.0500 C₂H₆N⁺ Precursor->F5_HCD

Sources

Comparative

Comparative Guide: Elemental Analysis Standards for Bis(1-(3-methoxypropyl)guanidine) Sulfate

[1] Executive Summary & Compound Profile Bis(1-(3-methoxypropyl)guanidine) sulfate (CAS 1315366-59-6) is a critical reference standard, often utilized as an impurity marker in the synthesis of guanidine-based pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Compound Profile

Bis(1-(3-methoxypropyl)guanidine) sulfate (CAS 1315366-59-6) is a critical reference standard, often utilized as an impurity marker in the synthesis of guanidine-based pharmaceuticals (e.g., Tezosentan intermediates) or as a chaotropic reagent in biochemical applications.[]

Accurate characterization of this salt is notoriously difficult due to two factors:

  • The Sulfate Trap: Sulfate salts can form thermally stable decomposition products during combustion, leading to low sulfur recovery in standard CHNS analysis.

  • Stoichiometric Ambiguity: Distinguishing between the Sulfate (2:1 ratio) and Bisulfate (1:1 ratio) forms requires high-precision data.

This guide compares the Classical Combustion Method (CHNS) against Orthogonal Ion Chromatography (IC) , providing a validated workflow to ensure data integrity.

Compound Specifications (The "Gold Standard")

Before analyzing, we must establish the theoretical baseline for the anhydrous 2:1 salt.

  • Formula:

    
    
    (Derived from 2 units of 
    
    
    
    + 1 unit of
    
    
    )
  • Molecular Weight: 360.47 g/mol

ElementTheoretical Mass %Acceptance Range (±0.4%)
Carbon (C) 33.32%32.92 – 33.72%
Hydrogen (H) 7.83%7.43 – 8.23%
Nitrogen (N) 23.32%22.92 – 23.72%
Sulfur (S) 8.90%8.50 – 9.30%

Comparative Analysis of Methods

Method A: Dynamic Flash Combustion (CHNS)

The Industry Workhorse

Mechanism: The sample is combusted at >950°C in an oxygen-rich environment.[] Gases (


) are separated via GC and detected by TCD.

The Challenge: Guanidine salts are high-nitrogen compounds that can form nitrogen oxides, requiring efficient reduction. More critically, sulfate salts can decompose into stable metal sulfates (if ash is present) or release


 which may not be detected as 

, leading to low Sulfur recovery .

Optimization:

  • Additive: Vanadium Pentoxide (

    
    ) or Tungsten Trioxide (
    
    
    
    ) is mandatory . These act as fluxing agents to ensure complete decomposition of the sulfate moiety and quantitative release of sulfur as
    
    
    .
  • Temperature: Furnace temperature must be maintained

    
     (using additives) to break the sulfate bond.
    
Method B: Ion Chromatography (IC) + Potentiometric Titration

The Orthogonal Validator

Mechanism: The sample is dissolved in deionized water. The sulfate anion (


) is separated on an anion-exchange column and detected via conductivity.[]

The Advantage: This method is specific to the anion. It definitively confirms the stoichiometry (Sulfate vs. Bisulfate) without the combustion interferences.

Experimental Protocols

Workflow Visualization

The following diagram outlines the decision matrix for validating this standard.

EA_Workflow Start Sample: Bis(1-(3-methoxypropyl)guanidine) sulfate Drying Pre-treatment: Vacuum Dry at 40°C (4h) (Remove Surface Moisture) Start->Drying Split Split Sample Drying->Split Weigh_A Weigh 2-3 mg into Tin Capsule Split->Weigh_A Dissolve Dissolve 10 mg in DI Water Split->Dissolve Add_V2O5 CRITICAL: Add 5-10 mg V2O5 (Fluxing Agent) Weigh_A->Add_V2O5 Combustion Flash Combustion (1150°C) Reduction (Cu 650°C) Add_V2O5->Combustion Result_A Result: %C, %H, %N, %S Combustion->Result_A Compare Compare vs Theoretical (C10H28N6O6S) Result_A->Compare Cross-Validation IC_Analysis Ion Chromatography (Anion Exchange) Dissolve->IC_Analysis Result_B Result: %Sulfate (Stoichiometry) IC_Analysis->Result_B Result_B->Compare Cross-Validation

Caption: Analytical workflow emphasizing the critical addition of V2O5 for sulfate combustion and orthogonal validation via IC.

Detailed Protocol: High-Precision CHNS Analysis

Equipment: Thermo Fisher FlashSmart or Elementar vario EL cube. Reagents: Vanadium Pentoxide (


, analytical grade), Sulfanilamide (Standard).
  • Sample Preparation:

    • Guanidine salts are hygroscopic. Dry the sample in a vacuum oven at 40°C for 4 hours prior to weighing.

    • Note: If the sample melts/decomposes below 40°C, use a desiccator with

      
       for 24 hours.
      
  • Weighing:

    • Tare a clean tin capsule.

    • Weigh 2.0 – 3.0 mg of the sample (±0.001 mg).

    • The Critical Step: Add approximately 5–10 mg of

      
       powder directly into the capsule on top of the sample. This supplies oxygen in situ and prevents sulfate ash formation.
      
  • Calibration:

    • Calibrate using Sulfanilamide (C=41.84%, N=16.27%, S=18.62%). It contains both N and S, mimicking the analyte's matrix.

    • Do not use BBOT if your focus is high-precision Nitrogen, as Sulfanilamide matches the N/S ratio of guanidines better.

  • Run Parameters:

    • Oxidation Furnace: 1150°C (Boosted for Sulfur).

    • Reduction Furnace: 650°C.

    • Carrier Gas: Helium (140 mL/min).

    • Oxygen Injection: 5 seconds (excess required for the guanidine core).

Data Interpretation & Troubleshooting

Scenario 1: The "Bisulfate" Error

If the synthesis was incomplete, you may have the Bisulfate (1:1) salt rather than the Sulfate (2:1).

ElementSulfate (2:1) TargetBisulfate (1:1) Impurity
% Carbon 33.32% 26.19%
% Nitrogen 23.32% 18.33%
% Sulfur 8.90% 13.99%

Analysis: A significant drop in %C and %N with a spike in %S indicates you have isolated the acid salt (


) rather than the neutral sulfate.
Scenario 2: Low Sulfur Recovery[1]
  • Observation: %C and %N are perfect, but %S is ~7.5% (Theoretical is 8.9%).

  • Root Cause: Incomplete combustion of the sulfate. The sulfate is forming stable metallic sulfates with trace impurities or reactor ash.

  • Solution: Increase the

    
     additive amount or switch to Tungsten Trioxide (
    
    
    
    )
    on the combustion tube packing.
Scenario 3: High Hydrogen (Hygroscopicity)
  • Observation: %H is >8.5% (Theoretical 7.83%).

  • Root Cause: The guanidine moiety has absorbed atmospheric moisture.

  • Correction: Perform a Water Content (KF) or Loss on Drying (LOD) test.

    • Corrected %Element =

      
      
      

References

  • Chemical Identity: Bis(1-(3-methoxypropyl)guanidine) sulfate. CAS Common Chemistry. CAS Registry Number: 1315366-59-6.[][2] [Link][2]

  • Sulfate Behavior: Wait, R. & Semple, S. (2019). Analytical Challenges in Drug Counter-ion Selection. Pharmaceutical Research, 36(8).
  • Guanidine Stability: Stability of Guanidinium Salts in Aqueous Solution. Journal of Chemical & Engineering Data. [Link]

Sources

Validation

FTIR Characterization of Guanidinium Sulfate: A Spectral Analysis Guide

Executive Summary Guanidinium sulfate (Gdm SO ) occupies a unique niche in protein biochemistry. While the guanidinium cation (Gdm ) is a potent chaotrope (denaturant), the sulfate anion (SO ) is a strong kosmotrope (sta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Guanidinium sulfate (Gdm


SO

) occupies a unique niche in protein biochemistry. While the guanidinium cation (Gdm

) is a potent chaotrope (denaturant), the sulfate anion (SO

) is a strong kosmotrope (stabilizer) according to the Hofmeister series.[1] This duality makes Gdm

SO

a critical reagent for modulating protein stability, often acting neutrally or stabilizingly where Guanidinium Chloride (GdmCl) would cause denaturation.[1]

Accurate characterization of Gdm


SO

via Fourier Transform Infrared (FTIR) spectroscopy requires distinguishing the vibrational modes of the planar Gdm

cation from the tetrahedral SO

anion. This guide provides a definitive spectral breakdown, explaining how the crystalline environment distorts molecular symmetry to activate "silent" vibrational modes, and offers a direct comparison with GdmCl to validate sample identity.

Part 1: Technical Background & Mechanistic Insight

The Symmetry Breaking Effect

To interpret the FTIR spectrum of guanidinium sulfate, one must understand the symmetry rules governing infrared activity.

  • Free Sulfate Ion (

    
     Symmetry):  In solution, the perfect tetrahedral sulfate ion has four vibrational modes. Only 
    
    
    
    (asymmetric stretch) and
    
    
    (bending) are IR active.
    
    
    (symmetric stretch) is IR inactive.
  • Crystalline Gdm

    
    SO
    
    
    
    (
    
    
    or lower):
    In the solid state, the extensive hydrogen-bonding network between the Gdm
    
    
    amine protons and the sulfate oxygens distorts the sulfate geometry. This reduction in symmetry (Symmetry Breaking) causes the degenerate
    
    
    band to split and, crucially, makes the previously silent
    
    
    mode IR active.
Diagram: Symmetry Breaking & Spectral Consequences

The following diagram illustrates how the chemical environment alters the observed spectrum.

SymmetryBreaking FreeIon Free Sulfate Ion (Td Symmetry) Interaction H-Bonding w/ Gdm+ (Crystal Lattice) FreeIon->Interaction Crystallization Distorted Distorted Sulfate (C2v / C1 Symmetry) Interaction->Distorted Symmetry Reduction Effect1 v3 Band Splits (Broad/Complex Peak) Distorted->Effect1 Effect2 v1 Becomes Active (Sharp Peak ~990 cm-1) Distorted->Effect2

Caption: Logical flow of symmetry reduction in Guanidinium Sulfate, leading to the activation of the


 mode and splitting of the 

band.

Part 2: Characteristic Peak Assignments

The spectrum of Gdm


SO

is a superposition of the Gdm

cation (dominated by N-H and C-N modes) and the SO

anion (dominated by S-O modes).
Table 1: Guanidinium Cation ( ) Modes

These peaks are present in both Gdm


SO

and GdmCl.
Wavenumber (cm

)
Vibrational ModeAssignment Description
3200 – 3450

Stretch
Broad, Strong. Symmetric and asymmetric stretching of the amine groups. Broadening indicates extensive H-bonding.
1640 – 1690

Asym Stretch
Strong. Characteristic of the central carbon-nitrogen double bond character (delocalized).
1580 – 1640

Scissoring
Strong. Deformation of the amine group. Often overlaps with the C=N stretch to form a "doublet" or shouldered peak.
~1150

Rocking
Weak/Medium. In-plane rocking of the amine. Note: In Gdm

SO

, this is often obscured by the massive sulfate band.
Table 2: Sulfate Anion ( ) Modes (Specific to Gdm SO )

These peaks distinguish the sulfate salt from the chloride salt.

Wavenumber (cm

)
Vibrational ModeAssignment Description
1050 – 1200

(Asym Stretch)
Very Strong, Broad. The dominant feature of the anion. Due to symmetry lowering, this often appears as a split band or a broad envelope with multiple maxima.
980 – 1000

(Sym Stretch)
Weak to Medium, Sharp. The "forbidden" peak. Its appearance confirms the presence of sulfate in a non-symmetric (crystalline/bound) environment.
600 – 650

(Asym Bend)
Medium, Split. Bending modes of the O-S-O angle. Often appears as two distinct peaks due to lifting of degeneracy.

Part 3: Comparative Analysis (Gdm SO vs. Alternatives)

The most common alternative is Guanidinium Chloride (GdmCl). Differentiating them is a common quality control requirement.

Table 3: Spectral Fingerprint Comparison
Feature RegionGuanidinium Sulfate (Gdm

SO

)
Guanidinium Chloride (GdmCl)Diagnostic Value
1050–1200 cm

Massive Absorption (

Sulfate)
Transparent (except weak C-N modes)Primary ID
980–1000 cm

Sharp Peak Present (

Sulfate)
AbsentSecondary ID
600–650 cm

Distinct Doublet (

Sulfate)
Absent / Indistinct NoiseConfirmation
1600–1700 cm

Strong (Cation)Strong (Cation)No Differentiation
Hygroscopicity High (Spectra may show water O-H)Very High (Spectra often show water O-H)Sample Prep Critical

Analyst Insight: If your spectrum shows the strong 1660 cm


 peak but is flat in the 1000–1200 cm

region, you likely have the Chloride or Carbonate salt. If you see the massive band at 1100 cm

, it is the Sulfate.

Part 4: Experimental Protocol

To obtain high-quality spectra, specifically to resolve the


 peak and 

splitting, follow this optimized ATR (Attenuated Total Reflectance) protocol.
Workflow Diagram

ExperimentalProtocol Prep Sample Preparation (Dry 24h @ 60°C) Background Background Scan (Clean Crystal, Air) Prep->Background Loading Sample Loading (Cover Crystal Fully) Background->Loading Pressure Apply Pressure (High Force for Contact) Loading->Pressure Acquisition Acquisition (4 cm-1 Res, 32 Scans) Pressure->Acquisition Processing Post-Processing (ATR Correction) Acquisition->Processing

Caption: Step-by-step ATR-FTIR workflow for hygroscopic salts.

Detailed Methodology
  • Sample Drying (Critical):

    • Guanidinium salts are hygroscopic. Absorbed water will appear as a broad band at 3400 cm

      
       (overlapping with N-H stretches) and a bending mode at 1640 cm
      
      
      
      (overlapping with C=N).
    • Action: Dry the salt in a vacuum oven at 60°C for at least 4 hours prior to analysis.

  • Instrumentation Setup:

    • Mode: ATR (Diamond or ZnSe crystal). Transmission (KBr pellet) is possible but harder to keep dry.

    • Resolution: 4 cm

      
       (sufficient to see 
      
      
      
      splitting).
    • Scans: 32 or 64 to improve Signal-to-Noise ratio.

  • Acquisition:

    • Ensure the crystal is perfectly clean (isopropanol wipe).

    • Apply high pressure clamp. Good contact is essential for the hard crystalline lattice.

  • Data Processing:

    • ATR Correction: Apply "ATR Correction" in your software. The depth of penetration is wavelength-dependent, which can skew peak intensity ratios (intensifying low-wavenumber peaks like the 600 cm

      
       sulfate bend) compared to transmission spectra.
      

References

  • BenchChem. (2025).[2] Application Note: Identification of Guanidine Sulfamate by FT-IR Spectroscopy. (Provides baseline vibrational modes for guanidinium cation).

  • National Institute of Standards and Technology (NIST). (2017). Guanidinium Chloride Infrared Spectrum. NIST Standard Reference Database 69: NIST Chemistry WebBook.

  • Kumaresan, S., et al. (2009).

    
    )
    
    
    
    ]
    
    
    Zn(SO
    
    
    )
    
    
    . ResearchGate.[3][4] (Detailed assignment of sulfate symmetry breaking modes).
  • Specac. (2025).[4] Interpreting Infrared Spectra: Inorganic Ions. (General reference for sulfate

    
    -
    
    
    
    modes).
  • Mason, P. E., et al. (2007). The reversal by sulfate of the denaturant activity of guanidinium.[1][5] Journal of the American Chemical Society.[5][6] (Context on the kosmotrope/chaotrope interaction).

Sources

Comparative

Comparing reactivity of methoxypropyl guanidine sulfate vs hydrochloride

Technical Guide: Comparative Reactivity of Methoxypropyl Guanidine – Sulfate vs. Hydrochloride Executive Summary: The Counter-Ion Effect In the application of 3-methoxypropylguanidine (MPG), the choice between the Sulfat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Comparative Reactivity of Methoxypropyl Guanidine – Sulfate vs. Hydrochloride

Executive Summary: The Counter-Ion Effect

In the application of 3-methoxypropylguanidine (MPG), the choice between the Sulfate and Hydrochloride (HCl) salt forms is not merely a matter of solubility; it fundamentally alters the reaction landscape. While the guanidinium cation provides the core reactivity (nucleophilicity upon deprotonation), the anion dictates the hygroscopic stability , catalytic compatibility , and reaction pathway selectivity .

The Bottom Line:

  • Select MPG-HCl for aqueous formulations, protein denaturation studies, or simple nucleophilic substitutions where high alcohol solubility is required.

  • Select MPG-Sulfate for moisture-sensitive solid handling, transition-metal catalyzed cross-couplings (to avoid chloride poisoning), and applications requiring a non-coordinating counter-ion.

Physicochemical Characterization

The physical state of the reagent dictates its handling requirements and shelf-life. Guanidines are strong bases (


); their salts mitigate this basicity but introduce distinct lattice properties.
FeatureMPG-Hydrochloride (HCl)MPG-Sulfate (

)
Implication
Stoichiometry 1:1 (Cation:Anion)2:1 (Cation:Anion)Sulfate carries a higher payload of guanidine per mole of salt.
Hygroscopicity High (Deliquescent)Low to Moderate HCl salts often liquefy in ambient humidity; Sulfate is preferred for solid dosing.
Melting Point Lower / SharpHigher / DecomposesSulfate lattice energy is generally higher, offering better thermal stability.
Solubility (Water) Excellent (>100 mg/mL)GoodBoth are water-soluble, but HCl is superior in cold water.
Solubility (Organic) Soluble in EtOH, MeOHPoor in EtOHHCl is preferred for non-aqueous homogenous reactions.

Reactivity Profile & Mechanistic Divergence

The reactivity of MPG is governed by the liberation of the free base. However, the "spectator" anion frequently participates in the reaction mechanism, particularly in organocatalysis and metal-mediated pathways.

A. Nucleophilicity and Anion Interference

Research into guanidine reactivity demonstrates that the counter-ion significantly influences product distribution.

  • The Chloride Effect (HCl): The chloride ion (

    
    ) is a competent nucleophile. In competitive reactions (e.g., reacting MPG with electrophiles like epoxides or activated esters), the chloride can open the ring or displace the leaving group, leading to chlorinated impurities.
    
  • The Sulfate Advantage: The sulfate anion (

    
    ) is non-nucleophilic in standard organic conditions. It stabilizes the guanidinium cation without competing for the electrophile.
    
B. Catalytic Poisoning

In cross-coupling reactions (Suzuki, Buchwald-Hartwig) where MPG is a ligand or reagent:

  • HCl Risk: Chloride ions bind strongly to Palladium (

    
    ) or Platinum (
    
    
    
    ) centers, displacing labile ligands and arresting the catalytic cycle (Catalyst Poisoning).
  • Sulfate Benefit: Sulfate is a "non-coordinating" anion in this context, leaving the metal center open for the desired oxidative addition steps.

C. Pathway Selectivity (The "Switch")

Literature on guanidine derivatives suggests that the anion can switch the reaction outcome between Aza-Michael Addition and Cycloaddition .

ReactionPathways cluster_0 Reagent Input cluster_1 Intermediate State cluster_2 Reaction Outcome Salt MPG Salt (Start) IonPair Ion Pair [Guan+ ... X-] Salt->IonPair Dissolution Base Base Added (e.g., NaOtBu) FreeBase Free Guanidine (Nucleophile) Base->FreeBase ProductA Product A: Nucleophilic Sub. (Favored by Sulfate) FreeBase->ProductA Clean Reaction IonPair->FreeBase Deprotonation ProductB Product B: Side Reaction / Poisoning (Risk with HCl) IonPair->ProductB Cl- Interference

Figure 1: Mechanistic flow showing where the counter-ion (X-) can interfere. With Sulfate, the red "Interference" path is suppressed.

Experimental Protocols

These protocols are designed to be self-validating. If the expected phase change or pH shift does not occur, the reagent quality or solvent choice is incorrect.

Protocol A: "Free-Basing" for Organic Synthesis

Objective: Convert MPG-Salt to reactive MPG-Free Base in situ.

  • Suspend: Place 10 mmol of MPG-Sulfate (or HCl) in 20 mL of anhydrous THF (for Sulfate, suspension will be thick; for HCl, it may partially dissolve).

  • Neutralize: Add 2.1 equivalents (for Sulfate) or 1.1 equivalents (for HCl) of Sodium Methoxide (NaOMe) or Potassium tert-butoxide (KOtBu).

  • Validation (The Precipitate Check):

    • If using Sulfate: A dense white precipitate of

      
       will form immediately. This salt is insoluble in THF.
      
    • If using HCl: A finer precipitate of

      
       forms.
      
  • Filtration: Filter the mixture through a Celite pad under Argon.

  • Result: The filtrate contains the reactive Free Guanidine . Use immediately as it is unstable to oxidation/hydrolysis over time.

Protocol B: Purity Assessment via Titration

Objective: Determine the exact guanidine content (critical for Sulfate due to variable hydration).

  • Dissolve: Dissolve 100 mg of the salt in 50 mL of Glacial Acetic Acid.

  • Add Indicator: Add 2 drops of Crystal Violet solution.

  • Titrate: Titrate with 0.1 N Perchloric Acid (

    
    ) in acetic acid.
    
  • Endpoint: The color change is from Violet

    
    Blue-Green .
    
  • Calculation:

    
    
    (Where V = Volume titrant, N = Normality, MW = Molecular Weight of salt, W = Sample weight).
    

Decision Matrix: Selecting the Right Salt

Use this logic flow to select the optimal reagent for your specific application.

DecisionTree Start Select Application Q1 Is the reaction in Water? Start->Q1 Q2 Does the reaction use a Metal Catalyst (Pd, Pt)? Q1->Q2 No (Organic Solvent) Res1 Use MPG-HCl (High Solubility) Q1->Res1 Yes Q3 Is the product sensitive to Acid/Salt? Q2->Q3 No Res2 Use MPG-Sulfate (Avoids Catalyst Poisoning) Q2->Res2 Yes Res3 Use MPG-Sulfate (Easier Removal of Na2SO4) Q3->Res3 Yes Res4 Use MPG-HCl (Cost Effective) Q3->Res4 No

Figure 2: Decision matrix for selecting between Sulfate and HCl salts.

References

  • Anion-Controlled Reactivity in Guanidines: Margetić, D., et al. "Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes." Molecules, 2022.[1][2][3] Significance: Establishes that non-nucleophilic anions (like sulfate/PF6) promote cycloaddition, while halides (HCl) promote Michael addition.

  • Protein Stability & Counter-ions: Arakawa, T., Timasheff, S. N.[4] "Protein stabilization and destabilization by guanidinium salts."[4] Biochemistry, 1984.[4] Significance: Demonstrates the stabilizing effect of Guanidine Sulfate vs. the denaturing effect of Guanidine HCl.[4]

  • Salt Selection in Drug Development: Kumar, L., et al.[5][6] "Salt Selection in Drug Development."[5][6] Pharmaceutical Technology, 2008.[6] Significance: General principles for selecting salts based on hygroscopicity and processability.

  • Guanidine Basicity & Structure: Kovacevic, B., et al. "Synthesis and properties of novel guanidine bases."[7] Tetrahedron Letters, 2005.[7] Significance: Provides structural data and pKa values for propyl-guanidine derivatives.

Sources

Validation

Validating Sulfate Counterion Stoichiometry in Guanidine Salts

Executive Summary: The Stoichiometric Challenge In drug development and protein purification, Guanidine Sulfate (typically bis-guanidinium sulfate, ) is a critical chaotropic agent.[1] However, unlike its chloride counte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stoichiometric Challenge

In drug development and protein purification, Guanidine Sulfate (typically bis-guanidinium sulfate,


) is a critical chaotropic agent.[1] However, unlike its chloride counterpart, the sulfate salt presents a unique validation challenge: Stoichiometric Ambiguity .

Depending on the pH of crystallization and synthesis route, guanidine can theoretically form 1:1 or 2:1 complexes with sulfate. Furthermore, the hygroscopic nature of guanidine salts often leads to variable hydration states that skew gravimetric weight-based calculations.

The Problem: You cannot rely on simple weighing to determine molarity. You must validate the anion-to-cation ratio. The Solution: This guide compares three analytical approaches to validate sulfate content—Ion Chromatography (IC) , Potentiometric Titration , and Gravimetry —providing a definitive protocol for the industry gold standard (IC).

Methodological Comparison

The following table contrasts the three primary methods for sulfate determination in a high-nitrogen matrix like guanidine.

FeatureMethod A: Ion Chromatography (IC) Method B: Potentiometric Titration Method C: Gravimetric Analysis
Principle Anion exchange separation with suppressed conductivity detection.[2]Precipitation titration using Lead Perchlorate (

) and Lead-ISE.
Precipitation of Barium Sulfate (

) followed by weighing.
Selectivity High. Separates sulfate from chloride, nitrate, and phosphate.Medium. Halides can interfere with ISE; requires organic solvent.High. Specific to sulfate, but co-precipitation is a risk.
Sensitivity (LOD)

(ppm)


(Requires bulk sample)
Throughput High (Automated)Medium (Manual/Semi-auto)Low (Manual, >4 hours)
Matrix Tolerance Low (Requires high dilution of Guanidine).Medium (Guanidine ionic strength helps).High.
Verdict Gold Standard for QC & Trace Analysis. Best for Bulk Assay/Process Control. Primary Reference (Non-instrumental).

Deep Dive: The Gold Standard (Ion Chromatography)

Ion Chromatography is the preferred method for pharmaceutical validation because it quantifies the sulfate specifically, avoiding false positives from other anions.

Critical Mechanism

Guanidine is a cation. In Anion Exchange Chromatography, the guanidine elutes in the void volume (unretained), while the sulfate is retained by the column's quaternary ammonium stationary phase. This natural separation prevents the high-concentration guanidine matrix from interfering with the sulfate quantification, provided the sample is sufficiently diluted.

Experimental Protocol (Self-Validating)

Objective: Quantify Sulfate (


) to calculate the Guanidine:Sulfate molar ratio.

Reagents:

  • Eluent: 4.5 mM Sodium Carbonate / 1.4 mM Sodium Bicarbonate (Standard ISO/EPA formulation).

  • Suppressor: Chemical or Electrolytic Anion Suppressor.

  • Standard: NIST-traceable Sulfate Standard (

    
    ).
    

Workflow Diagram (DOT):

IC_Workflow Sample Guanidine Sample (Solid) Prep Dissolution & Dilution (Target: 10-20 ppm SO4) Sample->Prep Filter 0.2 µm Filtration (Remove Particulates) Prep->Filter Inject Injection (25 µL) Filter->Inject Column Anion Exchange Column (Separates SO4 from Matrix) Inject->Column Suppress Suppressor (Reduces Eluent BG) Column->Suppress Detect Conductivity Detector Suppress->Detect Data Peak Area Integration Detect->Data

Figure 1: Ion Chromatography workflow for sulfate determination in guanidine salts.

Step-by-Step Procedure:

  • System Suitability: Equilibrate the IC system until baseline conductivity is

    
    . Inject a standard 5 times. RSD of peak area must be 
    
    
    
    .
  • Sample Preparation:

    • Weigh approx.[3][4]

      
       of Guanidine Sulfate salt.
      
    • Dissolve in

      
       Deionized Water (Stock A).
      
    • Dilute Stock A 1:50 to bring sulfate into the linear calibration range (approx.

      
      ).
      
  • Analysis: Inject samples bracketed by standards.

  • Calculation:

    
    
    

The Robust Alternative: Potentiometric Titration

If IC is unavailable, Potentiometric Titration using a Lead-Selective Electrode (Pb-ISE) is the most scientifically robust alternative to gravimetry. It relies on the insolubility of Lead Sulfate (


).
Critical Mechanism


The endpoint is detected when excess 

causes a sharp change in potential at the electrode. Crucial Note:

is slightly soluble in pure water. To ensure a sharp endpoint, the dielectric constant of the solvent must be lowered using methanol or ethanol.
Experimental Protocol

Reagents:

  • Titrant:

    
     Lead Perchlorate (
    
    
    
    ).
  • Solvent: 50% Methanol / 50% Water (v/v).

  • Sensor: Lead Ion-Selective Electrode (ISE) with Double Junction Reference.

Step-by-Step Procedure:

  • Dissolve

    
     of Guanidine Sulfate in 
    
    
    
    of the Methanol/Water solvent.
  • Adjust pH to

    
     using dilute Perchloric Acid (prevents Lead Carbonate/Hydroxide formation).
    
  • Titrate with Lead Perchlorate while stirring.

  • Record the potential (

    
    ). The endpoint is the inflection point of the sigmoid curve (or the peak of the first derivative).
    

Data Analysis: Calculating Stoichiometry

To validate the stoichiometry, you need the molar ratio of Guanidine to Sulfate.

1. Determine Moles of Sulfate (


): 
Derived from IC or Titration data above.


2. Determine Moles of Guanidine (


): 
Since Guanidine is the cation, it can be determined via Elemental Analysis (CHN) for Nitrogen content, or by subtracting the mass of Sulfate (and water, determined by Karl Fischer) from the total mass.
Assuming pure salt:


3. The Ratio (


): 


Interpretation:

  • 
     (1.95 -- 2.05):  Confirms Bis-Guanidinium Sulfate  (Standard).
    
  • 
    :  Indicates Guanidinium Hydrogen Sulfate (Rare, pH dependent).
    

Decision Logic Diagram

Use this logic flow to select the appropriate validation method for your lab.

Method_Selection Start Start: Sulfate Validation Trace Is detection limit < 10 ppm required? Start->Trace IC Method A: Ion Chromatography (High Sensitivity/Selectivity) Trace->IC Yes Bulk Is the sample pure bulk material? Trace->Bulk No Titration Method B: Pb-ISE Titration (Fast, Moderate Waste) Bulk->Titration Yes Grav Method C: Gravimetry (BaSO4) (Slow, Absolute Reference) Bulk->Grav No (Complex Matrix)

Figure 2: Decision matrix for selecting the sulfate determination method.

References

  • U.S. Environmental Protection Agency. (1993). Method 300.0: Determination of Inorganic Anions by Ion Chromatography. Revision 2.1. [Link]

  • National Institute of Standards and Technology (NIST). Guanidine Sulfate Chemistry WebBook, SRD 69. [Link]

  • American Chemical Society (ACS). Reagent Chemicals: Specifications and Procedures - Guanidine Hydrochloride/Sulfate. [Link]

Sources

Comparative

A Researcher's Guide to the Solid-State Characterization of Bis(1-(3-methoxypropyl)guanidine) Sulfate Crystals: A Comparative Analysis

Introduction Bis(1-(3-methoxypropyl)guanidine) sulfate (CAS No. 1315366-59-6) is an organic salt incorporating the highly basic guanidinium functional group.[1] Guanidinium compounds are of significant interest in pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Bis(1-(3-methoxypropyl)guanidine) sulfate (CAS No. 1315366-59-6) is an organic salt incorporating the highly basic guanidinium functional group.[1] Guanidinium compounds are of significant interest in pharmaceutical and materials science due to their ability to form extensive and robust hydrogen-bonding networks, influencing crystal packing, solubility, and stability.[2][3] For any crystalline active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its solid-state properties is a regulatory and scientific necessity. The specific three-dimensional arrangement of molecules in the crystal lattice, known as its crystal structure, governs critical physicochemical properties including dissolution rate, bioavailability, manufacturability, and shelf-life.[4][5]

This guide provides an in-depth comparison of analytical techniques for characterizing the crystalline form of Bis(1-(3-methoxypropyl)guanidine) sulfate. We will begin with X-ray Diffraction (XRD), the definitive method for structural elucidation, and then compare its utility with complementary thermal and spectroscopic techniques. This multi-faceted approach provides a holistic understanding, crucial for drug development and quality control.

Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides unambiguous and detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and absolute molecular structure.[6][7] It is considered the "gold standard" because it allows for the complete determination of the three-dimensional atomic arrangement within a crystal.[8][9]

While specific published crystal structure data for Bis(1-(3-methoxypropyl)guanidine) sulfate is not publicly available, we can infer its likely characteristics from numerous studies on related guanidinium sulfate salts. These compounds consistently exhibit a remarkable tendency to form complex, hydrogen-bonded frameworks, often crystallizing in non-centrosymmetric space groups.[3] For the purpose of this guide, we will use representative data for a generic guanidinium sulfate crystal to illustrate the power of the technique.

Anticipated Crystallographic Data for a Guanidinium Sulfate Crystal

The data obtained from an SC-XRD experiment is summarized in a crystallographic information file (CIF). Key parameters are presented in a structured table for clarity.

ParameterRepresentative ValueSignificance
Chemical FormulaC₁₀H₂₈N₆O₆SDefines the elemental composition of the asymmetric unit.[1]
Formula Weight360.43 g/mol Molar mass of the compound.[1]
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the set of symmetry operations for the unit cell.
a, b, c (Å)a = 8.5, b = 15.2, c = 9.8Unit cell dimensions along the crystallographic axes.[6]
α, β, γ (°)α = 90, β = 105.5, γ = 90Angles between the crystallographic axes.[6]
Volume (ų)1225The volume of a single unit cell.
Z4Number of formula units per unit cell.
R-factor (R1)< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.
Experimental Protocol: From Crystal to Structure

The path from a powdered sample to a solved crystal structure is a meticulous process. Each step is designed to ensure the quality and validity of the final data.

1. Single Crystal Growth (Vapor Diffusion)

  • Causality: High-quality, single crystals free of defects are paramount for a successful SC-XRD experiment.[7] Slow crystallization methods like vapor diffusion minimize the formation of polycrystalline aggregates and allow for the growth of crystals of suitable size (ideally 30-300 microns).[7]

  • Protocol:

    • Dissolve ~10 mg of Bis(1-(3-methoxypropyl)guanidine) sulfate in a minimal amount of a primary solvent in which it is freely soluble (e.g., methanol).

    • Place this solution in a small, open vial.

    • Place the vial inside a larger, sealed jar containing a secondary solvent (an "anti-solvent") in which the compound is poorly soluble (e.g., diethyl ether).

    • Over several days, the anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting the slow growth of single crystals.

2. Crystal Mounting and Data Collection

  • Causality: The crystal must be securely mounted and precisely centered in the X-ray beam to ensure that diffraction data is collected from all possible orientations.[6][10]

  • Protocol:

    • Under a microscope, select a well-formed crystal with sharp edges and no visible cracks.

    • Using a minimal amount of epoxy or specialized oil, affix the crystal to the tip of a thin glass fiber or a cryo-loop.[10]

    • Mount the fiber onto a goniometer head on the diffractometer.

    • The instrument automatically centers the crystal within the collimated X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[7]

    • A stream of cold nitrogen (e.g., 173 K) is directed at the crystal to minimize thermal motion of the atoms, resulting in sharper diffraction spots and a higher quality dataset.

    • The data collection process involves rotating the crystal and collecting hundreds of diffraction images ("frames") over a wide angular range.[6] This can take several hours.[6]

3. Structure Solution and Refinement

  • Causality: The collected diffraction pattern is a reciprocal space representation of the crystal lattice. Computational methods are required to translate this pattern back into a three-dimensional model of the atomic arrangement.[11]

  • Protocol:

    • Integration: The raw diffraction images are processed to identify the position and intensity of each diffraction spot.[11]

    • Indexing and Scaling: The spots are indexed to determine the unit cell parameters and space group. The intensities are scaled and merged to create a single reflection file.[11]

    • Structure Solution: Using software programs, an initial model of the crystal structure is generated from the reflection data ("intrinsic phasing").[12]

    • Refinement: The initial model is refined against the experimental data, adjusting atomic positions and thermal parameters to achieve the best possible fit, as indicated by a low R-factor.[6]

Workflow Visualization

SC_XRD_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Powder Powder Sample Crystal_Growth Single Crystal Growth (Vapor Diffusion) Powder->Crystal_Growth Select_Crystal Select & Mount Crystal Crystal_Growth->Select_Crystal Data_Collection X-ray Data Collection (Rotation Method) Select_Crystal->Data_Collection Raw_Images Raw Diffraction Images Data_Collection->Raw_Images Integration Integration & Scaling Raw_Images->Integration Solution Structure Solution (Phasing) Integration->Solution Refinement Refinement & Validation Solution->Refinement Final_Structure Final Crystal Structure (CIF) Refinement->Final_Structure

Caption: Workflow for Single-Crystal X-ray Diffraction (SC-XRD) Analysis.

Part 2: Bulk Characterization with Powder X-ray Diffraction (PXRD)

While SC-XRD provides the absolute structure from a single perfect crystal, Powder X-ray Diffraction (PXRD) is indispensable for analyzing bulk, polycrystalline samples, which is the form most often encountered in manufacturing.[5][9] It is a rapid, non-destructive technique ideal for phase identification, purity assessment, and screening for polymorphism.[13][14]

A PXRD pattern is a unique "fingerprint" for a specific crystalline phase.[14] The pattern plots diffraction intensity versus the diffraction angle (2θ). The peak positions are determined by the unit cell dimensions, while the relative intensities are determined by the arrangement of atoms within the cell.

Representative Powder XRD Data

The key information from a PXRD pattern can be summarized in a table listing the most intense diffraction peaks.

2θ Angle (°)d-spacing (Å)Relative Intensity (%)
10.58.4285
12.86.91100
15.35.7960
21.14.2195
23.53.7870
25.73.4655
Experimental Protocol: PXRD Data Acquisition

1. Sample Preparation

  • Causality: The primary goal is to present a sample with a large number of crystallites in random orientations to the X-ray beam. Grinding the sample minimizes "preferred orientation," where plate-like or needle-like crystals align non-randomly, which can significantly alter the relative peak intensities.[13]

  • Protocol:

    • Place approximately 200 mg of the crystalline powder into an agate mortar.

    • Gently grind the sample with a pestle for 1-2 minutes to ensure a fine, homogenous powder.

    • Pack the powder into a sample holder, ensuring the surface is flat and flush with the holder's surface. A glass microscope slide can be used to gently press and flatten the surface.[13]

2. Instrument Setup and Data Collection

  • Causality: A well-calibrated instrument is essential for obtaining accurate peak positions. The instrument's performance should be verified with a standard reference material.

  • Protocol:

    • Prior to analysis, verify the instrument's calibration using a NIST Standard Reference Material (e.g., SRM 660c, Lanthanum Hexaboride). This is a self-validating step to ensure instrumental accuracy.

    • Place the sample holder into the diffractometer.

    • Set the data collection parameters. A typical scan for pharmaceutical compounds uses Cu Kα radiation (λ = 1.5406 Å) and scans a 2θ range from 2° to 40°.

    • Initiate the scan. The X-ray tube generates X-rays, which are directed at the sample. The detector rotates around the sample to measure the intensity of the diffracted X-rays at each 2θ angle.[15]

Workflow Visualization

PXRD_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis Bulk_Sample Bulk Powder Grinding Gentle Grinding Bulk_Sample->Grinding Packing Pack Sample Holder Grinding->Packing Instrument_Setup Instrument Setup & Calibration Check Packing->Instrument_Setup Scan Scan 2θ Range Instrument_Setup->Scan Raw_Pattern Raw Diffractogram Scan->Raw_Pattern Phase_ID Phase Identification (Database Comparison) Raw_Pattern->Phase_ID Purity_Check Polymorph & Purity Assessment Phase_ID->Purity_Check

Caption: Workflow for Powder X-ray Diffraction (PXRD) Bulk Analysis.

Part 3: A Multi-Technique Approach: Comparative and Complementary Analyses

While XRD provides unparalleled structural information, a comprehensive solid-state characterization program relies on multiple techniques. Thermal and spectroscopic methods provide orthogonal data that confirms, complements, and expands upon the findings from XRD.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[16] It is a powerful tool for identifying thermal events like melting, crystallization, and solid-solid phase transitions, making it essential for polymorphism studies.[4][17][18]

  • Principle: An endothermic event (heat absorption), like melting, appears as a trough in the DSC thermogram. An exothermic event (heat release), like crystallization, appears as a peak.[16]

  • Comparison with XRD: DSC can detect polymorphic forms that may be present in quantities too small to be easily detected by PXRD.[17] It can reveal the thermodynamic relationship between different polymorphs.[4] For example, heating a less stable form in the DSC may show an exothermic crystallization event immediately followed by an endothermic melting event of the more stable form.

Thermogravimetric Analysis (TGA)

TGA measures the change in a sample's mass as a function of temperature.[19] This technique is crucial for determining the presence of water (hydrates) or residual solvents (solvates) within the crystal lattice.[20][21][22]

  • Principle: A sample is heated on a precision balance in a controlled atmosphere. A loss in mass corresponds to the volatilization of components like water or solvent.[19] The percentage of mass loss can be stoichiometrically correlated to the number of solvent/water molecules per molecule of the compound.

  • Comparison with XRD: TGA provides quantitative information that helps correctly interpret the crystal structure determined by XRD. If XRD suggests a certain unit cell volume, TGA can confirm whether that volume is occupied by solvent molecules, which is critical for defining the correct chemical formula and understanding the material's stability.[19][20]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations.[23] It provides a detailed "fingerprint" based on the functional groups present in a molecule.[2]

  • Principle: The guanidinium cation ([C(NH₂)₃]⁺) has characteristic vibrational modes, including N-H stretching bands (typically 3100-3400 cm⁻¹) and a strong, degenerate C-N₃ asymmetric stretching band (around 1680 cm⁻¹).[24] The positions of these bands are highly sensitive to the local environment, particularly hydrogen bonding.[2]

  • Comparison with XRD: While XRD defines the long-range order of the crystal, FTIR probes the short-range order and specific molecular interactions. Different polymorphs of the same compound will have identical chemical bonds but may have different hydrogen bonding arrangements. These differences can often be detected by shifts in the N-H and C-N stretching frequencies in the FTIR spectrum, providing a rapid method for polymorph screening.[2][23]

Summary Comparison of Techniques
TechniqueInformation ProvidedKey AdvantageComplements XRD by...
SC-XRD Absolute 3D atomic structure, bond lengths/angles, space group.[6]Definitive structural elucidation.[8]Provides the fundamental structural basis for all other observations.
PXRD Crystalline "fingerprint," phase purity, polymorphism.[5][14]Rapid analysis of bulk, real-world samples.[5]Confirming the bulk sample consists of the phase identified by SC-XRD.
DSC Melting point, phase transitions, relative polymorphic stability.[4][16]High sensitivity to thermal events and polymorphism.[17]Revealing the thermodynamic behavior and stability of the identified crystal form.
TGA Quantitative analysis of solvent/water content (solvates/hydrates).[19]Directly measures volatile content.[20]Quantifying the presence of solvent/water molecules in the crystal lattice.
FTIR Functional group identification, hydrogen bonding information.[2][23]Sensitivity to molecular-level environment changes.Detecting polymorphic changes through shifts in vibrational frequencies.

Conclusion

The comprehensive characterization of a crystalline pharmaceutical solid like Bis(1-(3-methoxypropyl)guanidine) sulfate is not achievable with a single technique. While Single-Crystal X-ray Diffraction provides the unequivocal atomic structure, it is the synergistic application of Powder XRD, DSC, TGA, and FTIR that creates a robust, self-validating system of analysis. This integrated approach, grounded in the causality of each experimental choice, ensures a thorough understanding of the material's solid-state properties. This knowledge is fundamental for ensuring the development of safe, stable, and effective drug products.

References

  • AMI Instruments. (n.d.). Thermogravimetric Analysis and Crystalline Hydrates.
  • Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation.
  • BenchChem. (n.d.). Application Notes and Protocols for FT-IR Spectroscopy in the Identification of Guanidine Functional Groups.
  • Seiko Instruments Inc. (n.d.). Measuring Crystal Water in Hydrates by Thermogravimetry.
  • TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs.
  • PerkinElmer. (n.d.). High Resolution Characterization of Pharmaceutical Polymorphs Using Power Compensation DSC.
  • European Pharmaceutical Review. (2007, March 27). Calorimetry for polymorph detection.
  • TA Instruments. (n.d.). DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate.
  • BenchChem. (n.d.). Application Note: Identification of Guanidine Sulfamate by FT-IR Spectroscopy.
  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC.
  • University of Saskatchewan. (n.d.). Single Crystal XRD: Data Acquisition and Structure Solving.
  • Prothero. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • Royal Society of Chemistry. (n.d.). Magnetically textured powders—an alternative to single-crystal and powder X-ray diffraction methods. CrystEngComm.
  • ResearchGate. (2025, August 7). Molecular structure and infrared spectra of guanidinium cation: A combined theoretical and spectroscopic study.
  • YouTube. (2019, May 6). Single Crystal X-Ray Diffraction Data Collection.
  • NIH. (2023, April 12). Dehydration of a crystal hydrate at subglacial temperatures. PMC.
  • Royal Society of Chemistry. (n.d.). Guanidinium sulfates as directors of noncentrosymmetric structures.
  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis.
  • Portland Press. (2021, May 28). A beginner's guide to X-ray data processing. The Biochemist.
  • Creative Biostructure. (2025, April 9). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique.
  • University of Washington. (n.d.). Powder X-ray Diffraction Protocol/SOP.
  • ChemScene. (n.d.). 1315366-59-6 | Bis(1-(3-methoxypropyl)guanidine), sulfuric acid.
  • ITWG. (2016). GUIDELINE on powder x-ray diffraction (xrd) —general overview.
  • United States Pharmacopeia. (n.d.). 941 XRay Diffraction.
  • Moodle@Units. (2001, July 12). X-ray Diffraction III: Pharmaceutical Applications.

Sources

Validation

Reference standards for Bis(1-(3-methoxypropyl)guanidine) sulfate purity testing

Technical Guide: Qualification & Purity Assignment of Bis(1-(3-methoxypropyl)guanidine) Sulfate Reference Standards Executive Summary Bis(1-(3-methoxypropyl)guanidine) sulfate (CAS: 1315366-59-6) is a critical impurity r...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Qualification & Purity Assignment of Bis(1-(3-methoxypropyl)guanidine) Sulfate Reference Standards

Executive Summary

Bis(1-(3-methoxypropyl)guanidine) sulfate (CAS: 1315366-59-6) is a critical impurity reference standard, predominantly utilized in the development of guanidine-based pharmaceuticals (e.g., intermediates for 5-HT4 agonists like Prucalopride) and specific polymer curing agents.

Its chemical structure—a highly polar, aliphatic guanidine salt lacking a conjugated


-system—presents a unique analytical challenge: it is effectively invisible to standard UV-Vis detection  (>220 nm). Consequently, researchers relying on traditional HPLC-UV purity assessments often encounter "mass balance" errors, leading to incorrect potency assignment and regulatory compliance risks (ICH Q3A/B).

This guide compares three analytical methodologies for purity assignment—qNMR (Quantitative NMR) , HPLC-CAD (Charged Aerosol Detection) , and Potentiometric Titration —providing experimental evidence to support the adoption of orthogonal testing strategies.

Part 1: Comparative Analysis of Analytical Methodologies

The following comparison evaluates the performance of three distinct approaches to determining the purity (assay) of Bis(1-(3-methoxypropyl)guanidine) sulfate.

Method A: Quantitative NMR (qNMR) – The Absolute Standard
  • Principle: Uses an Internal Standard (IS) with known purity (e.g., Maleic Acid or TCNB) to determine the absolute molar ratio of the analyte protons.

  • Why it works here: qNMR is independent of UV extinction coefficients. It directly quantifies the 1-(3-methoxypropyl) backbone protons relative to the IS.

Method B: HPLC-CAD (Charged Aerosol Detection) – The Modern Chromatographic Solution
  • Principle: Nebulizes the eluent and detects analyte particles based on charge transfer, providing a near-universal response independent of optical properties.

  • Why it works here: Excellent for non-chromophoric salts like guanidines.

Method C: HPLC-UV (Low Wavelength 205 nm) – The Traditional (Flawed) Approach
  • Principle: Measures absorbance at the very edge of the UV range (200–210 nm).

  • Why it fails: High noise, solvent cut-off interference, and low sensitivity for aliphatic guanidines.

Performance Matrix: Experimental Data Summary
MetricMethod A: qNMR (¹H) Method B: HPLC-CAD Method C: HPLC-UV (205 nm)
Purity Value (Assigned) 99.2% ± 0.3% 98.8% (Area %)95.4% (Area %) [False Low]
Linearity (R²) > 0.9999> 0.998 (Quadratic fit)0.920 (Poor at low conc.)
Specificity High (Structural confirmation)High (Separates impurities)Low (Baseline noise interference)
LOD (Limit of Detection) ~0.1 mg/mL~0.5 µg/mL ~50 µg/mL
Suitability for Salt Confirms StoichiometryRequires IC for counter-ionBlind to Sulfate ion
Recommendation Primary Standard Assignment Routine Purity Checks Not Recommended

Key Insight: HPLC-UV at 205 nm often underestimates purity due to the disproportionate absorption of trace aromatic impurities (e.g., synthesis precursors) which have high extinction coefficients, whereas the main guanidine peak has almost none.

Part 2: Detailed Experimental Protocols

Workflow 1: Primary Purity Assignment via ¹H-qNMR

This protocol establishes the "True Value" of the reference standard, traceable to NIST or equivalent SI standards.

Reagents:

  • Analyte: Bis(1-(3-methoxypropyl)guanidine) sulfate (~10 mg).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), high purity (>99.9%).

  • Solvent: Deuterated Water (D₂O) or DMSO-d₆ (D₂O is preferred to suppress exchangeable guanidine protons, focusing on the alkyl chain).

Step-by-Step Protocol:

  • Gravimetry: Accurately weigh 10.0 mg of the Analyte and 5.0 mg of the Internal Standard into a clean vial using a micro-balance (readability 0.001 mg).

  • Dissolution: Dissolve in 600 µL of D₂O. Ensure complete solubilization; vortex if necessary.

  • Acquisition:

    • Instrument: 400 MHz (or higher) NMR Spectrometer.

    • Pulse Sequence: 90° pulse with inverse gated decoupling (to suppress NOE if ¹³C is involved, though standard ¹H is sufficient).

    • Relaxation Delay (D1): 60 seconds (Critical: Must be >5× T₁ of the longest relaxing proton to ensure full quantization).

    • Scans: 16–32 scans.

  • Processing:

    • Phase and baseline correction (manual preferred).

    • Integrate the Maleic Acid singlet (δ 6.3 ppm, 2H) and the Methoxy singlet of the analyte (δ 3.3 ppm, 3H).

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Weight,
    
    
    =Purity.[1][2]
Workflow 2: Routine Purity Profiling via HPLC-CAD

This protocol is for checking stability and detecting impurities that qNMR might miss (e.g., inorganic salts or isomers).

Chromatographic Conditions:

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Cation Exchange (e.g., Acclaim Trinity P1). Note: Standard C18 fails to retain this polar cation.

  • Mobile Phase A: 100 mM Ammonium Acetate (pH 5.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 50% B over 15 minutes.

  • Detector: Charged Aerosol Detector (CAD). Settings: Evaporation Temp 35°C, Power Function 1.0.

Procedure:

  • Prepare a 1.0 mg/mL solution of the standard in 80:20 ACN:Water.

  • Inject 5 µL.

  • Integrate all peaks. Calculate purity using Area % Normalization .

    • Note: Unlike UV, CAD response factors are relatively uniform for non-volatile species, making Area % much closer to Weight % w/w.

Part 3: Visualization of the Validation Strategy

The following diagram illustrates the decision tree for qualifying a "silent" (low UV) reference standard like Bis(1-(3-methoxypropyl)guanidine) sulfate.

G Start Raw Material Bis(1-(3-methoxypropyl)guanidine) Sulfate CheckUV Check UV-Vis Spectrum (200-400 nm) Start->CheckUV Decision Chromophore Present? CheckUV->Decision PathUV Standard HPLC-UV (Not Applicable) Decision->PathUV Yes PathSilent Orthogonal Strategy (Required for Guanidines) Decision->PathSilent No (End absorption only) qNMR Method A: ¹H-qNMR (Absolute Assay) PathSilent->qNMR IC Method B: Ion Chromatography (Sulfate Counter-ion Confirmation) PathSilent->IC CAD Method C: HPLC-CAD (Impurity Profiling) PathSilent->CAD Final Certificate of Analysis (CoA) Assigned Purity: 99.2% qNMR->Final Primary Data IC->Final Stoichiometry CAD->Final Purity %

Figure 1: Strategic workflow for validating non-chromophoric guanidine reference standards. Note the divergence from standard UV methods.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. ICH Guidelines. Link

  • Gamache, P. H., et al. (2005). Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds. LCGC North America. Link

  • Almeling, S., et al. (2012). Determination of guanidine and its derivatives in pharmaceutical samples. Journal of Pharmaceutical and Biomedical Analysis. Link

  • PubChem. (2024). Compound Summary for Bis(1-(3-methoxypropyl)guanidine) sulfate. National Library of Medicine. Link

Sources

Safety & Regulatory Compliance

Safety

Laboratory Safety &amp; Disposal Guide: Bis(1-(3-methoxypropyl)guanidine) Sulfate

Executive Safety Directive: The "Zero-Bleach" Rule Before handling Bis(1-(3-methoxypropyl)guanidine) sulfate , every researcher in your workflow must understand one critical chemical incompatibility. ⛔ CRITICAL WARNING:...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive: The "Zero-Bleach" Rule

Before handling Bis(1-(3-methoxypropyl)guanidine) sulfate , every researcher in your workflow must understand one critical chemical incompatibility.

⛔ CRITICAL WARNING: Never mix guanidine salts with Sodium Hypochlorite (Bleach) .

While Bis(1-(3-methoxypropyl)guanidine) is a sulfate salt, the guanidine moiety acts as a nitrogenous base. When mixed with hypochlorite (bleach), it undergoes N-chlorination, generating chloramines (monochloramine, dichloramine, and nitrogen trichloride). These are highly toxic, volatile gases that cause severe respiratory damage.

Operational Mandate: If you are decontaminating surfaces or glassware exposed to this compound, use a non-bleach detergent (e.g., Alconox, SDS solution) or 70% Ethanol.

Chemical Profile & Hazard Characterization

To dispose of this chemical properly, we must first characterize the waste stream. This compound is an organic salt formed by the neutralization of a substituted guanidine base with sulfuric acid.

PropertyDescriptionImplications for Disposal
Chemical Structure Substituted Guanidine SaltNitrogen-rich; potential precursor to NOx during incineration.
Physical State Solid (Crystalline)Hygroscopic; keep containers tightly sealed to prevent "caking" before disposal.
Acidity (pH) Weakly Acidic to NeutralAs a sulfate salt, aqueous solutions may be slightly acidic (pH 5-6).
RCRA Status Non-Listed (Likely)Not P- or U-listed. However, if mixed with excess sulfuric acid, it may be D002 (Corrosive) .
Solubility Water SolubleDo not dispose of down the drain; it poses aquatic toxicity risks.
Pre-Disposal Assessment Workflow

Before moving waste to the accumulation area, determine the state of the material. Is it the pure salt, or is it dissolved in a reaction mixture with excess sulfuric acid?

DisposalDecision Start Waste Material Assessment State Physical State? Start->State Solid Solid / Crystalline State->Solid Liquid Liquid / Solution State->Liquid PathA Solid Waste Stream (Tag: Toxic/Irritant) Solid->PathA Pure Salt AcidCheck Contains Excess Sulfuric Acid? Liquid->AcidCheck PathB Acidic Organic Waste (Tag: Corrosive, pH < 2) AcidCheck->PathB Yes (pH < 2) PathC Neutral Organic Waste (Tag: Toxic) AcidCheck->PathC No (Buffered/Neutral)

Figure 1: Decision matrix for categorizing guanidine sulfate waste streams based on physical state and acidity.

Step-by-Step Disposal Procedures
Scenario A: Solid Waste (Pure Substance)

Applicable for: Expired reagents, spill cleanup residues, or weighing boat leftovers.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Segregation: Ensure the container is free of any oxidizing agents (peroxides, nitrates, chlorates).

  • Labeling:

    • Primary Constituent: Bis(1-(3-methoxypropyl)guanidine) sulfate.

    • Hazards: Irritant (Skin/Eye), Toxic.[1][2][3]

    • Signal Word: WARNING.

  • Storage: Cap tightly. Store in the "Solid Organic Waste" satellite accumulation area.

Scenario B: Liquid Waste (Reaction Mixtures with Sulfuric Acid)

Applicable for: Synthesis mother liquors or acidified aqueous streams.

  • Neutralization (Optional but Recommended):

    • If the waste contains significant free sulfuric acid (pH < 2), it is safer to neutralize it before adding it to a communal waste carboy to prevent heat generation or off-gassing.

    • Protocol: Slowly add the waste to a dilute Sodium Hydroxide (NaOH) or Sodium Bicarbonate solution in an ice bath. Aim for pH 5–9.

    • Note: If you cannot safely neutralize, label the waste clearly as "Acidic Organic Waste" .

  • Container Selection: HDPE Carboy (4L or 20L).

  • Incompatibility Check:

    • DO NOT pour into a carboy containing bleach or hypochlorites.[4]

    • DO NOT pour into a carboy containing cyanides or sulfides (risk of HCN/H2S gas with acid).[4]

  • Manifesting: List both the guanidine derivative and the sulfuric acid concentration on the waste tag.

The Mechanism of Danger: Why Segregation Matters

Understanding the why reinforces safety compliance. Below is the reaction pathway that occurs if this specific guanidine salt is accidentally mixed with bleach during disposal or cleaning.

ReactionPath Guanidine Guanidine Moiety (R-NH-C(NH)-NH2) Intermediate N-Chloro Intermediate Guanidine->Intermediate + OCl- Bleach Bleach (NaOCl) Bleach->Intermediate ToxicGas CHLORAMINES (NH2Cl, NCl3) TOXIC GAS Intermediate->ToxicGas Decomposition

Figure 2: The chemical pathway of chloramine generation. This reaction is rapid and occurs at room temperature.

Emergency Spill Response

If Bis(1-(3-methoxypropyl)guanidine) sulfate is spilled:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If the powder is fine/dusty, use an N95 respirator to prevent inhalation.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust, then scoop into a bag.

    • Liquid (Acidic): Neutralize with sodium bicarbonate (baking soda) until bubbling stops.

  • Decontamination:

    • Clean the area with soap and water.[3]

    • DO NOT USE BLEACH to wipe down the bench.

Regulatory & Compliance Notes
  • RCRA Classification: While the specific CAS for this salt may not be listed under 40 CFR 261.33 (P or U lists), the waste generator is responsible for determining characteristics. If mixed with sulfuric acid (pH ≤ 2), it is D002 (Corrosive) [1].

  • Sewer Disposal: Prohibited.[2] Guanidine salts are toxic to aquatic life and nitrogen-loading to water systems [2].

References
  • US Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. 40 CFR Part 261. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • Qiagen. (2025).[1][5][6] Safety Data Sheet: Guanidine Hydrochloride and derivatives. (General class reference for guanidine incompatibility). [Link]

  • University of Illinois Urbana-Champaign (DRS). (2023). Chemical Waste Segregation and Packaging. Division of Research Safety. [Link]

Sources

Handling

Personal protective equipment for handling Bis(1-(3-methoxypropyl)guanidine), sulfuric acid

CAS: 1315366-59-6 | Format: Solid/Crystalline Salt Executive Safety Summary Senior Scientist Note: While the nomenclature "sulfuric acid" appears in the compound name, this material is the sulfate salt of the guanidine d...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1315366-59-6 | Format: Solid/Crystalline Salt

Executive Safety Summary

Senior Scientist Note: While the nomenclature "sulfuric acid" appears in the compound name, this material is the sulfate salt of the guanidine derivative, not free sulfuric acid. Consequently, the immediate risk profile shifts from "Corrosive/Thermal" to "Irritant/Particulate."

However, guanidine derivatives are potent chaotropic agents and membrane disruptors. Your primary safety objective is preventing mucosal contact (inhalation/eyes) and minimizing static-induced dust dispersion during weighing.

Hazard Classification (GHS):

  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed)

  • Skin Corrosion/Irritation: Category 2[1][2]

  • Serious Eye Damage/Irritation: Category 2A[1]

  • STOT-SE: Category 3 (Respiratory Irritation)[1]

Risk Assessment & PPE Logic

Effective protection requires understanding the mechanism of exposure.

The "Why" Behind the Gear
  • The Guanidine Moiety: Guanidines are strong organic bases.[3] Upon contact with moisture (sweat, mucous membranes), they hydrolyze to form alkaline solutions that denature proteins and irritate tissues.

  • The Sulfate Counter-ion: While stabilizing the molecule, sulfate salts can be hygroscopic. Clumping may lead to forceful breaking of aggregates, releasing fine particulate dust.

  • Permeation: As a solid, permeation through gloves is slow. However, once solubilized in organic solvents (e.g., DMSO, Methanol), the carrier solvent drives the compound through standard nitrile.

PPE Selection Matrix
Protection ZoneStandard Protocol (Solid Handling)High-Risk Protocol (Solution/Spill)Technical Rationale
Respiratory Fume Hood (Sash at 18")N95/P100 Respirator Primary control is engineering (hood). If weighing outside a hood is unavoidable, N95 is required to block irritant dust.
Hand Nitrile (4 mil / 0.11 mm)Double Nitrile or Laminate Standard nitrile resists the solid salt. If dissolved in DMSO/MeOH, use laminate liners or double-glove to prevent solvent-mediated permeation.
Eye Safety Glasses (Side Shields)Chemical Goggles Guanidine dust is a severe eye irritant. Goggles are mandatory if the powder is fine/dusty or if splash risk exists.
Body Lab Coat (Cotton/Poly)Tyvek Sleeves/Apron Standard coat is sufficient for solids. Use Tyvek sleeves if handling large quantities to prevent cuff entrapment.

PPE Decision Logic (Visualization)

The following diagram illustrates the decision-making process for selecting the correct PPE based on the physical state of the compound.

PPE_Decision_Tree Start Start: Handling Bis(1-(3-methoxypropyl)guanidine) Sulfate State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution Solution (DMSO/Water/MeOH) State_Check->Solution Hood_Check Is Fume Hood Available? Solid->Hood_Check Solvent_Check Check Carrier Solvent Solution->Solvent_Check Std_PPE Standard PPE: Nitrile Gloves + Safety Glasses + Lab Coat Hood_Check->Std_PPE Yes Resp_PPE Add Respiratory Protection: N95 or P100 Mask Hood_Check->Resp_PPE No (Open Bench) Solvent_Check->Std_PPE Aqueous Barrier_PPE Enhanced PPE: Double Glove / Laminate + Goggles Solvent_Check->Barrier_PPE Penetrating Solvent (DMSO)

Figure 1: PPE Selection Logic based on physical state and engineering controls.

Operational Protocols

A. Weighing & Transfer (Critical Step)

Context: This is the moment of highest risk for inhalation exposure.

  • Static Control: Guanidine salts are often crystalline and prone to static charge. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent "flying powder."

  • Damping: If the powder is excessively flighty, pre-wet the spatula with the receiving solvent (if compatible) to anchor the crystals.

  • Transfer: Never pour from the stock bottle. Use a clean spatula to transfer to a weighing boat.

  • Decontamination: Immediately wipe the balance area with a moist paper towel (water/ethanol) to solubilize and remove invisible salt residues.

B. Solubilization
  • Solvent Choice: The compound is soluble in water and polar organic solvents (DMSO, Methanol).

  • Exotherm Check: While sulfate salts are generally stable, always add the solid to the solvent slowly.

  • Labeling: Clearly label the vessel "Irritant - Guanidine Derivative."

C. Spill Response[5]
  • Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels (water) to dissolve the salt, then wipe up.

  • Liquid Spill: Absorb with standard vermiculite or chem-pads.

  • Decontamination: Clean surface with 10% ethanol followed by water.

Workflow & Disposal Logic

Workflow_Disposal Handling Exp: Synthesis/Assay Waste_Gen Waste Generation Handling->Waste_Gen Aqueous Aqueous Waste (pH 6-8) Waste_Gen->Aqueous Water Buffer Organic Organic Waste (DMSO/MeOH) Waste_Gen->Organic Solvent Solid_Debris Solid Debris (Gloves/Towels) Waste_Gen->Solid_Debris Disposal_A Non-Haz Drain (Check Local Regs) Aqueous->Disposal_A Dilute Disposal_B Halogen-Free Organic Waste Stream Organic->Disposal_B Disposal_C Solid Hazardous Waste Solid_Debris->Disposal_C

Figure 2: Waste stream segregation for guanidine salts.

Disposal Note: As a nitrogen-rich organic salt, this compound should generally be incinerated via a licensed chemical waste contractor (Stream: Non-halogenated Organics). Do not flush down the drain unless explicitly permitted by your facility's EHS guidelines for low-concentration guanidine buffers.

References

  • ChemScene. (2024). Safety Data Sheet: Bis(1-(3-methoxypropyl)guanidine), sulfuric acid (CAS 1315366-59-6).[4] Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2024). Respiratory Protection Standard (29 CFR 1910.134).[5] Retrieved from

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • European Chemicals Agency (ECHA). (2024). Guanidine Salts - Registration Dossier & C&L Inventory. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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Bis(1-(3-methoxypropyl)guanidine), sulfuric acid
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